molecular formula C22H17BF2O3S B1147954 BODIPY TR methyl ester CAS No. 150152-63-9

BODIPY TR methyl ester

カタログ番号: B1147954
CAS番号: 150152-63-9
分子量: 438.25
注意: 研究専用です。人間または獣医用ではありません。
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説明

EverFluor TR Methyl Ester is a non-reactive, cell-permeant red-fluorescent dye that is useful as a lipophilic stain for intracellular organelles like mitochondria, endoplasmic reticulum, and Golgi apparatus. It has been used as a counterstain in cells or tissues that are expressing green fluorescent protein. EverFluor TR Methyl Ester is optimally excited at 588 nm, non-ionic, and is relatively insensitive to environmental and pH changes.

特性

IUPAC Name

methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BF2N2O3S/c1-29-22(28)14-30-18-8-4-15(5-9-18)19-10-6-16-13-17-7-11-20(21-3-2-12-31-21)27(17)23(24,25)26(16)19/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDVGPFFTVIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)OC)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150152-63-9
Record name Boron, difluoro[methyl [4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]phenoxy]acetato-N,N′]difluoro-, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150152-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

BODIPY TR Methyl Ester: A Technical Guide for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY TR methyl ester is a lipophilic, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family of fluorophores.[1] Renowned for their exceptional photostability, high fluorescence quantum yields, and sharp emission spectra, BODIPY dyes have become indispensable tools in cellular biology and drug discovery.[][3] this compound readily permeates cell membranes to stain intracellular structures, including the endoplasmic reticulum, Golgi apparatus, and mitochondria, while generally not localizing in the plasma membrane.[4] Its most prominent application is as a vital counterstain in conjunction with Green Fluorescent Protein (GFP) for multi-color imaging, enabling researchers to visualize the cytoarchitectural context of GFP-expressing cells.[5] The significant spectral separation between this compound and GFP minimizes fluorescence bleed-through, facilitating clear, dual-channel imaging.[3][6] This guide provides a comprehensive overview of this compound, including its physicochemical properties, experimental protocols for its use, and its applications in biological research.

Core Properties and Physicochemical Data

This compound exhibits robust and stable fluorescence across a range of environments. Its spectral characteristics make it an ideal partner for GFP in simultaneous dual-color fluorescence microscopy. Below is a summary of its key quantitative properties.

PropertyValueReference
Excitation Maximum (λex) 589 nm[7]
Emission Maximum (λem) 616 nm[7]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ) 0.9[7]
Molecular Formula C₂₂H₁₇BF₂N₂O₃S
Molecular Weight 438.26 g/mol
Solubility Soluble in DMSO[8]
Photostability High[3][9]

Experimental Protocols

I. Preparation of Stock and Working Solutions

A. Stock Solution (5 mM): To prepare a 5 mM stock solution, dissolve the commercially available solid this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of the dye in approximately 456 µL of DMSO. This stock solution should be stored at -20°C, protected from light.[8]

B. Working Solution: The optimal concentration of the working solution is cell-type dependent and should be determined empirically.

  • For Cultured Cells: Dilute the 5 mM stock solution to a final concentration of 0.1 µM to 1.0 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4.[6]

  • For Zebrafish Embryos: A common working solution is 100 µM this compound with 2% DMSO in Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2). This can be prepared by diluting the 5 mM stock solution 1:50.[8]

II. Staining Protocol for Live Cultured Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until the desired confluency.

  • Preparation of Staining Solution: Prepare the working solution of this compound at the desired concentration (e.g., 0.1 µM) in pre-warmed culture medium or HBSS.

  • Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[6]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with filters appropriate for Texas Red or similar fluorophores. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[6]

III. Staining Protocol for Zebrafish Embryos
  • Embryo Collection: Collect zebrafish embryos at the desired developmental stage.

  • Preparation of Staining Solution: Prepare a 100 µM this compound staining solution in buffered ERM as described above.[8]

  • Staining: Transfer the embryos into the staining solution.

  • Incubation: Incubate the embryos for 1 hour at room temperature, protected from light.[8]

  • Washing: Transfer the embryos through three successive washes in fresh, buffered ERM to remove excess dye.[8]

  • Mounting and Imaging: Mount the stained embryos in an appropriate imaging chamber for live imaging. For time-lapse recordings, embryos may be deyolked and secured to a coverslip.[8]

IV. Fixation of Stained Samples

This compound staining is compatible with formaldehyde (B43269) fixation.[9]

  • Staining: Stain live cells or embryos according to the protocols above.

  • Fixation: After staining and washing, fix the samples in 4% paraformaldehyde in a suitable buffer (e.g., PBS for cells, buffered ERM for embryos) for 1 hour at 4°C.[8]

  • Washing: Wash the fixed samples several times with buffer to remove the fixative.

  • Imaging: The fixed samples can now be mounted and imaged. Note that permeabilization with detergents like Triton X-100 may extract the lipophilic dye and is generally not recommended.[6]

Visualizations: Workflows and Conceptual Diagrams

The following diagrams illustrate the experimental workflow for using this compound and its conceptual application in cellular signaling studies.

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A 5 mM this compound Stock Solution in DMSO C Prepare Working Solution (e.g., 0.1-1.0 µM for cells, 100 µM for embryos) A->C B Cell Culture or Zebrafish Embryos D Incubate Cells/Embryos with Staining Solution B->D C->D E Wash to Remove Unbound Dye D->E F Mount Sample E->F G Fluorescence Microscopy (Confocal Recommended) F->G H Image Acquisition (Dual-Channel with GFP) G->H

General experimental workflow for staining with this compound.

G cluster_workflow Dual-Channel Imaging Workflow A Sample Preparation: - GFP-expressing cells/organism - Stain with this compound B Confocal Microscopy Setup: - Excite GFP (e.g., 488 nm laser) - Excite BODIPY TR (e.g., 561/568 nm laser) A->B C Simultaneous or Sequential Image Acquisition B->C D Channel 1: GFP Emission (e.g., 500-550 nm) C->D E Channel 2: BODIPY TR Emission (e.g., 600-650 nm) C->E F Image Processing: - Merge Channels - Analyze Colocalization D->F E->F

Workflow for dual-channel imaging of GFP and this compound.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Drug) Receptor Membrane Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Cellular_Response Cellular Response (e.g., Protein Expression, Morphological Change) Signaling_Cascade->Cellular_Response Analysis Analysis of Changes in Organelle Morphology or Localization Cellular_Response->Analysis Observed as BODIPY_Staining BODIPY TR Staining of Intracellular Membranes Microscopy Fluorescence Microscopy BODIPY_Staining->Microscopy Microscopy->Analysis

References

An In-depth Technical Guide to BODIPY TR Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BODIPY TR methyl ester is a synthetic, lipophilic, red-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family of fluorophores.[1][2] Its chemical and photophysical properties, including high fluorescence quantum yield, photostability, and cell permeability, make it an invaluable tool for biological imaging.[1][3] This dye readily permeates cell membranes and localizes within endomembranous organelles such as the mitochondria, endoplasmic reticulum, and Golgi apparatus, while notably not accumulating in the plasma membrane.[1][4][5][6]

A key application of this compound is its use as a vital counterstain in fluorescence microscopy, particularly for cells and tissues expressing Green Fluorescent Protein (GFP).[3][7][8] Its emission spectrum is well-separated from that of GFP, which allows for clear, dual-channel imaging with minimal spectral bleedthrough.[5][7][8][9] This property is especially advantageous for three-dimensional (3D) and four-dimensional (4D) imaging of living specimens, providing crucial histological context to the GFP-labeled cells.[3][7] Furthermore, the staining is retained even after fixation with paraformaldehyde, adding to its versatility in experimental design.[1][5][8]

Chemical Structure and Properties

This compound is characterized by a core 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure. Its systematic IUPAC name is methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetate.[10] The lipophilic nature of the dye facilitates its passage across cellular membranes.[1][4][11]

Molecular Formula: C₂₂H₁₇BF₂N₂O₃S[1][2][6]

Molecular Weight: 438.26 g/mol [1][6][10]

The general synthesis of BODIPY dyes involves the condensation of pyrroles or their derivatives. While a specific detailed synthesis for the TR methyl ester is proprietary, the general approach often involves the reaction of a functionalized pyrrole (B145914) with another pyrrole derivative, followed by coordination with a boron source, typically BF₃·OEt₂.

Photophysical Properties

BODIPY dyes are known for their sharp excitation and emission peaks, high molar extinction coefficients, and high fluorescence quantum yields.[12] The photophysical properties of this compound are summarized in the table below. It is relatively insensitive to changes in environmental pH.[1]

PropertyValueSource(s)
Excitation Maximum (λex)588 - 598 nm[1][5][6]
Emission Maximum (λem)616 - 625 nm[1][5][6][11]
Molar Extinction Coefficient69,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield~0.9[6]

Experimental Protocols

Detailed methodologies for the use of this compound in cell and tissue staining are provided below. These protocols are general guidelines and may require optimization for specific cell types or experimental conditions.

Staining of Live Cultured Cells

This protocol is a general guideline for staining live, cultured cells, such as HeLa, MRC-5, or BPAE cells, adhering to coverslips.[5][13]

Materials:

  • This compound stock solution (5 mM in anhydrous DMSO)[4][5]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer/medium[5][13]

  • 37°C incubator

Procedure:

  • Prepare Staining Solution: Dilute the 5 mM this compound stock solution into HBSS or cell culture medium to a final concentration of 0.1 to 10 µM. A concentration of approximately 0.1 µM often yields the best results.[5][13]

  • Cell Staining: Remove the culture medium from the cells and add the staining solution, ensuring the cells are completely covered.

  • Incubation: Incubate the cells for 10-15 minutes at 37°C.[5][13]

  • Washing: Remove the staining solution and wash the cells twice with fresh HBSS or buffer.[13]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope. For confocal microscopy, excitation at 561 nm or 568 nm is recommended, with a filter set suitable for Texas Red.[5]

Staining of Zebrafish Embryos

This protocol is adapted for the vital staining of zebrafish embryos, often used for visualizing morphogenesis in conjunction with GFP expression.[4][7]

Materials:

  • This compound stock solution (5 mM in anhydrous DMSO)[4][5]

  • Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2)[4]

  • 4% Paraformaldehyde (for fixation, optional)[4]

Procedure:

  • Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 into ERM to make a final labeling solution of 100 µM this compound with 2% DMSO.[4][5]

  • Staining: Immerse the zebrafish embryos in the 100 µM staining solution and incubate for 1 hour at room temperature.[4][5]

  • Washing: Transfer the embryos through three successive washes in fresh, HEPES-buffered ERM to remove excess dye.[4]

  • Mounting and Imaging: Mount the embryos in an open-faced chamber for imaging. For live imaging, use a confocal microscope with simultaneous excitation wavelengths for GFP (e.g., 488 nm) and this compound (e.g., 568 nm).[4]

  • Fixation (Optional): For fixed samples, after staining and washing, immerse the embryos in 4% paraformaldehyde in HEPES-buffered ERM for 1 hour at 4°C. Wash again in ERM before mounting for imaging.[4][8]

Visualizations

The following diagrams illustrate the experimental workflow for using this compound and its relationship with GFP in dual-channel fluorescence microscopy.

G cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis stock 5 mM Stock Solution in DMSO dilution Dilute in Buffer/Medium (e.g., 1:50 for embryos) stock->dilution stain_sol Final Staining Solution (e.g., 100 µM) dilution->stain_sol incubation Incubate with Staining Solution stain_sol->incubation sample Prepare Live Sample (Cells or Embryos) sample->incubation wash Wash 2-3x in Fresh Buffer/Medium incubation->wash mount Mount Sample wash->mount fix Optional: Fix with 4% PFA wash->fix microscope Fluorescence Microscope mount->microscope fix->mount

Caption: Experimental workflow for staining with this compound.

G cluster_light Light Source cluster_sample Sample cluster_detection Detection Channels laser Confocal Laser (e.g., Ar-Kr) gfp GFP-expressing structures laser->gfp 488 nm Ex bodipy BODIPY TR-stained organelles laser->bodipy 568 nm Ex gfp_channel Channel 1 ~508 nm gfp->gfp_channel Emission bodipy_channel Channel 2 ~625 nm bodipy->bodipy_channel Emission merged_image Dual-Channel Composite Image gfp_channel->merged_image bodipy_channel->merged_image

Caption: Dual-channel imaging logic for GFP and this compound.

References

BODIPY TR Methyl Ester: A Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY TR methyl ester is a lipophilic, red-fluorescent dye widely utilized in cellular and developmental biology as a vital stain for endomembranous organelles. Its robust photostability, narrow emission spectrum, and spectral separation from common green fluorescent proteins (GFPs) make it an invaluable tool for multicolor imaging and co-localization studies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its spectral properties, and detailed protocols for its application in fluorescence microscopy.

Core Mechanism of Action

This compound's mechanism of action is primarily driven by its physicochemical properties. As a lipophilic molecule, it readily permeates the plasma membrane of living cells.[1][2] Once inside the cytoplasm, it preferentially accumulates in the lipid-rich environments of endomembranous organelles, including the endoplasmic reticulum, Golgi apparatus, and mitochondria.[3][4] It does not strongly localize to the plasma membrane or the nucleoplasm.[2] This selective partitioning is the basis of its utility as a stain for these intracellular structures. The presence of the methyl ester group may contribute to its retention within these organelles, although the precise mechanism of retention is not extensively detailed in the literature. The staining is retained even after fixation with formaldehyde (B43269), broadening its experimental applications.[3][5]

Data Presentation

Spectral Properties

The fluorescence characteristics of this compound are summarized below. These properties make it an ideal candidate for use in conjunction with blue and green fluorophores, such as Hoechst dyes and GFP, with minimal spectral overlap.[6][7]

PropertyValueReference
Excitation Maximum (Ex)~589-598 nm[3][8]
Emission Maximum (Em)~616-625 nm[3][8]
Extinction Coefficient69,000 M⁻¹cm⁻¹[8]
Fluorescence Quantum Yield0.9[8]
Compatibility with Green Fluorescent Protein (GFP)

This compound is an excellent counterstain for GFP-expressing cells and tissues.[3][9] The significant separation between the emission spectra of GFP (Em ~508 nm) and this compound (Em ~625 nm) allows for simultaneous dual-channel imaging with minimal spectral bleedthrough.[5][6]

FluorophoreExcitation Maximum (Ex)Emission Maximum (Em)
EGFP~488 nm~508 nm
This compound~589 nm~625 nm

Experimental Protocols

Staining Live Cultured Cells

This protocol is a general guideline for staining live, adherent cells. Optimization of dye concentration and incubation time may be required for different cell types.

  • Prepare Staining Solution: Dilute the 5 mM stock solution of this compound in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4, to a final concentration of 0.1-10 µM. A concentration of approximately 0.1 µM often yields good results.[3][10]

  • Cell Staining: Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C.[3][]

  • Washing: Remove the staining solution and wash the cells two to three times with fresh buffer or medium.[3][]

  • Imaging: The cells can now be imaged using a fluorescence microscope with filter sets appropriate for Texas Red or similar red fluorophores. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[3]

Staining Fixed Cells

This compound staining is compatible with formaldehyde fixation.

  • Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.[]

  • Washing: Wash the cells two to three times with PBS to remove the fixative.[]

  • Staining: Prepare a 0.5–5 µM this compound staining solution in PBS and incubate for 20–60 minutes in the dark.[]

  • Washing: Wash the cells two to three times with PBS to remove unbound dye.[]

  • Imaging: Mount the coverslip and image as described for live cells. Note that permeabilization with detergents like Triton X-100 may extract the dye and should be avoided if preserving the staining pattern is critical.[3]

Staining Zebrafish Embryos

This protocol is adapted for vital imaging of zebrafish embryos.

  • Prepare Stock Solution: A 5 mM stock solution in anhydrous DMSO is recommended.[1]

  • Prepare Staining Solution: Dilute the stock solution 1:50 into Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2) to a final concentration of 100 µM this compound with 2% DMSO.[1][10]

  • Staining: Incubate the embryos in the staining solution for 1 hour.[1][10]

  • Washing: Wash the embryos three times in fresh, buffered ERM.[1]

  • Mounting and Imaging: Mount the embryos for imaging. For time-lapse recordings, deyolked embryos can be secured to a coverslip.[1] Dual-channel imaging with GFP can be performed using simultaneous excitation at 488 nm and 568 nm.[1]

Mandatory Visualization

BODIPY_TR_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_organelles Endomembranous Organelles BODIPY_TR_ME_free BODIPY TR Methyl Ester BODIPY_TR_ME_cyto BODIPY TR Methyl Ester BODIPY_TR_ME_free->BODIPY_TR_ME_cyto Passive Diffusion Plasma_Membrane Plasma Membrane ER Endoplasmic Reticulum BODIPY_TR_ME_cyto->ER Accumulation Golgi Golgi Apparatus BODIPY_TR_ME_cyto->Golgi Accumulation Mitochondria Mitochondria BODIPY_TR_ME_cyto->Mitochondria Accumulation

Caption: Mechanism of this compound uptake and localization in a cell.

Staining_Workflow Start Prepare Staining Solution (e.g., 0.1-10 µM) Incubate Incubate Cells/Tissue (10-60 min) Start->Incubate Wash Wash 2-3 times with buffer Incubate->Wash Image Fluorescence Microscopy (Ex: ~590 nm, Em: ~620 nm) Wash->Image End Data Analysis Image->End

Caption: General experimental workflow for staining with this compound.

Dual_Channel_Imaging cluster_sample GFP-Expressing Sample Stained with BODIPY TR ME cluster_microscope Confocal Microscope cluster_output Output GFP GFP Detector_Green Green Channel (~500-550 nm) GFP->Detector_Green Emits BODIPY BODIPY TR ME Detector_Red Red Channel (>600 nm) BODIPY->Detector_Red Emits Laser_488 488 nm Laser Laser_488->GFP Excites Laser_568 568 nm Laser Laser_568->BODIPY Excites Image_Green Green Image Detector_Green->Image_Green Image_Red Red Image Detector_Red->Image_Red Merged_Image Merged Image Image_Green->Merged_Image Image_Red->Merged_Image

Caption: Logical relationship for dual-channel imaging of GFP and BODIPY TR ME.

References

BODIPY™ TR Methyl Ester: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BODIPY™ TR methyl ester is a highly versatile, red-fluorescent lipophilic dye renowned for its utility as a vital counterstain in fluorescence microscopy, particularly in studies involving green fluorescent protein (GFP). Its robust photostability and distinct spectral properties make it an invaluable tool for visualizing cellular and tissue architecture in living and fixed specimens. This guide provides an in-depth overview of its core spectral characteristics, detailed experimental protocols, and logical workflows for its application.

Core Spectral Properties

The unique photophysical characteristics of BODIPY™ TR methyl ester, including its high molar extinction coefficient and quantum yield, contribute to its bright fluorescence. A notable feature is that its spectral properties show minimal sensitivity to solvent polarity, ensuring consistent performance across various experimental conditions.[1]

PropertyValueNotes
Maximum Excitation (λex) 589 - 598 nmCompatible with standard Texas Red® filter sets and 561 nm or 568 nm laser lines.[2][3]
Maximum Emission (λem) 616 - 625 nmWell-separated from the emission of green fluorophores like GFP.[2][3]
Molar Extinction Coefficient (ε) ~69,000 cm⁻¹M⁻¹Indicates high efficiency of light absorption.[3]
Fluorescence Quantum Yield (Φ) ~0.9Represents a high efficiency of converting absorbed light into emitted fluorescence.[3]
Recommended Excitation Source 561 nm or 568 nm laserIdeal for confocal laser-scanning microscopy.[2]

Note: Spectral properties can be influenced by the local environment. The values presented are based on measurements in common solvents.

Cellular Localization and Applications

BODIPY™ TR methyl ester readily permeates the membranes of live cells.[2] Its lipophilic nature leads to its accumulation in endomembranous organelles, including the endoplasmic reticulum and Golgi apparatus, while not strongly localizing in the plasma membrane.[3][4][5] This staining pattern provides an excellent morphological context, revealing:

  • The shapes of individual cells within tissues.[1][2]

  • The boundaries of organ-forming tissues.[1][2]

  • The location and shape of cell nuclei, which remain unstained, providing contrast.[1][2]

A key application is its use as a counterstain for GFP-expressing cells. The significant spectral separation between BODIPY™ TR methyl ester and GFP minimizes bleedthrough, enabling clear dual-channel imaging.[6] This is particularly valuable for visualizing the cellular dynamics of morphogenesis in living organisms, such as transgenic zebrafish embryos.[6] Furthermore, the dye is retained after paraformaldehyde fixation, expanding its use to fixed-tissue applications.[2][7]

Experimental Protocols

Protocols must be optimized for specific cell types and experimental conditions. The following are general guidelines for common applications.

Live Cell Staining for Microscopy

This protocol is a starting point for cultured mammalian cells.

Reagents:

  • BODIPY™ TR methyl ester stock solution (e.g., 5 mM in DMSO)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or complete cell culture medium

  • 4% formaldehyde (B43269) in PBS (for optional fixation)

Procedure:

  • Prepare Staining Solution: Dilute the BODIPY™ TR methyl ester stock solution to a final working concentration of 0.1–1.0 µM in pre-warmed (37°C) HBSS or medium. Optimal concentration should be determined empirically.[3]

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible dishes. Before staining, remove the culture medium and wash the cells once with the staining buffer (HBSS or medium).

  • Staining: Add the staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.[3][8]

  • Wash: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed HBSS or medium to remove any unbound dye.[8]

  • Imaging: The cells are now ready for live imaging using a fluorescence microscope equipped with filters suitable for Texas Red®.

  • (Optional) Fixation: After washing, cells can be fixed with 4% formaldehyde for 15 minutes at room temperature.[3] Following fixation, wash the cells with PBS. Note that permeabilization with detergents like Triton X-100 may extract the dye.[3]

Zebrafish Embryo Staining

This protocol is adapted for vital imaging of zebrafish embryos.[2]

Reagents:

  • BODIPY™ TR methyl ester stock solution (5 mM in DMSO)

  • Embryo Rearing Medium (ERM), buffered with 5 mM HEPES, pH 7.2

Procedure:

  • Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 in ERM to create a final staining solution of 100 µM BODIPY™ TR methyl ester with 2% DMSO.[2]

  • Staining: Transfer zebrafish embryos into the staining solution and incubate for 1 hour at 28°C, protected from light.[2]

  • Wash: After incubation, transfer the embryos through three successive washes of fresh ERM to remove excess dye.[2]

  • Mounting and Imaging: Mount the embryos in an appropriate imaging chamber. For dual-channel imaging with GFP, use simultaneous excitation at 488 nm (for GFP) and 568 nm (for BODIPY™ TR methyl ester).[2]

Experimental and Imaging Workflow

The following diagrams illustrate the general workflows for sample preparation and dual-channel confocal imaging.

G cluster_prep Sample Preparation cluster_imaging Imaging cluster_channels Dual-Channel Acquisition cluster_analysis Data Analysis start Start: Live Cells or Embryos prep_stain Prepare Staining Solution (e.g., 1 µM in HBSS or 100 µM in ERM) start->prep_stain stain Incubate Sample (10-60 min) prep_stain->stain wash Wash 3x with Fresh Medium/Buffer stain->wash mount Mount Sample for Microscopy wash->mount acquire Acquire Images mount->acquire channel1 Channel 1 (GFP): Ex: 488 nm Em: ~510 nm channel2 Channel 2 (BODIPY TR): Ex: 568 nm Em: ~625 nm merge Merge Channels channel1->merge channel2->merge analyze Analyze Colocalization and Morphology merge->analyze end End: Final Image/Data analyze->end G cluster_light Light Path cluster_detection Detection Path laser Excitation Laser (e.g., Ar-Kr) dichroic Dichroic Mirror laser->dichroic 488 nm & 568 nm sample Sample: GFP + BODIPY TR dichroic->sample Reflected Ex light filter_gfp Emission Filter (~500-550 nm) dichroic->filter_gfp Transmitted Em light filter_bodipy Emission Filter (>600 nm) dichroic->filter_bodipy Transmitted Em light sample->dichroic Emitted Fluorescence detector_gfp Detector 1 (GFP) filter_gfp->detector_gfp detector_bodipy Detector 2 (BODIPY) filter_bodipy->detector_bodipy

References

A Technical Guide to BODIPY™ TR Methyl Ester: Spectral Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ TR methyl ester is a cell-permeable, lipophilic fluorescent dye characterized by its bright, red-orange fluorescence. Its chemical structure, based on the borondipyrromethene (BODIPY) core, imparts high fluorescence quantum yields and relative insensitivity to the solvent environment. This dye readily permeates cell membranes and accumulates in endomembranous organelles, including the endoplasmic reticulum, Golgi apparatus, and mitochondria, while not strongly localizing in the plasma membrane.[1][2][3]

Its most notable application is as a counterstain in multicolor fluorescence imaging, particularly in concert with Green Fluorescent Protein (GFP). The emission spectra of BODIPY™ TR methyl ester and GFP are well-separated, which permits simultaneous dual-channel imaging with minimal spectral bleed-through.[1][4] Furthermore, the staining is well-retained following fixation with formaldehyde (B43269), making it a versatile tool for imaging both live and fixed cells and tissues.[1][5]

Core Spectral and Photophysical Properties

The photophysical characteristics of BODIPY™ TR methyl ester make it an excellent choice for fluorescence microscopy. While the exact excitation and emission maxima can exhibit slight shifts depending on the solvent environment, the values are generally consistent across common biological buffers and mounting media.[4] The key quantitative data are summarized below.

PropertyValueReference
Excitation Maximum (λex) ~588 - 598 nm[1][6]
Emission Maximum (λem) ~616 - 625 nm[1][2][3]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 0.9[3]
Recommended Excitation Lasers 561 nm or 568 nm[1][4]
Recommended Filter Set Texas Red® equivalent[1]

Experimental Protocol: Staining Live Cultured Cells

This protocol provides a general guideline for staining live adherent or suspension cells. Optimization of dye concentration and incubation time may be required depending on the specific cell type and experimental conditions.

1. Reagent Preparation (Stock Solution)

  • Solvent: Use anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Procedure: Prepare a 5 mM stock solution of BODIPY™ TR methyl ester in DMSO.[1][2] For example, add 228 µL of DMSO to 0.5 mg of the dye (MW = 438.25 g/mol ).

  • Storage: Store the stock solution at -20°C, protected from light. When stored correctly, the solution is stable for at least one year.[1]

2. Staining Solution Preparation (Working Solution)

  • Buffer: Use a physiologically compatible buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium, buffered to pH 7.4.

  • Procedure: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration between 0.01 µM and 1.0 µM.[1]

    • Example for 1 mL of 0.1 µM solution: Add 0.02 µL of the 5 mM stock solution to 1 mL of buffer.

  • Note: For many cell types, an optimal concentration is approximately 0.1 µM.[1] It is recommended to perform a concentration gradient to determine the ideal brightness and lowest toxicity for your specific cells.

3. Cellular Staining Procedure

  • Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere overnight under normal culture conditions.

  • Aspirate Medium: Carefully remove the cell culture medium.

  • Wash (Optional): Gently wash the cells once with pre-warmed (37°C) buffer.

  • Incubation: Add the prepared staining solution to the cells, ensuring the entire cell monolayer is covered. Incubate for 10 minutes at 37°C , protected from light.[1]

  • Wash: Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed buffer or complete medium to remove excess dye.[1]

  • Imaging: The cells are now ready for imaging. Maintain the cells in a suitable buffer for live-cell microscopy.

4. Fixation (Post-Staining)

  • If required, cells can be fixed after staining.

  • Procedure: After the final wash step, add a 4% formaldehyde solution in PBS and incubate for 15-20 minutes at room temperature.

  • Wash: Wash the cells two to three times with PBS.

  • Caution: Avoid using detergents like Triton™ X-100 or organic solvents such as methanol (B129727) for permeabilization, as these agents may extract the lipophilic dye from the membranes, altering the staining pattern.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for labeling, fixing, and imaging cultured cells with BODIPY™ TR methyl ester.

Staining_Workflow cluster_prep Preparation cluster_stain Staining & Fixation cluster_image Imaging prep_stock Prepare 5 mM Stock in DMSO prep_work Dilute to 0.1-1.0 µM Working Solution prep_stock->prep_work stain_cells Incubate Cells with Dye (10 min, 37°C) prep_work->stain_cells seed_cells Seed Cells on Imaging Dish wash_cells Wash 3x with Warm Buffer stain_cells->wash_cells fix_cells Fix with 4% Formaldehyde (Optional) wash_cells->fix_cells image Fluorescence Microscopy (Ex: 561nm, Em: 600-650nm) wash_cells->image fix_cells->image

Cell Staining and Imaging Workflow.

References

BODIPY TR Methyl Ester: A Technical Guide to its Fluorescence Quantum Yield and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent properties, experimental applications, and quantum yield measurement of BODIPY TR methyl ester. This lipophilic red fluorescent dye is a valuable tool in cellular imaging, particularly as a counterstain in conjunction with green fluorescent protein (GFP).

Core Properties of this compound

This compound is a highly efficient and photostable fluorophore. Its key characteristics are summarized below, providing a foundation for its application in various research contexts. The dye readily permeates cell membranes, localizing in endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, but does not strongly associate with the plasma membrane.[1][2]

Quantitative Spectroscopic Data

The following table outlines the key quantitative photophysical properties of this compound. This data is essential for designing experiments and selecting appropriate instrumentation.

PropertyValueSolvent/Conditions
Fluorescence Quantum Yield (Φ) 0.9Not specified
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹Not specified
Absorption Maximum (λabs) 589 nmNot specified
Emission Maximum (λem) 616 nmNot specified

Data sourced from Antibodies.com product information sheet.[3]

Experimental Protocols

Detailed methodologies for the effective use of this compound in cell staining and for the determination of its fluorescence quantum yield are provided below.

Protocol 1: Vital Staining of Zebrafish Embryos

This protocol details the use of this compound as a vital counterstain in living zebrafish embryos, often used for visualizing cellular dynamics alongside GFP expression.[4][5]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Embryo Rearing Medium (ERM)

  • 5 mM HEPES buffer (pH 7.2)

  • 4% Paraformaldehyde in HEPES-buffered ERM (for fixation)

Procedure:

  • Stock Solution Preparation: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.

  • Staining Solution Preparation: Dilute the 5 mM stock solution 1:50 in ERM buffered with 5 mM HEPES (pH 7.2) to create a final staining solution of 100 µM this compound with 2% DMSO.

  • Staining: Immerse the zebrafish embryos in the 100 µM staining solution for 1 hour.

  • Washing: Following incubation, wash the embryos by passing them through three successive changes of fresh HEPES-buffered ERM.

  • Mounting and Imaging (Live Embryos): Mount the stained embryos in an open-faced chamber for imaging. For time-lapse recordings, it may be necessary to deyolk the embryos and secure them to a coverslip.

  • Fixation (Optional): For fixed samples, incubate the stained embryos in 4% paraformaldehyde in HEPES-buffered ERM for 1 hour at 4°C. After fixation, wash the embryos in ERM before mounting for imaging.

  • Microscopy: Analyze the samples using a confocal microscope. For dual-channel imaging with GFP, simultaneously excite at 488 nm (for GFP) and 568 nm (for this compound) using an Argon-Krypton laser.[4]

Protocol 2: Staining of Cultured Cells

This protocol provides a general guideline for staining live or fixed cultured cells with this compound. Optimization for specific cell types is recommended.[1]

Materials:

  • This compound stock solution (5 mM in DMSO)

  • Balanced salt solution or cell culture medium

  • 4% Formaldehyde (for fixation)

Procedure:

  • Staining Solution Preparation: Prepare a staining solution with a concentration of 1-5 µM this compound in a suitable buffer or medium. For example, a 1 µM solution can be made by diluting 0.2 µL of the 5 mM stock solution into 1 mL of buffer.

  • Live Cell Staining:

    • Incubate live cells in the staining solution for 10 minutes at 37°C.

    • Wash the cells with fresh balanced salt solution or medium.

    • Proceed with imaging.

  • Fixed Cell Staining:

    • Fix cells with 4% formaldehyde.

    • Wash the cells to remove the fixative.

    • Incubate with the staining solution. Note that permeabilization with detergents may remove the dye.

    • Wash the cells and proceed with imaging.

Protocol 3: Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the relative method for determining the fluorescence quantum yield of a sample, such as this compound, by comparing it to a standard with a known quantum yield.[6][7]

Principle: The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. In the comparative method, a standard with a known quantum yield is used to calibrate the measurement. By measuring the integrated fluorescence intensity and absorbance of both the sample and the standard under identical conditions, the quantum yield of the sample can be calculated.[7]

Materials:

  • Fluorophore sample (e.g., this compound)

  • Quantum yield standard (e.g., Rhodamine 101 in ethanol, ΦF = 1.0)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Quartz cuvettes (10 mm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: For each solution, measure the absorbance at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using a fluorescence spectrometer.

    • Ensure that the excitation wavelength is the same for both the sample and the standard.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Data Analysis:

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for each plot.

  • Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • Gradsample and Gradstd are the gradients of the plots for the sample and standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.

G Workflow for Vital Staining of Zebrafish Embryos prep_stock Prepare 5 mM Stock Solution in DMSO prep_stain Prepare 100 µM Staining Solution in ERM + HEPES prep_stock->prep_stain stain Stain Embryos (1 hour) prep_stain->stain wash Wash Embryos (3x in ERM) stain->wash mount_live Mount for Live Imaging wash->mount_live fix Fix with 4% PFA (1 hour, 4°C) wash->fix image Confocal Microscopy mount_live->image mount_fixed Mount for Fixed Imaging fix->mount_fixed mount_fixed->image

Caption: Workflow for vital staining of zebrafish embryos.

G Workflow for Quantum Yield Measurement (Comparative Method) cluster_data Data Processing prep_solutions Prepare Dilute Solutions (Sample & Standard) measure_abs Measure Absorbance (UV-Vis) prep_solutions->measure_abs measure_fluor Measure Fluorescence (Spectrometer) prep_solutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Fluorescence Intensity measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for quantum yield measurement.

References

The Photostability of BODIPY TR Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the photophysical properties, with a core focus on the photostability, of BODIPY TR methyl ester. Boron-dipyrromethene (BODIPY) dyes are renowned for their exceptional photochemical and thermal stability, high fluorescence quantum yields, and sharp emission spectra. This compound, a red fluorescent, lipophilic dye, is particularly distinguished by its supreme photostability, making it an invaluable tool for demanding fluorescence microscopy applications. It is widely employed as a vital counterstain in live-cell imaging, especially for providing cellular and tissue context in organisms expressing Green Fluorescent Protein (GFP). This document details its spectral characteristics, provides qualitative and semi-quantitative assessments of its photostability, and presents standardized experimental protocols for its application and evaluation. The information is intended for researchers, scientists, and drug development professionals utilizing advanced fluorescence imaging techniques.

Introduction to this compound

This compound is a synthetic, red-emitting fluorophore belonging to the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) class of dyes.[1][2] Its molecular structure confers high lipophilicity, allowing it to readily permeate cell membranes and stain intracellular structures.[3][4] It preferentially localizes to endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, while not strongly staining the plasma membrane or the nucleoplasm.[3][5][6]

The key advantages of BODIPY dyes, including this compound, over traditional fluorophores like fluorescein (B123965) include:

  • High Photostability: BODIPY dyes are highly resistant to photobleaching, enabling prolonged imaging sessions and time-lapse experiments with minimal signal degradation.[][][9]

  • High Quantum Yield: The fluorescence quantum yield often approaches 1.0, resulting in bright signals.[10][11]

  • Narrow Emission Spectra: The sharp emission peaks reduce spectral bleedthrough in multicolor imaging experiments.[][11]

  • Environmental Insensitivity: The fluorescence spectra are relatively insensitive to solvent polarity and pH.[11][12]

These properties make this compound an excellent vital dye and a particularly effective counterstain for GFP.[13][14] Its red emission is well-separated from the green emission of GFP, permitting straightforward dual-channel confocal imaging with minimal spectral overlap.[1][5]

Photophysical Properties

The spectral properties of this compound are critical for designing imaging experiments. While specific values can vary slightly depending on the solvent environment (e.g., DMSO vs. liposomes), the differences are generally minor.[1][6] The key photophysical parameters are summarized in Table 1.

PropertyValueSource(s)
Excitation Maximum (λex) 589 nm[4][10]
598 nm[5]
585 nm[15]
568 nm[3]
Emission Maximum (λem) 616 nm[4][10]
625 nm[3][5]
620 nm[15]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹[10]
Fluorescence Quantum Yield (Φf) 0.9[10]
Molecular Formula C₂₂H₁₇BF₂N₂O₃S[4]
Molecular Weight 438.26 g/mol [4]

An Examination of Photostability

A key requirement for quantitative and long-term live-cell imaging is the use of photostable fluorescent probes.[16] Photobleaching, the irreversible photodegradation of a fluorophore, limits the duration of observation and can complicate quantitative analysis.[17]

Qualitative and Semi-Quantitative Assessment

This compound is consistently described in the literature as a highly photostable dye.[1][13] This robustness allows for advanced imaging modalities that require repeated illumination of the specimen, such as 3D reconstructions and 4D time-lapse visualizations.[13][18]

In a practical application involving imaging of zebrafish embryos, it was found that approximately 100 confocal scans could be performed on a specimen stained with this compound before photobleaching significantly degraded the image quality.[18] The dye also exhibits low phototoxicity, which is crucial for maintaining the health of live specimens during extended imaging experiments.[18]

Factors Influencing Photostability

The rate of photobleaching is not an intrinsic constant but is influenced by several experimental factors:[16]

  • Excitation Irradiance: Higher laser power increases the number of excitation-emission cycles per unit time, accelerating photobleaching. This relationship is often non-linear.[16]

  • Excitation Wavelength: Exciting a fluorophore at its peak absorption wavelength is most efficient but may also lead to faster bleaching.

  • Cellular Environment: The local chemical environment, including the concentration of molecular oxygen and reactive oxygen species, can significantly impact photobleaching rates.[16]

Due to this variability, the most reliable way to compare the photostability of different fluorophores is to perform direct comparisons under the specific conditions of the planned experiment.[17]

Experimental Protocols

Staining Protocol for Live Zebrafish Embryos

This protocol is adapted from established methods for vital staining of embryonic tissues.[3][5]

  • Stock Solution Preparation: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Store this solution at -20°C, protected from light.[3]

  • Staining Solution Preparation: Dilute the 5 mM stock solution 1:50 into an appropriate buffered medium (e.g., Embryo Rearing Medium with 5 mM HEPES, pH 7.2). This results in a final staining solution of 100 µM this compound with 2% DMSO.[3]

  • Staining: Immerse the embryos in the 100 µM staining solution and incubate for approximately 1 hour at room temperature.[3]

  • Washing: Transfer the stained embryos through three successive washes in fresh, HEPES-buffered embryo medium to remove excess dye.[3]

  • Mounting and Imaging: Mount the embryos in an open-faced chamber for imaging. For confocal microscopy, excitation using a 561 nm or 568 nm laser line is recommended.[3][5] The emitted fluorescence can be collected using filter sets appropriate for Texas Red or similar red fluorophores.[5]

  • Fixation (Optional): Staining with this compound is compatible with formaldehyde (B43269) fixation. After staining, tissues can be fixed with 4% paraformaldehyde, which retains the fluorescent signal.[5][18]

General Protocol for Assessing Photostability

This protocol provides a framework for quantifying the photobleaching rate of this compound in a cellular context.

  • Sample Preparation: Prepare a sample of cells or tissues stained according to the protocol in Section 4.1. Mount the sample on the microscope, ensuring conditions are optimal for live-cell imaging if applicable.

  • Microscope and Imaging Setup:

    • Select a region of interest with clear and consistent staining.

    • Set the excitation laser to a fixed power level (e.g., 561 nm or 568 nm). It is crucial to use the same power level for all comparative experiments.

    • Set the detector gain and offset to levels that provide a good signal-to-noise ratio without saturating the detector on the initial scan.

  • Time-Lapse Acquisition:

    • Acquire a series of images of the same field of view at regular intervals (e.g., one image every 5 seconds) with continuous laser exposure.

    • Continue the acquisition until the fluorescence intensity has decreased to a significant degree (e.g., less than 50% of the initial intensity).

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity within the region of interest for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of an unstained region and subtracting it from the region of interest.

    • Plot the background-corrected mean fluorescence intensity as a function of time or scan number.

    • Determine the photobleaching half-life (t₁/₂), which is the time or number of scans required for the fluorescence intensity to decrease to 50% of its initial value. This serves as the primary quantitative measure of photostability.

Visualizations and Workflows

The following diagrams illustrate key workflows involving this compound.

photostability_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Stock & Staining Solutions stain Stain Live Cells / Tissue prep->stain wash Wash to Remove Excess Dye stain->wash mount Mount Sample for Microscopy wash->mount setup Set Imaging Parameters (Laser Power, Detector Gain) mount->setup acquire Acquire Time-Lapse Series (Continuous Exposure) setup->acquire measure Measure Mean Intensity in ROI acquire->measure correct Background Correction measure->correct plot Plot Intensity vs. Time correct->plot calculate Calculate Photobleaching Half-Life (t½) plot->calculate

Workflow for quantitative photostability assessment.

dual_channel_workflow cluster_sample Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_output Image Processing sample GFP-Expressing Live Specimen stain Stain with This compound sample->stain excite_gfp Excite GFP (~488 nm laser) stain->excite_gfp excite_bodipy Excite BODIPY TR (~568 nm laser) stain->excite_bodipy emit_gfp Detect GFP Emission (Channel 1: ~510 nm) excite_gfp->emit_gfp emit_bodipy Detect BODIPY TR Emission (Channel 2: ~620 nm) excite_bodipy->emit_bodipy img_gfp GFP Image (Cell-Specific Signal) emit_gfp->img_gfp img_bodipy BODIPY TR Image (Anatomical Context) emit_bodipy->img_bodipy img_merged Merged Dual-Channel Image img_gfp->img_merged img_bodipy->img_merged

Dual-channel imaging with GFP and this compound.

Conclusion

This compound is a superior red fluorescent dye characterized by its exceptional photostability, high quantum yield, and optimal spectral characteristics for multiplexing with green fluorophores. Its utility as a vital stain for providing anatomical context in live-cell and whole-organism imaging is well-documented. For researchers and drug development professionals engaged in long-term imaging studies, 4D analysis of cellular dynamics, or other applications requiring high-fidelity fluorescence detection, this compound offers a robust and reliable solution, minimizing the experimental limitations imposed by photobleaching.

References

BODIPY TR Methyl Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY TR methyl ester is a lipophilic, red-fluorescent dye renowned for its utility as a vital counterstain in cellular imaging, particularly in conjunction with Green Fluorescent Protein (GFP). Its bright, stable fluorescence and ability to permeate cell membranes make it an invaluable tool for visualizing cellular and tissue architecture. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and logical workflows to aid researchers in its effective application.

BODIPY dyes, as a class, are characterized by their high fluorescence quantum yields, sharp emission peaks, and excellent thermal and photochemical stability.[][2] this compound specifically exhibits excitation and emission maxima at approximately 589 nm and 616 nm, respectively, spectrally separating it from GFP and minimizing bleedthrough in dual-channel imaging.[3][4][5]

Core Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₁₇BF₂N₂O₃S[4]
Molecular Weight 438.26 g/mol [4]
Excitation Maximum ~589 nm[3][4]
Emission Maximum ~616 nm[3][4]
Extinction Coefficient 69,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield ~0.9[3][4]

Solubility Characteristics

This compound is a lipophilic molecule, a characteristic that governs its solubility profile. While precise quantitative solubility data in a wide range of organic solvents are not extensively published, its solubility is well-characterized for practical applications in biological research. The dye is readily soluble in polar aprotic organic solvents.

SolventSolubilityCommon ApplicationReference
Dimethyl Sulfoxide (DMSO) Soluble; commercially available as a 5 mM solution.Preparation of concentrated stock solutions.[3][4]
Dimethylformamide (DMF) Soluble.Alternative solvent for stock solution preparation.[6]
Methanol (B129727) Soluble.Used for preparing staining solutions.[7]
Aqueous Buffers Poorly soluble.Used as the final staining medium after dilution from an organic stock.[7][8]

For most applications, a concentrated stock solution is first prepared in anhydrous DMSO. This stock is then diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in the aqueous working solution is low (typically ≤2%) to avoid cellular toxicity.[8] The spectral properties of this compound show only minor differences when solvated in DMSO versus a lipophilic environment like liposomes.[9]

Stability Profile

This compound exhibits high stability under various conditions, which is a significant advantage for imaging applications, including time-lapse microscopy.

ConditionStability SummaryReference
Storage (Solid) Stable for up to 2 years at 4°C and up to 3 years at -20°C when stored as a powder, protected from light.[10]
Storage (Solution) A 5 mM stock solution in DMSO is stable for up to 1 year at room temperature when protected from light. For longer-term storage, it is recommended to store aliquots at -20°C (stable for ~1 month) or -80°C (stable for ~6 months). Avoid repeated freeze-thaw cycles.[10][11]
Photostability Exhibits high photostability, making it suitable for demanding applications like confocal microscopy and time-lapse imaging. It is more stable than many other fluorescent dyes like fluorescein.[2][5]
pH Sensitivity The fluorescence of BODIPY TR dyes is relatively insensitive to changes in pH.[6]
Fixation The dye is well-retained in cells after fixation with 4% paraformaldehyde. However, permeabilization of cells with detergents or solvents like methanol or acetone (B3395972) may lead to loss of the dye.[12]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the standard procedure for preparing this compound solutions for cellular staining.

  • Stock Solution Preparation (5 mM):

    • If starting from a solid, dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a 5 mM concentration. For example, dissolve 2.2 mg in 1 mL of DMSO.

    • If using a pre-made solution, ensure it is at the desired stock concentration.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Working Solution Preparation (e.g., 1 µM):

    • On the day of the experiment, thaw an aliquot of the 5 mM stock solution.

    • Dilute the stock solution into the desired aqueous buffer (e.g., Hanks' Balanced Salt Solution (HBSS), Phosphate-Buffered Saline (PBS), or specific cell culture medium).

    • For a 1 µM working solution, dilute the 5 mM stock 1:5000 (e.g., add 0.2 µL of stock to 1 mL of buffer).

    • Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).

    • Vortex briefly to ensure complete mixing. The working solution is now ready for use.

Protocol 2: Live Cell Staining

This protocol describes a general method for staining live cells in culture.

  • Cell Preparation:

    • Culture cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) until they reach the desired confluency.

  • Staining:

    • Remove the cell culture medium.

    • Wash the cells once with pre-warmed buffer (e.g., HBSS or PBS).

    • Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light. The optimal staining time may vary depending on the cell type.

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed buffer to remove any unbound dye.

    • Add fresh pre-warmed buffer or culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission: ~589/616 nm).

Protocol 3: Staining and Fixation

This protocol allows for the staining of cells prior to fixation for applications where live-cell imaging is not required.

  • Staining:

    • Follow steps 1 and 2 from the Live Cell Staining protocol.

  • Washing:

    • Remove the staining solution and wash the cells twice with buffer (e.g., PBS).

  • Fixation:

    • Remove the wash buffer.

    • Add a 4% paraformaldehyde solution in PBS to the cells.

    • Incubate for 15-20 minutes at room temperature.

  • Final Washes and Mounting:

    • Remove the fixation solution.

    • Wash the cells three times with PBS.

    • The cells can now be mounted with an appropriate mounting medium for imaging. Note: Avoid using mounting media containing detergents or organic solvents that could extract the lipophilic dye.

Visualized Workflows and Relationships

Staining Workflow

Staining_Workflow start Start: Cultured Cells prep_sol Prepare Working Solution (e.g., 1 µM in Buffer from DMSO stock) start->prep_sol wash1 Wash Cells with Buffer prep_sol->wash1 stain Incubate with Working Solution (10-30 min, 37°C) wash1->stain wash2 Wash to Remove Excess Dye stain->wash2 live_img Image Live Cells wash2->live_img For Live Imaging fix Fix with 4% PFA wash2->fix For Fixed Samples end End live_img->end wash3 Final Washes with PBS fix->wash3 fixed_img Image Fixed Cells wash3->fixed_img fixed_img->end

Caption: Experimental workflow for staining cells with this compound.

Solubility and Solution Preparation Logic

Solubility_Logic start This compound (Solid) dissolve Dissolve in Anhydrous DMSO start->dissolve stock 5 mM Stock Solution dissolve->stock store Store Aliquots at -20°C / -80°C (Protect from light) stock->store dilute Dilute Stock into Aqueous Buffer/Medium stock->dilute working Final Working Solution (e.g., 0.1 - 10 µM) dilute->working check_dmso Ensure Final DMSO Concentration is <0.5% working->check_dmso check_dmso->dilute No, adjust dilution use Use for Staining check_dmso->use Yes

Caption: Logical steps for preparing this compound solutions.

General Protocol for Assessing Photostability

Photostability_Workflow prep_sample Prepare Stained Sample (e.g., Cells or Beads) setup_microscope Configure Confocal Microscope (Set laser power, gain, pinhole) prep_sample->setup_microscope roi Select Region of Interest (ROI) setup_microscope->roi acquire_initial Acquire Initial Image (t=0) Measure Initial Intensity (I₀) roi->acquire_initial timelapse Perform Time-Lapse Imaging (Continuous scanning of ROI) acquire_initial->timelapse measure Measure Mean Fluorescence Intensity at each time point (Iₜ) timelapse->measure analyze Analyze Data (Plot Iₜ/I₀ vs. Time) measure->analyze end Determine Photobleaching Rate analyze->end

Caption: Workflow for quantitative assessment of fluorescent dye photostability.

References

An In-depth Technical Guide to the Cellular Localization of BODIPY™ TR Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe BODIPY™ TR methyl ester, focusing on its subcellular localization, experimental applications, and the technical protocols required for its effective use.

Executive Summary

BODIPY™ TR methyl ester is a lipophilic, cell-permeant, red-fluorescent dye renowned for its utility as a vital counterstain, particularly in conjunction with Green Fluorescent Protein (GFP)-expressing cells and tissues.[1][2][3] Its primary application lies in providing cellular and tissue context in developmental biology, most notably in studies involving zebrafish embryos.[2][3][4] The dye readily permeates cell membranes and accumulates in endomembranous organelles, including the mitochondria, endoplasmic reticulum (ER), and Golgi apparatus, while exhibiting minimal staining of the plasma membrane and nucleoplasm.[1][5][6] This broad cytoplasmic and organellar staining pattern allows for the clear delineation of cell shapes and tissue boundaries.[1][6] Its spectral properties are well-separated from those of GFP, making it an ideal candidate for dual-channel fluorescence imaging with minimal spectral bleed-through.[2][5]

Physicochemical and Fluorescent Properties

BODIPY™ TR methyl ester possesses a unique set of properties that contribute to its efficacy as a fluorescent probe.

PropertyValueReference
Excitation Maximum (in Methanol)~589 nm[7]
Emission Maximum (in Methanol)~616 nm[7]
Recommended Excitation Laser561 nm or 568 nm[5]
Recommended Emission FilterTexas Red® suitable filter set[5]
Molecular Weight~482.3 g/mol N/A
Solvent for Stock SolutionAnhydrous DMSO[1]

Cellular Uptake and Localization Mechanism

The cellular uptake of BODIPY™ TR methyl ester is a passive process driven by its lipophilic nature. As a neutral molecule, it freely diffuses across the plasma membrane into the cytoplasm.

Once inside the cell, its accumulation within endomembranous organelles is attributed to its affinity for lipid-rich environments. The dye does not rely on cellular metabolism or membrane potential for its sequestration, although its distribution can be influenced by the density and composition of intracellular membranes.

G cluster_cell Cell extracellular Extracellular Space (Aqueous Environment) plasma_membrane Plasma Membrane (Lipid Bilayer) extracellular->plasma_membrane Passive Diffusion cytoplasm Cytoplasm plasma_membrane->cytoplasm mitochondria Mitochondria cytoplasm->mitochondria Accumulation in Lipid-Rich Membranes er Endoplasmic Reticulum cytoplasm->er golgi Golgi Apparatus cytoplasm->golgi bodipy_ext BODIPY TR Methyl Ester bodipy_ext->plasma_membrane Crosses membrane due to lipophilicity bodipy_int BODIPY TR Methyl Ester G start Start: Transgenic Zebrafish Embryo (e.g., Wnt-reporter GFP) staining Vital Staining with BODIPY TR Methyl Ester (100 µM in ERM, 1 hr) start->staining washing Wash Embryos (3x in ERM) staining->washing mounting Mount for Imaging (e.g., in low-melt agarose) washing->mounting imaging Dual-Channel Confocal Microscopy (488 nm for GFP, 568 nm for BODIPY TR) mounting->imaging analysis Image Analysis: - 4D Reconstruction - Cell Tracking - Co-localization imaging->analysis end End: Visualization of Morphogenetic Events analysis->end G cluster_nuc Inside Nucleus wnt Wnt Ligand fzd_lrp Frizzled/LRP5/6 Receptor Complex wnt->fzd_lrp Binds to dsh Dishevelled fzd_lrp->dsh Activates destruction_complex Destruction Complex (Axin, APC, GSK3β) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Prevents Degradation of nucleus Nucleus beta_catenin->nucleus Translocates to tcf_lef TCF/LEF beta_catenin->tcf_lef Activates gfp_expression GFP Expression (Wnt Target Gene) tcf_lef->gfp_expression Induces Transcription of visualization Dual-Color Visualization gfp_expression->visualization bodipy_stain This compound (Stains Cytoplasm and Organelles) bodipy_stain->visualization

References

Methodological & Application

BODIPY TR Methyl Ester: A Versatile Red Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

BODIPY TR methyl ester is a lipophilic, cell-permeant fluorescent dye that serves as an excellent tool for live-cell imaging. Its bright red fluorescence, high photostability, and ability to stain intracellular membranes make it a versatile probe for visualizing cellular architecture and dynamics. This application note provides a comprehensive overview of this compound, including its spectral properties, key applications, and detailed protocols for live-cell staining. It is particularly well-suited as a counterstain in experiments involving green fluorescent protein (GFP), enabling clear, dual-color visualization of cellular structures in real-time.

Introduction

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes known for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[1] this compound is a member of this family that exhibits red fluorescence, making it spectrally distinct from commonly used green fluorescent proteins.[2][3] Its lipophilic nature allows it to readily cross cell membranes and accumulate in endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria.[4][5] This property makes it an ideal stain for outlining the cytoplasm and revealing the morphology of cells and tissues without strongly labeling the plasma membrane.[6]

A key application of this compound is as a vital counterstain for GFP-expressing cells.[2][7] The well-separated emission spectra of GFP (around 508 nm) and this compound (around 625 nm) allow for simultaneous dual-channel imaging with minimal spectral overlap.[7] This enables researchers to visualize the histological context of GFP-labeled cells within a larger population of unlabeled cells in living specimens.[2][7] Furthermore, the staining is retained after fixation with paraformaldehyde, offering flexibility in experimental workflows.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Excitation Maximum (Ex)~598 nm[7]
Emission Maximum (Em)~625 nm[7]
Molecular Weight438.26 g/mol [4]
FormulaC22H17BF2N2O3S[4]
Recommended Laser Line561 nm or 568 nm[7]
Recommended Filter SetTexas Red® or similar[7]
Solvent for Stock SolutionAnhydrous Dimethyl Sulfoxide (DMSO)[6][7]
Typical Stock Concentration5 mM[6][7]

Experimental Protocols

I. Live Cell Staining Protocol for Cultured Cells

This protocol is a general guideline for staining adherent cells. Optimization of dye concentration and incubation time may be necessary for different cell types.

Materials:

  • This compound (5 mM stock solution in DMSO)

  • Live-cell imaging medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Cultured cells on coverslips or in imaging dishes

  • Incubator (37°C)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Dilute the 5 mM this compound stock solution in pre-warmed imaging medium or buffer to a final working concentration. A starting concentration of 0.1 µM is recommended, with an optimal range typically between 0.01 µM and 1.0 µM.[7]

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium or buffer to remove excess dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for Texas Red® dye. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[7]

II. Protocol for Staining Zebrafish Embryos

This protocol is adapted for vital staining of zebrafish embryos.[6]

Materials:

  • This compound (5 mM stock solution in DMSO)

  • Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2)

  • Zebrafish embryos

  • Petri dishes or multi-well plates

Procedure:

  • Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 in ERM to make a final labeling solution of 100 µM this compound with 2% DMSO.[6]

  • Embryo Staining: Place the embryos in the staining solution and incubate for 1 hour at room temperature.[6]

  • Washing: Transfer the embryos through three successive washes in fresh HEPES-buffered ERM to remove unbound dye.[6]

  • Mounting and Imaging: Mount the embryos in an appropriate imaging chamber for live imaging. For time-lapse recordings, it may be necessary to de-yolk the embryos.[6] Image using a confocal microscope with appropriate laser lines and filters for GFP and this compound (e.g., 488 nm for GFP and 568 nm for BODIPY TR).[6]

Visualizations

Live_Cell_Imaging_Workflow prep Prepare Staining Solution (0.1 - 1.0 µM) stain Incubate Cells (10-30 min at 37°C) prep->stain Add to cells wash Wash Cells (2-3x) with fresh medium stain->wash Remove solution image Image Cells (Fluorescence Microscopy) wash->image Proceed to imaging

Caption: Workflow for live cell imaging with this compound.

Dual_Color_Imaging_Concept LiveCell Live Cell Microscope Confocal Microscope LiveCell->Microscope GFP GFP-tagged Protein GFP->LiveCell BODIPY BODIPY TR Methyl Ester BODIPY->LiveCell GreenChannel Green Channel (GFP) Microscope->GreenChannel Ex: 488 nm RedChannel Red Channel (BODIPY TR) Microscope->RedChannel Ex: 568 nm MergedImage Merged Image GreenChannel->MergedImage RedChannel->MergedImage

Caption: Conceptual diagram of dual-color imaging with GFP and BODIPY TR.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak staining - Insufficient dye concentration- Insufficient incubation time- Dye degradation- Increase the working concentration of this compound.- Increase the incubation time.- Ensure the stock solution is stored properly at -20°C, protected from light.[6]
High background fluorescence - Incomplete removal of excess dye- Dye concentration too high- Increase the number and duration of wash steps.- Decrease the working concentration of the dye.
Cell toxicity or altered morphology - Dye concentration is too high- Prolonged exposure to the dye or imaging laser- Perform a titration experiment to determine the lowest effective dye concentration.- Minimize the incubation time.- Use the lowest possible laser power during imaging and reduce the duration of exposure. While BODIPY dyes generally have low cytotoxicity, this is good practice.[9]
Signal loss after permeabilization The dye is lipophilic and can be extracted by detergents.If post-fixation antibody staining is required, be aware that permeabilization with detergents like Triton X-100 may reduce or remove the BODIPY TR signal.[7] Image the BODIPY TR signal before permeabilization if possible.

Conclusion

This compound is a robust and versatile fluorescent probe for live-cell imaging. Its favorable spectral properties, cell permeability, and ability to serve as a counterstain for GFP make it an invaluable tool for researchers in cell biology, developmental biology, and drug discovery. The protocols provided herein offer a starting point for utilizing this dye to visualize cellular structures and dynamics with high fidelity.

References

Application Notes and Protocols for BODIPY™ TR Methyl Ester Staining in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ TR methyl ester is a lipophilic, red fluorescent dye that readily permeates the cell membranes of live cells.[1][2] Due to its hydrophobic properties, it is an excellent tool for staining lipids, membranes, and other lipophilic compounds.[3][] The dye primarily localizes to endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, but does not strongly stain the plasma membrane.[1][5][6] Its bright fluorescence, high quantum yield, and photostability make it a valuable tool for visualizing cellular architecture.[7][8]

A key application of BODIPY™ TR methyl ester is as a vital counterstain in multicolor imaging, particularly in cells or organisms expressing Green Fluorescent Protein (GFP).[7][9] The emission spectrum of BODIPY™ TR methyl ester is well-separated from that of GFP, which minimizes spectral bleedthrough and allows for clear dual-channel imaging.[5][9] The staining is retained after formaldehyde (B43269) fixation, making it suitable for both live and fixed cell applications.[5]

Mechanism of Action

BODIPY™ TR methyl ester is a cell-permeant compound. Its lipophilic nature allows it to passively diffuse across the plasma membrane of living cells. Once inside, it accumulates in the lipid-rich environments of intracellular membranes and organelles, rendering them fluorescent. This process does not require any specific cellular activity, making it a straightforward method for vital staining.

Spectral Properties

  • Excitation Maximum: ~598 nm[5]

  • Emission Maximum: ~625 nm[5]

For fluorescence imaging, filter sets suitable for Texas Red® are recommended.[5] In confocal laser-scanning microscopy, excitation at 561 nm or 568 nm is ideal.[5]

Experimental Protocols

1. Reagent Preparation

  • Stock Solution (5 mM): BODIPY™ TR methyl ester is typically supplied as a solution in dimethyl sulfoxide (B87167) (DMSO).[1][5] If supplied as a solid, dissolve it in high-quality, anhydrous DMSO to prepare a 5 mM stock solution.

    • Note: DMSO is hygroscopic; store the stock solution desiccated and protected from light at -20°C. Handle with caution, as DMSO facilitates the entry of organic molecules into tissues.[5]

  • Working Staining Solution: Dilute the 5 mM stock solution in an appropriate buffer or cell culture medium to the desired final concentration.

    • For live cells, a typical starting concentration is 0.1–1.0 µM.[5][]

    • For fixed cells, a concentration range of 0.5–5 µM is often used.[]

    • Example Dilution: To prepare 1 mL of a 1 µM working solution, add 0.2 µL of the 5 mM stock solution to 1 mL of buffer.[5]

2. Protocol for Staining Live Cultured Cells

This protocol is suitable for real-time imaging of cellular morphology and dynamics.

Methodology:

  • Cell Preparation: Culture cells on coverslips or in imaging-compatible plates until they reach the desired confluency (typically 70-80%).[]

  • Remove Medium: Aspirate the cell culture medium.

  • Washing: Gently wash the cells 2-3 times with a warm (37°C) balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), to remove any residual serum.[][]

  • Staining: Add the pre-warmed BODIPY™ TR methyl ester working solution to the cells. Ensure the entire surface is covered.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[5][] The optimal time may vary depending on the cell type.

  • Washing: Remove the staining solution and wash the cells 2-3 times with fresh, warm buffer or medium to remove any unbound dye and reduce background fluorescence.[]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red®.

3. Protocol for Staining Fixed Cultured Cells

This protocol is used for preserving cell morphology and for co-localization studies with immunofluorescence.

Methodology:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Washing: Gently wash the cells with PBS at room temperature.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]

  • Washing: Remove the fixative and wash the cells 2-3 times with PBS for 5 minutes each to remove residual formaldehyde.[]

  • Staining: Add the BODIPY™ TR methyl ester working solution to the fixed cells.

  • Incubation: Incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for imaging.

  • Critical Note: Avoid permeabilizing the cells with detergents (e.g., Triton™ X-100) or solvents (e.g., methanol, acetone) either before or after staining. Permeabilization can strip the lipophilic dye from the membranes, leading to altered staining patterns or complete loss of signal.[5][12]

Data Presentation

ParameterLive Cell StainingFixed Cell StainingReference
Cell State Adherent or suspension cellsAdherent cells fixed with 4% PFA[]
Stock Solution 5 mM in DMSO5 mM in DMSO[1][5]
Working Concentration 0.1–2.0 µM (optimize for cell type)0.5–5.0 µM[5][]
Staining Buffer HBSS, PBS, or serum-free mediumPBS[5][]
Incubation Temperature 37°CRoom Temperature[5][]
Incubation Time 10–30 minutes20–60 minutes[5][]
Post-Stain Washes 2-3 times with warm buffer/medium2-3 times with PBS[]
Fixation N/A (can be fixed post-staining)4% Paraformaldehyde for 15 min[]
Permeabilization DO NOT USE DO NOT USE [5]
Excitation / Emission ~598 nm / ~625 nm~598 nm / ~625 nm[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)Reference
High Background Dye concentration is too high. / Insufficient washing. / Dye aggregation.Optimize and lower the working concentration. / Increase the number and duration of wash steps. / Ensure the dye is fully dissolved in the working solution; pre-warming the buffer may help.[][][12]
Weak or No Signal Dye concentration is too low. / Incubation time is too short. / Cells were permeabilized. / Photobleaching.Increase the working concentration or incubation time. / Ensure no detergents or solvents were used. / Minimize light exposure during staining and imaging; use an anti-fade mounting medium for fixed cells.[][13]
Uneven Staining Incomplete dissolution of the dye. / Uneven application of staining solution. / Poor cell health.Vigorously vortex the working solution before use. / Ensure cells are completely covered by the solution and gently agitate. / Use healthy, sub-confluent cells for staining.[][13]

Visualized Workflows

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis A 1. Culture cells to 70-80% confluency B 2. Prepare working solution (0.1-2.0 µM in warm buffer) C 3. Wash cells 2x with warm HBSS/PBS B->C D 4. Add working solution to cover cells C->D E 5. Incubate 10-30 min at 37°C (in dark) D->E F 6. Wash cells 2-3x with warm buffer E->F G 7. Image immediately (Ex/Em: ~598/625 nm) F->G

Caption: Workflow for staining live cultured cells with BODIPY™ TR methyl ester.

Fixed_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Analysis A 1. Culture cells on coverslips B 2. Wash cells with PBS A->B C 3. Fix with 4% PFA for 15 min B->C D 4. Wash cells 3x with PBS C->D E 5. Prepare working solution (0.5-5.0 µM in PBS) F 6. Add working solution to cover cells D->F E->F G 7. Incubate 20-60 min at RT (in dark) F->G H 8. Wash cells 3x with PBS G->H I 9. Mount coverslip and image (Ex/Em: ~598/625 nm) H->I

Caption: Workflow for staining fixed cultured cells with BODIPY™ TR methyl ester.

References

Application Notes: BODIPY™ TR Methyl Ester as a Counterstain for Green Fluorescent Protein (GFP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BODIPY™ TR methyl ester is a lipophilic, red-fluorescent dye that serves as an excellent counterstain for visualizing cellular and tissue architecture in conjunction with Green Fluorescent Protein (GFP) expression. Its ability to readily permeate cell membranes and localize to endomembranous organelles, but not the plasma membrane, provides a clear demarcation of cellular morphology.[1][2][3][4] A key advantage of BODIPY™ TR methyl ester is its spectral separation from GFP, which minimizes fluorescence bleed-through and allows for clear dual-channel imaging.[5][6][7] This vital dye is suitable for both live and fixed cell applications and has been shown to be non-teratogenic in embryonic studies.[2][6]

Principle of Application

The large separation between the emission spectra of GFP (peak at ~509 nm) and BODIPY™ TR methyl ester (peak at ~625 nm) enables simultaneous excitation and detection with minimal spectral overlap.[2][5] This is particularly advantageous in confocal microscopy, where distinct laser lines can be used to excite each fluorophore independently, and emission filters can effectively separate the signals. BODIPY™ TR methyl ester's localization in the cytoplasm and organelles provides a contextual backdrop for the often specific and localized expression of GFP-tagged proteins.[1][3]

Data Presentation

Spectral Properties

For successful dual-channel fluorescence imaging, understanding the spectral characteristics of both fluorophores is crucial. The following table summarizes the excitation and emission maxima for common variants of GFP and BODIPY™ TR methyl ester.

FluorophoreExcitation Maximum (nm)Emission Maximum (nm)
GFP (general) ~395 nm and ~475 nm~509 nm
Enhanced GFP (EGFP) ~488 nm~507-509 nm[8][9]
Emerald GFP ~489 nm~508 nm[10]
BODIPY™ TR methyl ester ~588-598 nm~621-625 nm[2][11]
Recommended Microscope Filter Sets and Laser Lines
FluorophoreRecommended Excitation LaserRecommended Emission Filter
GFP / EGFP 488 nm Argon-ion laser500-550 nm bandpass
BODIPY™ TR methyl ester 561 nm or 568 nm laser[2][5]>600 nm longpass or 610/20 nm bandpass[11]

Experimental Protocols

Protocol 1: Live Cell Staining of Cultured Cells

This protocol is suitable for adherent or suspension cells.

Materials:

  • BODIPY™ TR methyl ester stock solution (e.g., 5 mM in DMSO)

  • Appropriate cell culture medium or balanced salt solution (e.g., HBSS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Staining Solution: Dilute the BODIPY™ TR methyl ester stock solution in cell culture medium or a balanced salt solution to a final working concentration of 0.1-2 µM.[] For optimal results, a concentration of approximately 0.1 µM has been found to be effective for cell lines like MRC-5 and BPAE cells.[2]

  • Cell Preparation: For adherent cells, grow them on coverslips or in imaging-compatible dishes. For suspension cells, gently pellet and resuspend them in the staining solution.

  • Staining: Remove the culture medium and add the pre-warmed staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.[]

  • Washing: Gently wash the cells 2-3 times with pre-warmed PBS to remove any unbound dye.[]

  • Imaging: Image the cells immediately using a fluorescence or confocal microscope with appropriate filter sets for GFP and BODIPY™ TR.

Protocol 2: Staining of Zebrafish Embryos

This protocol has been successfully used for vital imaging of zebrafish embryos.[1]

Materials:

  • BODIPY™ TR methyl ester stock solution (5 mM in DMSO)

  • Embryo Rearing Medium (ERM)

  • HEPES buffer (5 mM, pH 7.2)

Procedure:

  • Prepare Staining Solution: Dilute the 5 mM BODIPY™ TR methyl ester stock solution 1:50 in ERM buffered with 5 mM HEPES (pH 7.2) to a final concentration of 100 µM.[1]

  • Staining: Transfer zebrafish embryos into the staining solution and incubate for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash the embryos three times with fresh HEPES-buffered ERM to remove excess dye.[1]

  • Mounting and Imaging: Mount the embryos in an open-faced chamber for imaging.[1] For time-lapse imaging, embryos can be deyolked and secured to a coverslip.[1]

Protocol 3: Fixation and Permeabilization

BODIPY™ TR methyl ester staining is retained after formaldehyde (B43269) fixation.[2][6] This allows for subsequent immunostaining if required. However, permeabilization with detergents may remove the dye.[2]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

Procedure:

  • Staining: Stain live cells or embryos with BODIPY™ TR methyl ester as described in Protocol 1 or 2.

  • Fixation: After staining and washing, add 4% PFA in PBS and incubate for 15-20 minutes at room temperature. For zebrafish embryos, fixation for 1 hour at 4°C has been reported.[1]

  • Washing: Wash the fixed cells or embryos three times with PBS.

  • Permeabilization (Optional): If subsequent intracellular antibody staining is required, permeabilization is necessary. However, be aware that detergents like Triton™ X-100 or saponin (B1150181) may partially or completely extract the lipophilic BODIPY™ TR methyl ester from the membranes. It is crucial to empirically determine the effects of permeabilization on the staining pattern for your specific cell type and experimental conditions. To preserve the GFP signal during fixation and permeabilization, it is recommended to fix first and then permeabilize, as simultaneous addition of fixative and detergent can lead to the leakage of cytoplasmic GFP.[13] Using higher concentrations of fixative (e.g., 4% PFA) for a sufficient duration (e.g., 30-45 minutes at room temperature) can help crosslink GFP in the cytoplasm and improve its retention.[13] Methanol fixation is generally not recommended as it can quench GFP fluorescence.[14]

  • Imaging: Proceed with immunostaining or mount the coverslips for imaging.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Dual-Color Fluorescence Imaging Workflow cluster_sample_prep Sample Preparation cluster_imaging Microscopy cluster_data_acq Data Acquisition GFP_expression Cells/Tissue Expressing GFP Staining Stain with BODIPY TR methyl ester GFP_expression->Staining Confocal Confocal Microscope Staining->Confocal Mount Sample Channel_Green Green Channel (GFP Emission) Confocal->Channel_Green Channel_Red Red Channel (BODIPY TR Emission) Confocal->Channel_Red Laser_488 488 nm Laser Laser_488->Confocal Excite GFP Laser_568 568 nm Laser Laser_568->Confocal Excite BODIPY TR Merged_Image Merged Image Channel_Green->Merged_Image Channel_Red->Merged_Image

Caption: Workflow for dual-color imaging with GFP and BODIPY™ TR methyl ester.

Principle of Spectral Separation cluster_excitation Excitation cluster_emission Emission cluster_detection Detection Excitation_Source Microscope Light Source (e.g., Lasers) GFP_Ex GFP Excitation (~488 nm) Excitation_Source->GFP_Ex BODIPY_Ex BODIPY TR Excitation (~568 nm) Excitation_Source->BODIPY_Ex GFP_Em GFP Emission (~509 nm) GFP_Ex->GFP_Em Fluorescence BODIPY_Em BODIPY TR Emission (~625 nm) BODIPY_Ex->BODIPY_Em Fluorescence Detector_Green Green Channel Detector GFP_Em->Detector_Green Minimal Bleed-through Detector_Red Red Channel Detector BODIPY_Em->Detector_Red

Caption: Spectral separation of GFP and BODIPY™ TR methyl ester fluorescence.

References

BODIPY™ TR Methyl Ester: Application Notes and Protocols for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ TR methyl ester is a lipophilic, red-fluorescent dye belonging to the borondipyrromethene (BODIPY) family of fluorophores. Its excellent photophysical properties, including high molar absorptivity, high fluorescence quantum yield, and a relatively long excited-state lifetime, make it a valuable tool for various fluorescence microscopy applications. The methyl ester group enhances the cell permeability of the dye, allowing it to readily cross the plasma membrane of live cells. Once inside, non-specific esterases cleave the methyl ester, yielding the cell-impermeant BODIPY™ TR carboxylate, which then accumulates in intracellular membranes, particularly the mitochondria, due to its positive charge. This characteristic makes BODIPY™ TR methyl ester an effective probe for visualizing and quantifying mitochondrial morphology and membrane potential in living cells.

Spectral and Photophysical Properties

The following table summarizes the key quantitative data for BODIPY™ TR methyl ester, providing a quick reference for experimental setup.

PropertyValue
Excitation Maximum (λex)~589 nm
Emission Maximum (λem)~617 nm
Molar Extinction Coefficient~90,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield~0.9
Recommended Laser Line561 nm, 594 nm
Recommended Filter SetTRITC/Cy3.5

Key Applications and Protocols

Live-Cell Staining of Mitochondria

BODIPY™ TR methyl ester is a potentiometric dye, meaning its accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the dye will accumulate in the mitochondria, providing a bright, specific signal. In apoptotic or unhealthy cells, where ΔΨm is dissipated, the dye will be more diffuse throughout the cytoplasm.

Experimental Protocol: Staining Mitochondria in Adherent Mammalian Cells

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture overnight to ensure adherence.

    • Ensure cells are at a confluence of 50-70% to allow for clear visualization of individual cells.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of BODIPY™ TR methyl ester in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store desiccated at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution by diluting the stock solution in a warm (37°C) serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 100-500 nM.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm phosphate-buffered saline (PBS).

    • Add the pre-warmed staining solution containing BODIPY™ TR methyl ester to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a warm imaging buffer (e.g., HBSS or a phenol (B47542) red-free medium) to remove excess dye.

  • Imaging:

    • Add fresh, warm imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope (confocal microscopy is recommended for optimal resolution) equipped with appropriate filters for red fluorescence.

    • For excitation, use a laser line close to 589 nm (e.g., 561 nm or 594 nm).

    • Collect emission between 600 nm and 640 nm.

G cluster_prep Preparation cluster_stain Staining Protocol cluster_img Imaging A Plate cells on glass-bottom dish B Prepare 100-500 nM BODIPY TR working solution C Wash cells with warm PBS B->C D Add staining solution C->D E Incubate 15-30 min at 37°C D->E F Wash cells 2-3x with warm imaging buffer E->F G Add fresh imaging buffer F->G H Image with fluorescence microscope (Ex/Em: ~589/617 nm) G->H

Fig. 1: Experimental workflow for live-cell mitochondrial staining.
Monitoring Mitochondrial Membrane Potential

The fluorescence intensity of BODIPY™ TR methyl ester within mitochondria correlates with the mitochondrial membrane potential. This allows for the semi-quantitative assessment of mitochondrial health and the effects of various treatments on mitochondrial function.

Experimental Protocol: Assessing Changes in Mitochondrial Membrane Potential

  • Follow steps 1-5 from the "Staining Mitochondria in Adherent Mammalian Cells" protocol.

  • Establish Baseline:

    • Acquire initial images of the stained, healthy cells to establish a baseline fluorescence intensity.

  • Induce Mitochondrial Depolarization (Positive Control):

    • Prepare a working solution of a mitochondrial membrane potential disruptor, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), at a final concentration of 10-50 µM in the imaging buffer.

    • Add the CCCP solution to a subset of the cells and incubate for 10-20 minutes at 37°C.

  • Experimental Treatment:

    • Treat other wells with the drug or compound of interest for the desired duration.

  • Image Acquisition and Analysis:

    • Acquire images from the control, CCCP-treated, and experimentally treated cells using identical microscope settings (e.g., laser power, gain, exposure time).

    • Quantify the mean fluorescence intensity within the mitochondria of multiple cells for each condition using image analysis software (e.g., ImageJ/Fiji).

    • A significant decrease in fluorescence intensity compared to the untreated control indicates a loss of mitochondrial membrane potential.

G cluster_healthy Healthy Mitochondrion cluster_unhealthy Unhealthy/Apoptotic Mitochondrion A High ΔΨm (Polarized) B BODIPY TR Accumulation A->B Treatment Drug Treatment or Cell Stress A->Treatment C Bright Red Fluorescence B->C D Low ΔΨm (Depolarized) E Diffuse Cytoplasmic Staining D->E F Dim/No Mitochondrial Fluorescence E->F Treatment->D

Fig. 2: Logical relationship of BODIPY TR fluorescence to mitochondrial health.

Considerations and Best Practices

  • Phototoxicity and Photobleaching: Like all fluorophores, BODIPY™ TR methyl ester is susceptible to photobleaching and can induce phototoxicity upon prolonged or high-intensity illumination. Use the lowest possible laser power and exposure times that provide a sufficient signal-to-noise ratio.

  • Dye Concentration: The optimal concentration of BODIPY™ TR methyl ester may vary depending on the cell type and experimental conditions. It is recommended to perform a concentration titration to determine the ideal concentration that provides bright staining with minimal background.

  • Controls: Always include appropriate controls in your experiments. A positive control for mitochondrial depolarization (e.g., CCCP) is essential for validating the assay. An unstained control is necessary to assess background autofluorescence.

  • Multiplexing: The spectral properties of BODIPY™ TR methyl ester make it suitable for multiplexing with other fluorescent probes, such as those emitting in the green (e.g., GFP, FITC) or far-red (e.g., Cy5) spectral regions. Ensure that the emission spectra of the chosen dyes have minimal overlap.

By following these protocols and considerations, researchers can effectively utilize BODIPY™ TR methyl ester as a robust and reliable tool for investigating mitochondrial dynamics and health in live-cell imaging studies.

BODIPY TR Methyl Ester: Application Notes and Protocols for Live-Cell Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY TR methyl ester is a cell-permeant, lipophilic fluorescent dye that exhibits bright red fluorescence. Its photostable nature and spectral separation from commonly used green fluorescent proteins (GFPs) make it a valuable tool in multicolor live-cell imaging. While broadly used as a counterstain for GFP-expressing cells and for visualizing endomembranous organelles, its properties also lend it to applications in mitochondrial staining. This document provides detailed application notes and protocols for the use of this compound for the visualization of mitochondria in living cells.

Mechanism of Staining: As a lipophilic compound, this compound readily permeates the plasma membrane of live cells. It subsequently accumulates in intracellular membranes, including those of the mitochondria, endoplasmic reticulum, and Golgi apparatus[1][2]. The accumulation within these organelles is primarily driven by the partitioning of the dye into the lipid-rich membrane environments. While many mitochondrial stains are positively charged and accumulate in the mitochondrial matrix in a membrane potential-dependent manner, the precise dependence of this compound accumulation on the mitochondrial membrane potential is not extensively documented. Researchers are encouraged to validate this aspect in their specific cell type and experimental conditions using a mitochondrial membrane potential uncoupler like FCCP.

Photophysical Properties

A summary of the key photophysical properties of this compound is provided below, alongside a comparison with the commonly used mitochondrial stain, MitoTracker Red CMXRos.

PropertyThis compoundMitoTracker Red CMXRos
Excitation Maximum (λex) 589 nm[3]579 nm[4]
Emission Maximum (λem) 616 nm[3]599 nm[4]
Molar Extinction Coefficient (ε) 69,000 cm⁻¹M⁻¹ at 589 nm[3]101,000 cm⁻¹M⁻¹ at 581 nm
Fluorescence Quantum Yield (Φ) 0.9[3]0.91
Cell Permeability YesYes
Fixability Yes (Formaldehyde)[2]Yes (Formaldehyde/Methanol)[4]

Experimental Protocols

Reagent Preparation

1.1. Stock Solution Preparation:

  • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 5 mM stock solution, dissolve 1 mg of this compound (MW ~438.26 g/mol ) in approximately 456 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.

1.2. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in a serum-free culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • A typical final working concentration ranges from 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and application.

  • Note: It is crucial to add the DMSO stock solution to the aqueous buffer/medium while vortexing to prevent precipitation of the dye.

Live-Cell Staining Protocol for Cultured Mammalian Cells (e.g., HeLa, HEK293)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

2.1. Cell Preparation:

  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) at a density that will result in 50-70% confluency on the day of the experiment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2.2. Staining Procedure:

  • Remove the culture medium from the cells.

  • Wash the cells once with pre-warmed (37°C) serum-free medium or HBSS.

  • Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution.

  • Wash the cells two to three times with pre-warmed culture medium or HBSS to remove any excess dye.

  • Add fresh, pre-warmed culture medium (containing serum and phenol (B47542) red, if desired for imaging) to the cells.

  • The cells are now ready for live-cell imaging.

Imaging Parameters
  • Microscope: A fluorescence microscope equipped for live-cell imaging (e.g., confocal, widefield with deconvolution) is recommended.

  • Excitation: Use an excitation source appropriate for the ~589 nm absorption maximum of this compound (e.g., 561 nm or 568 nm laser line, or a broad-spectrum lamp with a suitable filter set).

  • Emission: Collect the fluorescence emission using a filter set that captures the emission peak at ~616 nm (e.g., a 600-650 nm bandpass filter).

  • Live-Cell Maintenance: For extended time-lapse imaging, use a stage-top incubator to maintain the cells at 37°C and 5% CO₂.

Optional Control Experiment: Assessing Mitochondrial Membrane Potential Dependence

To determine if the mitochondrial accumulation of this compound is dependent on the mitochondrial membrane potential in your cell system, a control experiment using a protonophore such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) is recommended.

  • Stain two separate dishes of cells with this compound as described in Protocol 2.2.

  • After the final wash step, add fresh culture medium to both dishes.

  • To one dish, add FCCP to a final concentration of 5-10 µM. Add the equivalent volume of the FCCP solvent (e.g., DMSO) to the control dish.

  • Incubate both dishes for 5-10 minutes at 37°C.

  • Image both the control and FCCP-treated cells. A significant decrease in the mitochondrial fluorescence intensity in the FCCP-treated cells would indicate that the dye's accumulation is at least partially dependent on the mitochondrial membrane potential.

Visualizations

Experimental_Workflow Experimental Workflow for Mitochondrial Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cluster_control Optional Control prep_stock Prepare 1-5 mM Stock in DMSO prep_working Dilute to 100 nM - 1 µM in Serum-Free Medium prep_stock->prep_working add_dye Incubate with Working Solution (15-30 min) prep_working->add_dye prep_cells Plate Cells on Imaging Dish wash1 Wash Cells with Warm Medium prep_cells->wash1 wash1->add_dye wash2 Wash Cells 2-3x with Warm Medium add_dye->wash2 add_media Add Fresh Culture Medium wash2->add_media acquire_images Live-Cell Imaging (Confocal/Widefield) add_media->acquire_images fccp Treat with FCCP (5-10 µM, 5-10 min) add_media->fccp analyze Image Analysis acquire_images->analyze compare Compare Fluorescence to Untreated Control acquire_images->compare fccp->compare

Caption: Workflow for live-cell mitochondrial staining with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence - Incorrect filter set.- Dye concentration is too low.- Insufficient incubation time.- Ensure excitation and emission filters match the dye's spectra.- Increase the working concentration of the dye.- Increase the incubation time.
High background fluorescence - Incomplete removal of excess dye.- Dye concentration is too high.- Increase the number and duration of the wash steps.- Decrease the working concentration of the dye.
Cell toxicity/death - Dye concentration is too high.- Prolonged exposure to imaging light (phototoxicity).- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize light exposure by reducing laser power, increasing camera gain, and reducing exposure time.
Dye precipitation - Improper dilution of the DMSO stock solution.- Add the DMSO stock solution to the aqueous buffer/medium while vortexing to ensure rapid mixing.

Concluding Remarks

This compound is a versatile and highly fluorescent dye suitable for live-cell imaging of mitochondria and other endomembranous structures. Its bright fluorescence and photostability make it an excellent candidate for long-term imaging experiments. Researchers should, however, perform the necessary validation experiments, such as titrating the optimal concentration and assessing the dependence on mitochondrial membrane potential, to ensure its suitability for their specific research questions.

References

Application Notes and Protocols: BODIPY TR Methyl Ester for Optimal Cellular and Tissue Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ TR methyl ester is a lipophilic, red-fluorescent dye that readily permeates live cell membranes, making it an exceptional tool for staining intracellular membranes and organelles. Its utility is particularly notable as a counterstain in studies involving green fluorescent protein (GFP)-expressing cells and tissues. The dye localizes in various endomembranous structures, including the endoplasmic reticulum, Golgi apparatus, and mitochondria, while showing minimal staining of the plasma membrane.[1] This characteristic allows for clear visualization of cellular and tissue architecture, providing essential context for studies on cellular dynamics, morphogenesis, and the localization of specific proteins.[2][3]

The spectral properties of BODIPY™ TR methyl ester, with excitation and emission maxima well-separated from those of GFP, enable straightforward dual-channel imaging with minimal spectral bleed-through.[1][3] Furthermore, the staining is retained after fixation with formaldehyde, offering flexibility in experimental design.[3] These properties make BODIPY™ TR methyl ester a versatile reagent for a wide range of applications in cell biology, developmental biology, and drug discovery.

Principle of Staining

BODIPY™ TR methyl ester is a cell-permeant molecule that diffuses across the plasma membrane of live cells. Its lipophilic nature causes it to accumulate in the lipid-rich environments of intracellular membranes. Upon excitation by an appropriate light source, the dye emits a bright red fluorescence, allowing for the visualization of organelles and the overall cell morphology. This staining provides a detailed backdrop against which more specific fluorescent signals, such as those from GFP-tagged proteins, can be observed and interpreted.

Data Presentation: Recommended Staining Concentrations

The optimal concentration of BODIPY™ TR methyl ester can vary depending on the cell type, experimental conditions, and the specific application. The following table summarizes recommended starting concentrations for various sample types. It is crucial to optimize the concentration for each specific experimental setup to achieve the best signal-to-noise ratio.

Sample TypeRecommended Concentration RangeIncubation TimeTemperatureNotes
Live Cultured Cells 0.1 µM - 2 µM15 - 30 minutes37°COptimal concentration should be determined for each cell line.
Fixed Cultured Cells 0.5 µM - 5 µM20 - 60 minutesRoom TemperatureStaining is performed after fixation with 4% paraformaldehyde.
Zebrafish Embryos 100 µM1 hourRoom TemperaturePrepare staining solution in embryo rearing medium with 2% DMSO.
Super-Resolution Microscopy (SMLM) 25 nM - 100 nM10 minutesRoom TemperatureLower concentrations are used to achieve single-molecule localization.

Experimental Protocols

Protocol 1: Staining of Live Cultured Cells

This protocol provides a general procedure for staining live mammalian cells.

Materials:

  • BODIPY™ TR methyl ester stock solution (e.g., 5 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or complete cell culture medium

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Dilute the BODIPY™ TR methyl ester stock solution to the desired final concentration (e.g., 0.1 - 2 µM) in pre-warmed HBSS or complete cell culture medium.

  • Cell Preparation: Remove the culture medium from the cells.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed HBSS or culture medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for Texas Red® or similar red fluorophores.

Protocol 2: Staining of Fixed Cultured Cells

This protocol is suitable for experiments where cell fixation is required prior to imaging.

Materials:

  • BODIPY™ TR methyl ester stock solution (e.g., 5 mM in DMSO)

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Fixation: Wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells two to three times with PBS to remove the fixative.

  • Prepare Staining Solution: Dilute the BODIPY™ TR methyl ester stock solution to the desired final concentration (e.g., 0.5 - 5 µM) in PBS.

  • Staining: Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.

  • Washing: Gently wash the cells two to three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and image using a fluorescence microscope.

Protocol 3: Staining of Zebrafish Embryos

This protocol is adapted for vital staining of whole zebrafish embryos.[4]

Materials:

  • BODIPY™ TR methyl ester stock solution (5 mM in DMSO)

  • Zebrafish embryos

  • Embryo Rearing Medium (ERM)

  • HEPES buffer (5 mM, pH 7.2)

  • Confocal or fluorescence microscope

Procedure:

  • Prepare Staining Solution: Prepare a 100 µM staining solution by diluting the 5 mM stock solution 1:50 in ERM buffered with 5 mM HEPES. The final solution will contain 2% DMSO.[4]

  • Staining: Transfer the zebrafish embryos into the staining solution and incubate for 1 hour at room temperature.[4]

  • Washing: After incubation, wash the embryos three times with fresh HEPES-buffered ERM to remove excess dye.[4]

  • Mounting and Imaging: Mount the embryos in a suitable imaging chamber and visualize using a confocal microscope.

Visualizations

Experimental Workflow for Live Cell Staining

The following diagram illustrates the general workflow for staining live cultured cells with BODIPY™ TR methyl ester.

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging A Prepare Staining Solution (0.1 - 2 µM in media) D Add Staining Solution A->D B Culture Cells on Coverslips/Dishes C Remove Culture Medium B->C C->D E Incubate (15-30 min, 37°C) D->E F Remove Staining Solution E->F G Wash 2-3x with Warm Media/HBSS F->G H Fluorescence Microscopy (Texas Red® filter set) G->H

Caption: Workflow for live cell staining with BODIPY™ TR methyl ester.

Conceptual Diagram: BODIPY TR Methyl Ester as a Contextual Stain

This diagram illustrates the role of BODIPY™ TR methyl ester as a counterstain to provide cellular context for a GFP-tagged protein involved in a signaling pathway.

G cluster_cell Cellular Environment cluster_pathway Signaling Pathway nucleus Nucleus er Endoplasmic Reticulum nucleus->er golgi Golgi Apparatus er->golgi mito Mitochondria golgi->mito receptor Receptor (GFP-tagged) protein1 Signaling Protein 1 receptor->protein1 Signal protein2 Signaling Protein 2 protein1->protein2 response Cellular Response protein2->response lab Stained by BODIPY TR (Red Fluorescence)

Caption: BODIPY TR provides context for GFP-tagged protein signaling.

References

Application Notes and Protocols: BODIPY™ TR Methyl Ester for Cellular Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ TR methyl ester is a cell-permeant, lipophilic fluorescent dye that serves as an excellent counterstain for intracellular membranes in live and fixed cells. Its bright red fluorescence provides a stark contrast for GFP-expressing cells and other green fluorescent probes. This dye selectively localizes to endomembranous organelles such as the endoplasmic reticulum and Golgi apparatus, but not the plasma membrane, making it a valuable tool for visualizing cellular architecture and dynamics.[1][2] This document provides detailed protocols and application notes for the effective use of BODIPY™ TR methyl ester in cell labeling experiments.

Data Presentation

Table 1: Recommended Staining Conditions for Live Eukaryotic Cells

Cell TypeStaining ConcentrationIncubation TimeTemperatureReference
Adherent Cells (e.g., HeLa, BPAE, MRC-5)0.1 - 1.0 µM10 minutes37°C[1]
Suspension Cells0.1 - 1.0 µM10 minutes37°C[1]

Table 2: Recommended Staining Conditions for Fixed Eukaryotic Cells

Fixation MethodStaining ConcentrationIncubation TimeTemperatureReference
4% Formaldehyde (B43269)1 - 10 µM10 minutesRoom Temperature

Table 3: Recommended Staining Conditions for Zebrafish Embryos

ApplicationStaining ConcentrationIncubation TimeTemperatureReference
Live Embryo Staining100 µM1 hourRoom Temperature[2]
Fixed Embryo Staining100 µM1 hourRoom Temperature[2]

Experimental Protocols

Protocol 1: Live Cell Staining

This protocol is a general guideline for staining live adherent or suspension cells.

Materials:

  • BODIPY™ TR methyl ester (5 mM stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer/medium

  • Live cells in culture

Procedure:

  • Prepare Staining Solution:

    • Warm the BODIPY™ TR methyl ester stock solution to room temperature.

    • Dilute the 5 mM stock solution to a final working concentration of 0.1 - 1.0 µM in HBSS or cell culture medium. For example, to make 1 mL of 1 µM staining solution, add 0.2 µL of the 5 mM stock solution to 1 mL of buffer.

  • Cell Staining:

    • For adherent cells: Remove the culture medium and wash the cells once with HBSS. Add a sufficient volume of the staining solution to completely cover the cells.

    • For suspension cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend the cells in the staining solution.

  • Incubation:

    • Incubate the cells for 10 minutes at 37°C, protected from light.[1]

  • Washing:

    • For adherent cells: Remove the staining solution and wash the cells twice with fresh HBSS or culture medium.

    • For suspension cells: Pellet the cells by centrifugation, remove the staining solution, and resuspend the cells in fresh HBSS or culture medium. Repeat the wash step once more.

  • Imaging:

    • The cells are now ready for imaging. Use a filter set appropriate for Texas Red® dye (Excitation/Emission: ~598/625 nm).[1]

Protocol 2: Fixed Cell Staining

This protocol is for staining cells that have been previously fixed.

Materials:

  • BODIPY™ TR methyl ester (5 mM stock solution in DMSO)

  • 4% Formaldehyde in PBS

  • Phosphate-Buffered Saline (PBS)

  • Fixed cells on coverslips or in suspension

Procedure:

  • Cell Fixation (if not already fixed):

    • Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS. Note: Do not permeabilize the cells with detergents like Triton™ X-100, as this may remove the dye from the sample.[1]

  • Prepare Staining Solution:

    • Warm the BODIPY™ TR methyl ester stock solution to room temperature.

    • Dilute the 5 mM stock solution to a final working concentration of 1 - 10 µM in PBS.

  • Cell Staining:

    • Add a sufficient volume of the staining solution to cover the fixed cells.

  • Incubation:

    • Incubate for 10 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips with an appropriate mounting medium. The cells are now ready for imaging using a filter set for Texas Red® dye.

Visualizations

Cellular Uptake and Localization Workflow

The following diagram illustrates the general workflow for labeling live cells with BODIPY™ TR methyl ester. The lipophilic nature of the dye allows it to readily permeate the cell membrane and accumulate in the membranes of intracellular organelles.

BODIPY_TR_Workflow cluster_extracellular Extracellular Environment cluster_cell Live Cell cluster_workflow Experimental Steps Stain_Prep Prepare Staining Solution (0.1-1.0 µM in HBSS) Membrane Plasma Membrane Stain_Prep->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Uptake Organelles Endomembranous Organelles (ER, Golgi) Cytoplasm->Organelles Localization Incubate Incubate (10 min, 37°C) Wash Wash (2x with HBSS) Incubate->Wash Image Image (Ex/Em: ~598/625 nm) Wash->Image

BODIPY™ TR Methyl Ester Live Cell Staining Workflow
Logical Relationship of Staining Parameters

The successful labeling of cells with BODIPY™ TR methyl ester depends on the interplay of several key factors. This diagram illustrates the logical relationships to consider for optimizing your staining protocol.

Staining_Parameters Concentration Dye Concentration Signal_Intensity Signal Intensity Concentration->Signal_Intensity Cytotoxicity Potential Cytotoxicity Concentration->Cytotoxicity Background Background Signal Concentration->Background Incubation_Time Incubation Time Incubation_Time->Signal_Intensity Incubation_Time->Cytotoxicity Incubation_Time->Background Cell_Type Cell Type & Density Cell_Type->Concentration influences Cell_Type->Incubation_Time influences Temperature Temperature Temperature->Concentration influences Temperature->Incubation_Time influences Staining_Outcome Optimal Staining Signal_Intensity->Staining_Outcome Cytotoxicity->Staining_Outcome Background->Staining_Outcome

References

Application Notes and Protocols: BODIPY™ TR Methyl Ester Fixation with Paraformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ TR methyl ester is a lipophilic, red-fluorescent dye that readily permeates cell membranes, making it an excellent tool for staining endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria.[1][2] A key advantage of this dye is its compatibility with paraformaldehyde (PFA) fixation, allowing for the preservation of cellular morphology and fluorescent signal for subsequent imaging and analysis.[1][3][4] These characteristics make BODIPY™ TR methyl ester a valuable counterstain for green fluorescent protein (GFP)-expressing cells and tissues, facilitating dual-channel imaging with minimal spectral overlap.[1][5]

Spectral Properties

BODIPY™ TR methyl ester exhibits a strong fluorescence in the red region of the spectrum. Its spectral characteristics are summarized in the table below. The emission spectra of enhanced GFP (EGFP) and BODIPY™ TR methyl ester are well separated, with peaks at approximately 508 nm and 625 nm, respectively, which allows for simultaneous dual-channel confocal imaging without significant spectral bleed-through.[1][5]

PropertyValueReference
Excitation Maximum (Ex)~588-598 nm[1][3][6]
Emission Maximum (Em)~616-625 nm[1][3][7]
Molar Extinction Coefficient~69,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield~0.9[3]
Recommended Laser Lines561 nm or 568 nm[5][6]
Recommended Filter SetsTexas Red®[1]

Experimental Protocols

I. Preparation of Reagents

1. BODIPY™ TR Methyl Ester Stock Solution (5 mM)

  • Dissolve the vial of BODIPY™ TR methyl ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • For example, add 228 µL of DMSO to 1 mg of the dye (MW = 438.26 g/mol ) to get a 5 mM stock solution.

  • Store the stock solution at -20°C, protected from light.

2. Paraformaldehyde (PFA) Fixation Solution (4% in PBS)

  • Caution: Paraformaldehyde is toxic and should be handled in a fume hood.

  • To prepare a 100 mL solution:

    • Add 4 g of paraformaldehyde powder to ~80 mL of phosphate-buffered saline (PBS).

    • Heat the solution to 60-70°C in a fume hood while stirring. Do not exceed 70°C.

    • Add 1-2 drops of 1 M NaOH to dissolve the PFA. The solution should become clear.

    • Allow the solution to cool to room temperature.

    • Adjust the pH to 7.2-7.4 using 1 M HCl.

    • Bring the final volume to 100 mL with PBS.

    • Filter the solution through a 0.22 µm filter.

  • Store the 4% PFA solution at 4°C for up to one week or at -20°C for longer-term storage.

II. Staining and Fixation of Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types.

1. Cell Seeding:

  • Seed cells on coverslips in a petri dish or in a multi-well imaging plate.

  • Culture the cells until they reach the desired confluency.

2. Staining:

  • Prepare a fresh working solution of BODIPY™ TR methyl ester by diluting the 5 mM stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) or cell culture medium. A final concentration of 0.1-1.0 µM is a good starting point.[1]

  • Remove the culture medium from the cells and wash once with pre-warmed buffer.

  • Add the BODIPY™ TR methyl ester working solution to the cells.

  • Incubate for 10-30 minutes at 37°C, protected from light.[1]

3. Washing:

  • Remove the staining solution and wash the cells two to three times with pre-warmed buffer or medium to remove any unbound dye.

4. Fixation:

  • Remove the wash buffer and add 4% PFA solution to the cells.

  • Incubate for 15-20 minutes at room temperature, protected from light.

  • Note: While PFA fixation is compatible with BODIPY™ TR methyl ester, subsequent permeabilization with detergents like Triton™ X-100 or methanol (B129727) may extract the lipophilic dye, leading to a loss of signal.[1] If co-staining with antibodies against intracellular targets is required, this potential issue should be considered and tested.

5. Final Washes and Mounting:

  • Remove the PFA solution and wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Seal the coverslips and store the slides at 4°C, protected from light, until imaging.

III. Staining and Fixation of Zebrafish Embryos

This protocol is adapted for zebrafish embryos and can serve as a starting point for other model organisms.

1. Staining Solution Preparation:

  • Prepare a 100 µM staining solution by diluting the 5 mM stock solution 1:50 in Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2). This results in a final DMSO concentration of 2%.[7]

2. Staining:

  • Transfer zebrafish embryos into the 100 µM BODIPY™ TR methyl ester staining solution.

  • Incubate for 1 hour at 28.5°C, protected from light.[7]

3. Washing:

  • Remove the staining solution and wash the embryos three times with fresh HEPES-buffered ERM.[7]

4. Fixation:

  • Fix the stained embryos in 4% PFA in HEPES-buffered ERM for 1 hour at 4°C or room temperature.[7]

5. Post-Fixation Washes and Storage:

  • Wash the embryos several times with ERM or PBS to remove the fixative.

  • Store the fixed and stained embryos at 4°C, protected from light.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_staining Staining cluster_fixation Fixation cluster_imaging Imaging prep_cells Seed and Culture Cells/Embryos stain Incubate with BODIPY TR prep_cells->stain prep_dye Prepare BODIPY TR Working Solution prep_dye->stain wash1 Wash to Remove Unbound Dye stain->wash1 fix Fix with 4% Paraformaldehyde wash1->fix wash2 Wash to Remove Fixative fix->wash2 mount Mount Sample wash2->mount image Fluorescence Microscopy mount->image

Caption: Staining and fixation workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Dye concentration is too low.- Incubation time is too short.- Dye has degraded due to improper storage or light exposure.- Optimize dye concentration (try a range from 0.1 to 1.0 µM for cells).- Increase incubation time.- Ensure stock solution is stored properly at -20°C and protected from light.
High Background Fluorescence - Dye concentration is too high.- Inadequate washing.- Fixation may slightly increase background.[4]- Decrease dye concentration.- Increase the number and duration of wash steps after staining.- Acquire images with appropriate settings to minimize background.
Loss of Signal After Permeabilization - The lipophilic dye is extracted by detergents (e.g., Triton™ X-100) or solvents (e.g., methanol).[1]- If possible, avoid permeabilization. - If permeabilization is necessary for co-staining, test different, milder detergents or shorter permeabilization times. - Alternatively, perform antibody staining for surface markers before fixation and staining with BODIPY™ TR methyl ester.
Photobleaching - Excessive exposure to excitation light.- Minimize light exposure during sample preparation and imaging.- Use an anti-fade mounting reagent.- Acquire images using the lowest possible laser power and shortest exposure time.

References

BODIPY™ TR Methyl Ester: Comprehensive Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ TR methyl ester is a lipophilic, red-fluorescent dye that serves as a versatile tool in flow cytometry for the analysis of cellular processes. Its ability to readily permeate cell membranes and accumulate in endomembranous organelles, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, makes it an excellent candidate for a variety of applications, including cell viability assessment, multicolor analysis, and as a counterstain for green fluorescent protein (GFP)-expressing cells.[1] This document provides detailed application notes and protocols to guide researchers in effectively utilizing BODIPY™ TR methyl ester for flow cytometry.

Properties of BODIPY™ TR Methyl Ester

BODIPY™ TR methyl ester exhibits robust fluorescence and high photostability, making it suitable for the rigorous demands of flow cytometric analysis. Its spectral properties are well-separated from commonly used green fluorochromes like GFP, minimizing spectral overlap and simplifying multicolor panel design.[1][2][3]

PropertyValueReference
Excitation Maximum~588-598 nm[1]
Emission Maximum~616-625 nm[1]
Laser Excitation561 nm (Yellow-Green) or 568 nm (Krypton)[4]
Recommended Emission Filter610/20 nm or similar
SolventDMSO[1]
Storage-20°C, protected from light

Applications in Flow Cytometry

General Cytoplasmic and Organelle Staining

Due to its lipophilic nature, BODIPY™ TR methyl ester effectively stains the cytoplasm and endomembranous organelles, providing a bright and uniform signal. This makes it a valuable tool for identifying and enumerating cell populations, as well as for assessing cell morphology and size. The staining is retained even after paraformaldehyde fixation, offering flexibility in experimental workflows.[1][2]

Counterstaining for GFP-Expressing Cells

The distinct spectral separation between BODIPY™ TR methyl ester (red fluorescence) and GFP (green fluorescence) makes it an ideal counterstain in experiments involving transfected or transgenic cells expressing GFP.[1][2][3] This allows for the simultaneous identification of the total cell population (stained with BODIPY™ TR methyl ester) and the subpopulation of GFP-expressing cells, enabling accurate quantification of transfection efficiency or reporter gene expression.

Assessment of Mitochondrial Membrane Potential

While tetramethylrhodamine (B1193902) methyl ester (TMRM) and tetramethylrhodamine ethyl ester (TMRE) are more commonly used for the direct quantification of mitochondrial membrane potential (ΔΨm), the accumulation of the cationic BODIPY™ TR methyl ester within mitochondria is also dependent on the membrane potential.[5] A decrease in ΔΨm, an early hallmark of apoptosis, can lead to a reduction in the fluorescence intensity of the dye. This application allows for the qualitative assessment of mitochondrial health and its involvement in cellular processes like apoptosis.

Multicolor Flow Cytometry

BODIPY™ TR methyl ester can be integrated into multicolor flow cytometry panels to identify specific cell populations alongside other fluorescently labeled antibodies or probes. Careful panel design, including the selection of appropriate fluorochromes and compensation controls, is crucial for obtaining accurate and reliable data.

Experimental Protocols

Reagent Preparation

1. Stock Solution (5 mM): BODIPY™ TR methyl ester is typically supplied as a 5 mM solution in DMSO.[1] If supplied as a solid, dissolve it in high-quality, anhydrous DMSO to a final concentration of 5 mM.

2. Working Solution (0.1 - 1.0 µM): Dilute the 5 mM stock solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS)-based flow cytometry staining buffer. The optimal concentration should be determined empirically for each cell type and application, but a starting range of 0.1 µM to 1.0 µM is recommended.[1] For many cell types, a concentration of approximately 0.1 µM yields good results.[1]

Protocol 1: Staining of Live Cells in Suspension

This protocol is suitable for the general staining of cytoplasm and organelles in live, non-adherent cells or cells that have been detached from a culture vessel.

Materials:

  • Cell suspension

  • BODIPY™ TR methyl ester stock solution (5 mM in DMSO)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest cells and wash once with flow cytometry staining buffer.

  • Resuspend the cell pellet in the staining buffer at a concentration of 1 x 10^6 cells/mL.

  • Add the BODIPY™ TR methyl ester working solution to the cell suspension to achieve the desired final concentration (e.g., 0.1 µM).

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Wash the cells twice with flow cytometry staining buffer to remove excess dye.

  • Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.

  • Analyze the samples on a flow cytometer equipped with a yellow-green laser (561 nm) and a suitable emission filter (e.g., 610/20 nm).

Protocol 2: Multicolor Analysis of Apoptosis with Annexin V-FITC

This protocol describes the simultaneous analysis of apoptosis (using Annexin V-FITC) and general cell identification (using BODIPY™ TR methyl ester).

Materials:

  • Cells induced to undergo apoptosis and control cells

  • BODIPY™ TR methyl ester stock solution (5 mM in DMSO)

  • Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC and 10X Binding Buffer)

  • Propidium Iodide (PI) or 7-AAD for dead cell discrimination

  • Flow cytometer

Procedure:

  • Induce apoptosis in the experimental cell population using a desired method.

  • Harvest and wash the cells once with cold PBS.

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • During the last 5 minutes of incubation, add BODIPY™ TR methyl ester to a final concentration of 0.1 µM.

  • (Optional) Add a dead cell stain like PI or 7-AAD according to the manufacturer's protocol.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Flow Cytometer Setup:

  • FITC: Excitation at 488 nm, Emission detected using a 530/30 nm filter.

  • BODIPY™ TR: Excitation at 561 nm, Emission detected using a 610/20 nm filter.

  • PI/7-AAD: Excitation at 488 nm or 561 nm, Emission detected using a >670 nm long-pass filter.

Compensation: Single-stained controls for each fluorochrome (Annexin V-FITC, BODIPY™ TR methyl ester, and PI/7-AAD) are essential for proper compensation to correct for spectral overlap.

Data Presentation

ParameterLive CellsEarly Apoptotic CellsLate Apoptotic/Necrotic Cells
BODIPY™ TR methyl esterPositivePositive (may be slightly decreased)Positive/Negative
Annexin V-FITCNegativePositivePositive
PI or 7-AADNegativeNegativePositive

Diagrams

Experimental Workflow for Apoptosis Analysis

G cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis start Induce Apoptosis harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend annexin_stain Add Annexin V-FITC (15 min incubation) resuspend->annexin_stain bodipy_stain Add BODIPY TR Methyl Ester (during last 5 min) annexin_stain->bodipy_stain dead_stain Add Dead Cell Stain (e.g., PI) bodipy_stain->dead_stain flow_cytometry Acquire on Flow Cytometer dead_stain->flow_cytometry data_analysis Data Analysis (Compensation & Gating) flow_cytometry->data_analysis

Caption: Workflow for multicolor flow cytometry analysis of apoptosis.

Logical Relationship of Cell Populations in Apoptosis Assay

G cluster_live Live Cells cluster_apoptotic Apoptotic Cells cluster_necrotic Necrotic Cells TotalCells Total Cell Population Live Annexin V (-) PI (-) TotalCells->Live EarlyApoptotic Early Apoptotic Annexin V (+) PI (-) TotalCells->EarlyApoptotic Apoptosis Initiation Necrotic Annexin V (+) PI (+) TotalCells->Necrotic Necrosis LateApoptotic Late Apoptotic Annexin V (+) PI (+) EarlyApoptotic->LateApoptotic Membrane Permeabilization

Caption: Gating strategy for identifying cell populations in an apoptosis assay.

Conclusion

BODIPY™ TR methyl ester is a valuable and versatile red fluorescent dye for a range of flow cytometry applications. Its bright signal, photostability, and spectral properties make it particularly useful for general cell staining, as a counterstain for GFP, and for inclusion in multicolor analysis panels. By following the detailed protocols and considering the principles of multicolor flow cytometry, researchers can effectively integrate this dye into their experimental workflows to gain deeper insights into cellular biology.

References

Application Notes and Protocols for BODIPY™ TR Methyl Ester in Zebrafish Embryo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY™ TR methyl ester is a lipophilic, red fluorescent dye that serves as an excellent vital counterstain in zebrafish embryo imaging, particularly in studies involving green fluorescent protein (GFP).[1][2][3] Its photostability and distinct spectral properties, which are well-separated from those of GFP, enable high-quality, dual-channel three-dimensional (3D) and four-dimensional (4D) confocal imaging of live specimens.[1][4][5] This vital dye readily permeates cell membranes, localizing within endomembranous organelles such as the endoplasmic reticulum and Golgi apparatus, but not strongly in the plasma membrane.[2][6][7] These characteristics make it ideal for visualizing cellular and tissue morphology, providing essential embryological context to the specific expression patterns of GFP-tagged cells and proteins.[1][8]

Key Applications

  • Vital Counterstaining: Provides a robust counterstain for GFP-expressing cells and tissues in transgenic zebrafish embryos.[1][8]

  • Morphogenesis Studies: Enables detailed visualization of cellular dynamics during embryonic development and organogenesis.[1][5]

  • 3D and 4D Imaging: Facilitates the acquisition of multi-dimensional confocal image datasets of living zebrafish embryos.[1][5]

  • Fixed Tissue Imaging: Staining is retained after paraformaldehyde fixation, allowing for subsequent histological analysis.[4][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using BODIPY™ TR methyl ester in zebrafish embryo imaging.

ParameterValueSource
Excitation Maximum ~598 nm[7][9]
Emission Maximum ~625 nm[2][7][9]
Recommended Laser Line 568 nm (Argon-Krypton) or 561 nm (Yellow Diode)[7][8]
Stock Solution Concentration 5 mM in anhydrous DMSO[2][7]
Working Solution Concentration 100 µM in Embryo Rearing Medium (ERM) with 2% DMSO[2][7]
Staining Time 1 hour[2]
Wash Steps Three successive washes in HEPES-buffered ERM[2]

Experimental Protocols

I. Preparation of Staining Solution
  • Prepare Stock Solution: Dissolve BODIPY™ TR methyl ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 5 mM. This stock solution can be stored at -20°C, protected from light.[2]

  • Prepare Working Solution: Immediately before use, dilute the 5 mM stock solution 1:50 in Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2). This results in a final staining solution of 100 µM BODIPY™ TR methyl ester with 2% DMSO.[2]

II. Staining of Zebrafish Embryos
  • Embryo Collection: Collect zebrafish embryos at the desired developmental stage.

  • Dechorionation (if necessary): Manually or enzymatically remove the chorion to ensure uniform dye penetration.

  • Staining: Incubate the embryos in the 100 µM BODIPY™ TR methyl ester staining solution for 1 hour at room temperature, protected from light.[2]

  • Washing: After incubation, remove the staining solution and wash the embryos through three successive changes of HEPES-buffered ERM to remove excess dye.[2]

III. Imaging
  • Mounting: Mount the stained embryos in an appropriate imaging chamber. For time-lapse imaging, embryos can be deyolked and secured to a coverslip.[2]

  • Microscopy: Image the embryos using a confocal laser-scanning microscope.

    • BODIPY™ TR Methyl Ester Excitation: Use a 568 nm or 561 nm laser line.[7]

    • GFP Excitation: Use a 488 nm laser line.[8]

    • Dual-Channel Imaging: The well-separated emission spectra of GFP (peak at ~508 nm) and BODIPY™ TR methyl ester (peak at ~625 nm) allow for simultaneous dual-channel imaging with minimal spectral bleed-through.[7][8]

IV. Fixation (Optional)
  • Fixation: After live imaging, embryos can be fixed in 4% paraformaldehyde.

  • Post-Fixation Imaging: The fluorescence of BODIPY™ TR methyl ester is retained after fixation, allowing for further imaging and analysis of fixed tissues.[4][8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_staining Embryo Staining cluster_imaging Imaging and Analysis prep_stock Prepare 5 mM Stock Solution in DMSO prep_working Prepare 100 µM Working Solution in Buffered ERM prep_stock->prep_working 1:50 Dilution stain Incubate in Working Solution (1 hour) prep_working->stain collect_embryos Collect Zebrafish Embryos collect_embryos->stain wash Wash Embryos (3x) stain->wash mount Mount Embryos for Imaging wash->mount image Dual-Channel Confocal Imaging (GFP & BODIPY TR) mount->image fix Optional: Fix in 4% PFA image->fix post_image Image Fixed Tissue fix->post_image

Caption: Experimental workflow for staining zebrafish embryos with BODIPY™ TR methyl ester.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelles Endomembranous Organelles bodipy BODIPY TR Methyl Ester bodipy->pm Passive Diffusion (Lipophilic Nature) er Endoplasmic Reticulum pm->er Localization golgi Golgi Apparatus pm->golgi Localization nucleus Nucleus

Caption: Cellular uptake and localization of BODIPY™ TR methyl ester.

References

Dual-Channel Imaging with BODIPY TR Methyl Ester and GFP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-channel fluorescence microscopy is a powerful technique for simultaneously visualizing two distinct molecular species within a single sample. This approach provides critical spatial and temporal information about the co-localization and interaction of proteins, organelles, and other cellular components. This document provides detailed application notes and protocols for dual-channel imaging using BODIPY™ TR methyl ester and Green Fluorescent Protein (GFP).

BODIPY™ TR methyl ester is a red-fluorescent lipophilic dye that readily permeates cell membranes and stains intracellular membranes, including the endoplasmic reticulum and Golgi apparatus.[1][2] It serves as an excellent counterstain for GFP-expressing cells and tissues.[1][3][4] GFP and its variants are widely used as genetically encoded fluorescent reporters to study protein localization, dynamics, and gene expression.[5][][7] The combination of BODIPY™ TR methyl ester and GFP is particularly advantageous due to their well-separated spectral properties, which minimizes fluorescence bleed-through and simplifies image acquisition and analysis.[8][9][10] This pairing is ideal for providing a clear cellular context to the GFP signal, enabling researchers to precisely locate GFP-tagged proteins and understand their function within the cellular architecture.[2][3][4]

Fluorophore Spectral Properties

Successful dual-channel imaging relies on the selection of fluorophores with distinct excitation and emission spectra. The spectral characteristics of enhanced Green Fluorescent Protein (eGFP) and BODIPY™ TR methyl ester are well-separated, making them an ideal pair for simultaneous imaging with minimal spectral overlap.[8][9][10]

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)Recommended Emission Filter
eGFP~488~509488500-550 nm bandpass
BODIPY™ TR methyl ester~588~621561 or 568600-650 nm bandpass or longpass >600 nm

Note: The exact excitation and emission maxima can vary slightly depending on the local environment of the fluorophore.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for dual-channel imaging and the principle of spectral separation.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Culture GFP-expressing cells staining Stain with BODIPY TR methyl ester cell_culture->staining wash Wash to remove excess dye staining->wash fixation Fixation (optional) wash->fixation mounting Mount sample for imaging fixation->mounting setup Microscope Setup (Lasers & Filters) mounting->setup gfp_channel Acquire GFP Channel (Ex: 488 nm, Em: 500-550 nm) setup->gfp_channel bodipy_channel Acquire BODIPY TR Channel (Ex: 561/568 nm, Em: 600-650 nm) setup->bodipy_channel merge Merge Channels gfp_channel->merge bodipy_channel->merge colocalization Co-localization Analysis merge->colocalization quantification Image Quantification colocalization->quantification

Caption: Experimental workflow for dual-channel imaging.

spectral_separation gfp_ex GFP Excitation (~488 nm) gfp_em GFP Emission (~509 nm) gfp_ex->gfp_em Excitation bodipy_ex BODIPY TR Excitation (~588 nm) overlap Minimal Spectral Overlap bodipy_em BODIPY TR Emission (~621 nm) bodipy_ex->bodipy_em Excitation

Caption: Principle of spectral separation for dual-channel imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging

This protocol is suitable for visualizing dynamic processes in living cells.

Materials:

  • GFP-expressing cells cultured on glass-bottom dishes or coverslips

  • BODIPY™ TR methyl ester (5 mM stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare Staining Solution:

    • Thaw the 5 mM BODIPY™ TR methyl ester stock solution at room temperature.

    • Dilute the stock solution to a final working concentration of 0.1-2 µM in pre-warmed HBSS or imaging medium.[] The optimal concentration should be determined empirically for each cell type. A starting concentration of 1 µM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed HBSS.

    • Add the BODIPY™ TR methyl ester staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]

  • Wash:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed HBSS or imaging medium to remove any unbound dye.[]

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with imaging on a confocal microscope equipped for dual-channel acquisition.

Protocol 2: Fixed-Cell Imaging

This protocol is suitable for high-resolution imaging of fixed samples and for co-localization studies with immunofluorescence.

Materials:

  • GFP-expressing cells cultured on coverslips

  • BODIPY™ TR methyl ester (5 mM stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Cell Staining (Pre-fixation):

    • Follow steps 1 and 2 from the Live-Cell Imaging protocol.

  • Fixation:

    • Remove the staining solution and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]

    • Note: BODIPY™ TR methyl ester staining is retained after formaldehyde (B43269) fixation.[4][8]

  • Wash:

    • Remove the fixative solution.

    • Wash the cells 2-3 times with PBS.[]

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Seal the coverslips with nail polish and allow to dry.

  • Imaging:

    • Image the samples on a confocal microscope.

Microscope Configuration

To achieve optimal separation of the GFP and BODIPY™ TR signals, the following confocal microscope settings are recommended:

  • Excitation:

    • GFP Channel: Use a 488 nm laser line.[1][9]

    • BODIPY™ TR Channel: Use a 561 nm or 568 nm laser line.[1][8][11]

  • Dichroic Mirror: Use a dichroic mirror that reflects the excitation wavelengths and transmits the emission wavelengths for both channels. A polychroic mirror designed for 488/561 nm or similar laser lines is ideal.

  • Emission Detection:

    • GFP Channel: Set the detector to collect emission between 500 nm and 550 nm.

    • BODIPY™ TR Channel: Set the detector to collect emission between 600 nm and 650 nm.[11]

    • Sequential Scanning: To completely eliminate any potential for bleed-through, acquire the two channels sequentially rather than simultaneously.

Applications

The dual-channel imaging of BODIPY™ TR methyl ester and GFP has numerous applications in cell biology and drug development:

  • Protein Localization and Trafficking: Determine the subcellular localization of a GFP-tagged protein in relation to the endoplasmic reticulum and Golgi apparatus.

  • Organelle Dynamics: Visualize the morphology and dynamics of intracellular membranes in cells expressing a GFP reporter for another organelle or cellular structure.

  • Cellular Morphology in Development: Provide a cellular context for GFP-expressing cells within developing tissues and embryos, as has been demonstrated in zebrafish.[3][4][5][9]

  • Drug Screening: Assess the effect of drug candidates on the morphology and organization of intracellular membranes in cells with a GFP-labeled target protein.

  • Co-localization Studies: Quantify the degree of spatial overlap between a GFP-tagged protein and intracellular membranes.

Troubleshooting

  • Weak BODIPY™ TR Signal:

    • Increase the concentration of the staining solution.

    • Increase the incubation time.

    • Ensure the dye has not expired or been improperly stored.

  • High Background Fluorescence:

    • Decrease the concentration of the staining solution.

    • Ensure thorough washing after staining.

    • Optimize the imaging settings, particularly the detector gain and offset.

  • Phototoxicity or Photobleaching:

    • Use the lowest possible laser power that provides an adequate signal-to-noise ratio.

    • Reduce the exposure time or scan speed.

    • Use an anti-fade mounting medium for fixed samples.

  • Spectral Bleed-through:

    • Although minimal with this dye pair, if bleed-through is observed, ensure the emission filter settings are optimized and use sequential scanning.

By following these detailed protocols and guidelines, researchers can effectively utilize dual-channel imaging with BODIPY™ TR methyl ester and GFP to gain valuable insights into a wide range of biological processes.

References

Troubleshooting & Optimization

Troubleshooting Guide: Weak Fluorescence Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions for researchers using BODIPY™ TR methyl ester who are experiencing weak fluorescence signals.

Here are some common issues and solutions presented in a question-and-answer format to help you diagnose and resolve problems with weak fluorescence signals in your experiments.

Q1: What are the most common causes of a weak or absent fluorescence signal with BODIPY™ TR methyl ester?

A weak signal can originate from several factors related to the reagent itself, the staining protocol, or the imaging setup. The most common causes include:

  • Suboptimal Dye Concentration: Using a concentration that is too low will result in a weak signal, while a concentration that is too high can lead to aggregation and self-quenching of the fluorescence.[][]

  • Incorrect Imaging Settings: The microscope's light source, filters, and detector may not be properly configured for the spectral properties of BODIPY™ TR methyl ester.[]

  • Reagent Degradation: Improper storage or handling of the dye can lead to its degradation and loss of fluorescence.

  • Issues with Sample Preparation: Problems such as insufficient incubation time or removal of the dye during permeabilization steps can significantly weaken the signal.[4]

  • Solvent and Environmental Effects: While BODIPY™ dyes are generally stable, extreme pH or the presence of certain quenching molecules in the sample's microenvironment can reduce fluorescence.[][]

Q2: My signal is weak. How can I optimize my staining protocol?

Optimizing your protocol is critical. Here are steps to consider:

  • Optimize Dye Concentration: The optimal concentration can vary significantly between cell types and applications. It is crucial to perform a concentration gradient experiment to find the best balance between signal and background.

    • For cultured cells, start with a range of 0.01 to 1.0 µM.[4] A concentration of ~0.1 µM often yields the best results.[4]

    • For zebrafish embryos, a higher concentration of around 100 µM is typically used.[6]

  • Adjust Incubation Time and Temperature: Ensure you are incubating for a sufficient period to allow the dye to permeate the cell membranes and localize to intracellular organelles.

    • For live cultured cells, an incubation of 10-30 minutes at 37°C is a good starting point.[4][7]

    • For zebrafish embryos, a longer incubation of 1 hour is recommended.[6]

  • Review Wash Steps: While washing is necessary to remove background fluorescence, excessive or harsh washing can also remove the dye from the cells, leading to signal loss.[8] Use a balanced salt solution or fresh medium for washes.

  • Check Fixation and Permeabilization Steps: BODIPY™ TR methyl ester staining is compatible with formaldehyde (B43269) fixation.[4][9] However, be aware that permeabilizing the cells with detergents (like Triton™ X-100) or solvents (like methanol (B129727) or acetone) may strip the lipophilic dye from the membranes, resulting in a significantly weaker signal.[4] If permeabilization is required for other antibodies, it should be done with caution.

Q3: How do I ensure my microscope and imaging settings are correct for BODIPY™ TR methyl ester?

Proper configuration of your imaging system is essential to capture the dye's fluorescence effectively.

  • Light Source: Use a laser line that is close to the dye's excitation maximum (~598 nm). Recommended lasers include the 561 nm (yellow diode) or 568 nm (Argon-Krypton) lines.[4][6]

  • Filter Sets: Employ a filter set appropriate for Texas Red® or similar fluorophores.[4] The narrow emission peak of BODIPY™ dyes requires well-matched filters to maximize signal collection and minimize bleed-through from the excitation source.[]

  • Detector Settings: For particularly weak signals, ensure your detector's gain/sensitivity is set appropriately. Using high-sensitivity detectors, such as cooled CCD cameras or photomultiplier tubes (PMTs), can help capture faint fluorescence.[]

  • Photobleaching: Although BODIPY™ dyes are generally photostable, excessive exposure to high-intensity light can still cause photobleaching.[] Minimize exposure time and use the lowest laser power necessary to acquire a good image.

Q4: Could my sample be the problem?

Yes, certain characteristics of the biological sample can influence staining.

  • Cell Health: Unhealthy or dying cells may not retain the dye properly or may exhibit altered membrane permeability, leading to inconsistent staining. Ensure your cells are healthy before and during the staining procedure.

  • Cell Type: Different cell types can uptake and retain the dye differently. You may need to optimize the protocol specifically for your cell line or tissue type.[4]

Frequently Asked Questions (FAQs)

Q: What are the spectral properties of BODIPY™ TR methyl ester? A: BODIPY™ TR methyl ester has an approximate excitation maximum of 598 nm and an emission maximum of 625 nm.[4]

Q: How should I prepare and store the stock solution? A: The dye is typically supplied as a 5 mM solution in DMSO.[4][6] It should be stored at -20°C, protected from light and moisture.[4][10][11] Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q: What cellular structures does BODIPY™ TR methyl ester stain? A: As a lipophilic dye, it readily permeates cell membranes and accumulates in endomembranous organelles, such as the endoplasmic reticulum and Golgi apparatus, as well as in mitochondria.[4][12][13] It does not strongly localize to the plasma membrane.[6]

Q: Can I use this dye for dual-channel imaging with Green Fluorescent Protein (GFP)? A: Yes, BODIPY™ TR methyl ester is an excellent counterstain for GFP-expressing cells and tissues.[14][15] Its red emission spectrum is well-separated from that of GFP (emission max ~508 nm), which allows for simultaneous dual-channel imaging with minimal spectral overlap.[4][9]

Data Presentation

The following table summarizes the key quantitative data for BODIPY™ TR methyl ester.

PropertyValueReference(s)
Excitation Maximum~588 - 598 nm[4][11][16]
Emission Maximum~616 - 625 nm[4][11][16]
Molar Extinction Coefficient~69,000 cm⁻¹M⁻¹[11]
Fluorescence Quantum Yield~0.9[11]
Recommended Solvent (Stock)Anhydrous DMSO[4][6]
Storage Conditions-20°C, Protect from light[4][10]

Experimental Protocols

Protocol 1: Staining Live Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types.[4]

  • Prepare Staining Solution: Dilute the 5 mM BODIPY™ TR methyl ester stock solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES, pH 7.4. The final concentration should be optimized, typically within the range of 0.1 to 1.0 µM.[4]

  • Cell Staining: Remove the culture medium from the cells (grown on coverslips or imaging dishes) and add the staining solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C.[4]

  • Wash: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed buffer or medium to remove excess dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for Texas Red®.

Protocol 2: Staining Live Zebrafish Embryos

This protocol is adapted for whole-mount staining of embryos.[6]

  • Prepare Staining Solution: Dilute the 5 mM stock solution 1:50 in Embryo Rearing Medium (ERM) buffered with 5 mM HEPES (pH 7.2) to a final concentration of 100 µM dye with 2% DMSO.[6]

  • Embryo Staining: Transfer embryos to the staining solution and incubate for 1 hour at room temperature, protected from light.[6]

  • Wash: After incubation, pass the embryos through three successive washes in fresh, HEPES-buffered ERM to remove unbound dye.[6]

  • Mount and Image: Mount the embryos in an appropriate imaging chamber for confocal microscopy.[6] Use a 568 nm laser line for excitation and collect the emission signal around 625 nm.[6]

Visualizations

Below are diagrams illustrating key workflows.

TroubleshootingWorkflow Troubleshooting Workflow for Weak Fluorescence Signal cluster_protocol Staining Protocol cluster_imaging Imaging Setup cluster_reagent Reagent Quality start Weak Fluorescence Signal concentration Dye Concentration Too Low or Too High? start->concentration filters Filters/Lasers Correct for Dye? start->filters storage Storage Improperly Stored? start->storage incubation Incubation Time/Temp Sufficient? concentration->incubation wash Wash Steps Too Harsh? concentration->wash fixation Permeabilization Removing Dye? concentration->fixation sol_conc Action: Titrate concentration (e.g., 0.1-1.0 µM for cells) concentration->sol_conc incubation->wash wash->fixation sol_fix Action: Avoid detergent permeabilization if possible fixation->sol_fix detector Detector Settings Gain Too Low? filters->detector photobleaching Photobleaching Exposure Too High? filters->photobleaching sol_img Action: Use Texas Red® filters & 561/568 nm laser filters->sol_img detector->photobleaching handling Handling Repeated Freeze/Thaw? storage->handling sol_reagent Action: Aliquot stock & store at -20°C, protected from light storage->sol_reagent

Caption: A troubleshooting flowchart for diagnosing weak fluorescence signals.

StainingWorkflow General Experimental Workflow for BODIPY™ TR Methyl Ester Staining cluster_details Protocol Specifics prep 1. Prepare Staining Solution Dilute DMSO stock into appropriate buffer/medium stain 2. Stain Sample Incubate cells/tissue with staining solution prep->stain live_cells Live Cells: 0.1-1µM, 10-30 min @ 37°C prep->live_cells embryos Embryos: 100µM, 1 hr @ RT prep->embryos wash 3. Wash Sample Remove excess dye with fresh buffer/medium stain->wash image 4. Image Sample Use fluorescence microscope with appropriate settings (Ex: ~598nm, Em: ~625nm) wash->image

References

high background fluorescence with BODIPY TR methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding high background fluorescence when using BODIPY™ TR Methyl Ester. It is intended for researchers, scientists, and drug development professionals to help optimize staining protocols and achieve high-quality imaging results.

Troubleshooting Guide & FAQs

High background fluorescence can obscure your signal of interest and complicate data analysis. The primary causes can be grouped into three main categories: sample autofluorescence, non-specific binding of the dye, and issues with reagents or materials.[1][2] This guide will help you identify and address the source of the problem.

Q1: What are the main causes of high background fluorescence?

High background fluorescence typically stems from one of three sources:

  • Autofluorescence : Endogenous fluorescence from the biological sample itself, often from molecules like collagen, NADH, and flavins.[1][3] This is particularly prevalent in the blue-green spectral region.[3] Fixation methods, especially using aldehyde-based fixatives like formalin, can also induce autofluorescence.[4][5]

  • Non-specific Binding : The lipophilic (hydrophobic) nature of BODIPY™ dyes can cause them to bind to unintended targets or cellular structures, leading to a diffuse background signal.[6][7] This can also be caused by using too high a dye concentration or insufficient washing.[8][9]

  • Dye Aggregation : BODIPY™ dyes are very hydrophobic and can aggregate or precipitate when diluted into aqueous buffers, forming fluorescent "blotches" that are not related to specific staining.[6][10]

Q2: How can I determine the source of the high background?

A systematic approach with proper controls is the best way to diagnose the issue.[1]

  • Image an Unstained Control: Prepare a sample that goes through all the same processing steps (e.g., fixation, permeabilization) but is not incubated with BODIPY™ TR Methyl Ester.[1][3]

  • Analyze the Control:

    • If the unstained sample shows significant fluorescence, the primary issue is autofluorescence .[1]

    • If the unstained sample is dark but your stained sample has high background, the problem is likely non-specific dye binding , dye aggregation , or an issue with other reagents (e.g., contaminated media).[1][11]

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process to diagnose and resolve high background fluorescence.

G cluster_0 cluster_1 cluster_2 cluster_3 start High Background Observed control Image Unstained Control Sample start->control control_q Is Unstained Control Fluorescent? control->control_q autofluor Problem: Autofluorescence control_q->autofluor  Yes dye_issue Problem: Dye-Related Issue (Non-specific binding, Aggregation) control_q->dye_issue  No autofluor_sol Solution: - Use Autofluorescence Quencher (e.g., Sudan Black B) - Optimize Fixation (shorter time, use non-aldehyde fixative) - Use Far-Red Dyes (BODIPY TR is already red-shifted) - Perfuse tissue to remove red blood cells autofluor->autofluor_sol dye_issue_q Are there fluorescent 'blotches' or precipitates? dye_issue->dye_issue_q aggregation Problem: Dye Aggregation dye_issue_q->aggregation  Yes nonspecific Problem: Non-Specific Binding dye_issue_q->nonspecific  No agg_sol Solution: - Prepare fresh dye dilution before use - Vortex/shake vigorously upon dilution into aqueous buffer - Avoid putting staining solution on ice aggregation->agg_sol nonspecific_sol Solution: - Titrate dye concentration (see Table 1) - Increase number and duration of wash steps - Reduce incubation time - Use BSA in staining buffer to block non-specific sites nonspecific->nonspecific_sol

Caption: A troubleshooting decision tree for high background fluorescence.

Mitigating Autofluorescence

Q3: My unstained sample is fluorescent. How can I reduce autofluorescence?
  • Optimize Fixation: Aldehyde fixatives (formaldehyde, glutaraldehyde) are known to increase autofluorescence.[3] Try reducing the fixation time or using a lower concentration of paraformaldehyde (e.g., 0.5-1% instead of 4%).[12] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[3] Note that fixation can sometimes increase the background of BODIPY TR methyl ester itself.[13]

  • Use Quenching Agents: After fixation, you can treat samples with quenching agents.

    • Sodium Borohydride: A fresh 0.1% solution in PBS for 10-15 minutes can reduce aldehyde-induced autofluorescence.[1][4]

    • Commercial Reagents: Products like Sudan Black B or commercial solutions (e.g., TrueVIEW) can effectively quench autofluorescence from sources like lipofuscin.[4]

  • Choose the Right Fluorophore: Autofluorescence is often most intense in the blue and green channels.[3][5] BODIPY™ TR Methyl Ester is a red-shifted dye (Ex/Em ~598/625 nm), which is a good choice to avoid the most common autofluorescence.[14][15]

Reducing Non-Specific Binding & Dye Aggregation

Q4: My background is high, but it's not autofluorescence. What should I do?

This points to issues with the dye itself, either binding non-specifically or aggregating.

  • Optimize Dye Concentration: Using too much dye is a common cause of high background.[9] You should always titrate the dye to find the lowest concentration that gives a good signal-to-noise ratio.[9] Start with the lower end of the recommended concentration range for your sample type.

Sample TypeRecommended Starting ConcentrationTypical Incubation Time
Live or Fixed Cell Cultures0.1 - 2 µM[]10 - 30 minutes[]
Tissue Sections1 - 10 µM[]30 - 60 minutes
Zebrafish Embryos~100 µM[14]60 minutes[14]
Table 1: Recommended starting parameters for BODIPY™ TR Methyl Ester staining. These should be optimized for your specific cell type and experimental conditions.
  • Prevent Dye Aggregation: BODIPY™ dyes are hydrophobic and tend to precipitate in aqueous solutions.[6]

    • Prepare the final staining solution immediately before use.

    • When diluting the DMSO stock into your aqueous buffer, vortex or shake the solution vigorously to ensure it is well-mixed.[6]

    • Do not store the staining solution on ice, as this can promote aggregation.[6]

  • Improve Washing Steps: Inadequate washing will leave unbound dye in the sample.[1][8]

    • Increase the number of washes (e.g., from 2 to 3-4).

    • Increase the duration of each wash (e.g., from 2 minutes to 5-10 minutes).

    • Use a gentle rocking or agitation during washing steps.

  • Use Blocking Agents: While not always standard for small molecule dyes, adding a blocking agent like Bovine Serum Albumin (BSA) to your staining buffer can sometimes help reduce non-specific binding.[12]

Experimental Protocol: Staining Adherent Cells

This protocol provides a starting point for staining live or fixed adherent cells with BODIPY™ TR Methyl Ester.

Caption: Workflow for staining cells with BODIPY™ TR Methyl Ester.

Methodology:

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of BODIPY™ TR Methyl Ester in high-quality, anhydrous DMSO.[14] Store protected from light.

    • Immediately before use, dilute the stock solution to a working concentration (e.g., 0.1 - 1.0 µM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[15] Vortex vigorously.

  • Cell Preparation:

    • Grow adherent cells on glass-bottom dishes or coverslips suitable for microscopy. Plastic-bottom dishes can be highly fluorescent and should be avoided.[11]

    • Wash the cells once with the staining buffer to remove culture medium.[]

  • Staining:

    • Remove the wash buffer and add the freshly prepared BODIPY™ TR staining solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[15]

  • Wash and Image:

    • Remove the staining solution and wash the cells three times with fresh buffer, incubating for 5 minutes during each wash to remove unbound dye.

    • (Optional) Fixation: If required, cells can be fixed after staining with 4% paraformaldehyde in PBS for 15 minutes. Note that permeabilization with detergents (e.g., Triton X-100) or solvents may remove the dye.

    • Replace the final wash with fresh buffer or mounting medium. Image the samples immediately using a filter set appropriate for Texas Red® dye.[15]

References

Technical Support Center: BODIPY™ TR Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ TR methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding photobleaching issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ TR methyl ester and what are its spectral properties?

BODIPY™ TR methyl ester is a red fluorescent vital dye that is lipophilic and readily permeates cell membranes.[1][2] It is commonly used as a counterstain for GFP in living cells and tissues.[1][2] The dye localizes in endomembranous organelles such as the ER, Golgi apparatus, and mitochondria, but does not strongly stain the plasma membrane.[1][2][3]

PropertyValue
Excitation Maximum~589 nm[4]
Emission Maximum~616 nm[4]
Solvent Excitation (nm)
Methanol592

Q2: What is photobleaching and why is it a concern with BODIPY™ TR methyl ester?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent signal.[5][6] This can be a significant issue in fluorescence microscopy, especially during time-lapse imaging or when attempting quantitative analysis, as it can lead to diminished signal-to-noise ratios and inaccurate data.[5][6] While BODIPY™ dyes are known for their relatively high photostability compared to other dyes like fluorescein, they are still susceptible to photobleaching, especially under high-intensity illumination.[4][7]

Q3: How photostable is BODIPY™ TR methyl ester?

BODIPY™ TR methyl ester is considered to have good photostability, making it suitable for various imaging applications.[4] In one study involving imaging of zebrafish embryos, it was found that approximately 100 scans could be performed before significant degradation of the image quality due to photobleaching.[8] However, the actual rate of photobleaching will depend on several factors, including the intensity and duration of light exposure, and the specific experimental conditions.

Q4: What are the main causes of photobleaching for BODIPY™ dyes?

The primary cause of photobleaching for fluorescent dyes, including the BODIPY™ family, is the interaction of the excited-state fluorophore with molecular oxygen. This interaction generates reactive oxygen species (ROS) which can then chemically modify and destroy the fluorophore, rendering it non-fluorescent.[9] Factors that can exacerbate photobleaching include:

  • High illumination intensity.[9]

  • Prolonged exposure to excitation light.[9]

  • The presence of high concentrations of molecular oxygen.

Troubleshooting Guide: Photobleaching Issues

This guide provides solutions to common photobleaching problems encountered when using BODIPY™ TR methyl ester.

Problem 1: Rapid loss of fluorescent signal during imaging.

Possible CauseSuggested Solution
High Excitation Light Intensity Reduce the laser power or illumination intensity to the lowest level that still provides a detectable signal. Use neutral density filters to attenuate the excitation light.[5]
Prolonged Exposure Time Use the shortest possible exposure time for image acquisition. For static samples, focus on an adjacent area before moving to the region of interest for image capture.[5]
High Rate of Image Acquisition in Time-Lapse Experiments Decrease the frequency of image capture to the minimum required to resolve the biological process of interest.
Oxygen-Mediated Photodamage Use a commercially available antifade mounting medium. For live-cell imaging, consider using an oxygen-scavenging system if compatible with your experimental setup.

Problem 2: Inconsistent fluorescence intensity between samples.

Possible CauseSuggested Solution
Variation in Illumination Across the Field of View Ensure proper microscope alignment (e.g., Köhler illumination for widefield microscopes). Use a flat-field correction to normalize the illumination intensity.
Different Levels of Photobleaching Between Samples Standardize the imaging protocol for all samples to ensure consistent light exposure. This includes using the same illumination intensity, exposure time, and number of captured frames.
Variability in Staining Ensure a consistent staining protocol across all samples, including incubation time and dye concentration.

Problem 3: Weak initial fluorescent signal, leading to the need for high laser power.

Possible CauseSuggested Solution
Suboptimal Excitation/Emission Filter Set Ensure that the microscope's filter sets are appropriate for the spectral properties of BODIPY™ TR (Excitation ~589 nm, Emission ~616 nm).[4]
Low Probe Concentration Optimize the staining concentration of BODIPY™ TR methyl ester. For live cells, concentrations between 0.1 µM and 1.0 µM have been used successfully.[3]
Suboptimal Sample Preparation Ensure the sample is mounted correctly. For fixed cells, use a mounting medium with a refractive index that matches the immersion oil.

Experimental Protocols

Protocol 1: Staining Live Cultured Cells with BODIPY™ TR Methyl Ester

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Prepare Staining Solution:

    • Prepare a 1 µM staining solution by diluting a 5 mM stock solution of BODIPY™ TR methyl ester in DMSO into an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[3]

  • Cell Staining:

    • Grow cells on coverslips or in imaging dishes.

    • Replace the culture medium with the pre-warmed staining solution.

    • Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells two to three times with pre-warmed, phenol (B47542) red-free culture medium to remove unbound dye.

  • Imaging:

    • Image the cells immediately using appropriate filter sets for Texas Red® or similar fluorophores. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[3]

Protocol 2: Quantifying the Photobleaching Rate of BODIPY™ TR Methyl Ester

This protocol allows for the determination of the photostability of the dye under your specific imaging conditions.

  • Sample Preparation:

    • Prepare a sample of cells stained with BODIPY™ TR methyl ester according to Protocol 1.

  • Microscope Setup:

    • Set up your microscope with the exact imaging parameters you intend to use for your experiment (e.g., objective, laser power, exposure time, pixel dwell time).

  • Image Acquisition:

    • Select a field of view with clearly stained cells.

    • Acquire a time-lapse series of images of the same field of view with continuous illumination. The time interval between frames should be kept constant.

  • Data Analysis:

    • Define a region of interest (ROI) within a stained cellular structure.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from each measurement.

    • Normalize the intensity values to the initial intensity (I/I₀).

    • Plot the normalized intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This value can be used to compare the photostability under different conditions.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Photobleached Dye (Non-fluorescent) ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Action: Reduce Laser Power / Use ND Filters Check_Intensity->Reduce_Intensity No Check_Exposure Is Exposure Time Minimized? Check_Intensity->Check_Exposure Yes Reduce_Intensity->Check_Exposure Reduce_Exposure Action: Shorten Exposure / Change Imaging Strategy Check_Exposure->Reduce_Exposure No Use_Antifade Are Antifade Reagents Being Used? Check_Exposure->Use_Antifade Yes Reduce_Exposure->Use_Antifade Add_Antifade Action: Mount in a Compatible Antifade Medium Use_Antifade->Add_Antifade No Consider_Alternative Consider More Photostable Dye Use_Antifade->Consider_Alternative Yes End Problem Mitigated Add_Antifade->End Consider_Alternative->End

Caption: A logical workflow for troubleshooting photobleaching issues.

Antifade Reagent Compatibility

While many commercial antifade reagents are available, not all are optimal for use with BODIPY™ dyes. It has been reported that some mounting media, such as those containing p-phenylenediamine (B122844) (PPD) like ProLong™, may not work well with BODIPY™ dyes.[6][10]

For live-cell imaging, reagents like Trolox, a vitamin E analog, can be used to reduce photobleaching by quenching triplet states and scavenging reactive oxygen species.[4]

Table of Common Antifade Reagents and Considerations:

Antifade ReagentCompatibility with BODIPY™ DyesNotes
p-Phenylenediamine (PPD) Reported to be suboptimal[6][10]Can cause autofluorescence, especially with blue/green dyes.[3]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Generally compatibleLess effective than PPD but also less toxic.[6]
n-Propyl gallate (NPG) Generally compatibleCan be difficult to dissolve; non-toxic and can be used with live cells.[6]
Vectashield® Generally compatibleOffers good antifading properties for various fluorochromes.[11]
Trolox Recommended for live-cell imagingActs as an antioxidant and triplet state quencher.[4]

Photostable Alternatives

If photobleaching of BODIPY™ TR methyl ester remains a significant issue despite troubleshooting, consider using an alternative red fluorescent dye with higher photostability.

DyeExcitation (nm)Emission (nm)Key Advantages
mRuby3 ~559~591A very bright and highly photostable monomeric red fluorescent protein.[12]
mScarlet3-S2 ~569~594A monomeric red fluorescent protein with exceptionally high photostability.[13]
SiR-based dyes (e.g., SiR-actin, SiR-tubulin) ~652~674Far-red, cell-permeable, and fluorogenic probes with good photostability, suitable for live-cell super-resolution microscopy.[14]
PF555 ~555~565A super-photostable organic dye with a long photobleaching lifetime.[15]

References

Technical Support Center: Optimizing BODIPY™ TR Methyl Ester for Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BODIPY™ TR methyl ester. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you optimize your staining for a variety of cell types and applications.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ TR methyl ester and what is its primary application?

A1: BODIPY™ TR methyl ester is a cell-permeant, red-fluorescent lipophilic dye. Its primary application is as a counterstain for intracellular membranes in live or fixed cells, and it is particularly useful for providing histological context in samples expressing Green Fluorescent Protein (GFP).[1][2] It readily permeates cell membranes and localizes to endomembranous organelles like the endoplasmic reticulum, Golgi apparatus, and mitochondria, but does not strongly stain the plasma membrane.[3][4][5]

Q2: What are the spectral properties of BODIPY™ TR methyl ester?

A2: BODIPY™ TR methyl ester has excitation/emission maxima of approximately 598/625 nm, making it compatible with standard Texas Red® filter sets.[3] For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[3][6] Its emission spectrum is well-separated from that of GFP (emission max ~508 nm), which allows for effective dual-channel imaging with minimal spectral bleed-through.[6][7]

Q3: Is BODIPY™ TR methyl ester compatible with fixation and permeabilization?

A3: Yes, BODIPY™ TR methyl ester staining is well-retained after formaldehyde (B43269) fixation.[1][7] However, caution is advised when using detergents like Triton™ X-100, or solvents such as methanol (B129727) or acetone (B3395972) for permeabilization, as these agents may extract the lipophilic dye from membranes, leading to altered staining patterns or signal loss.[7]

Q4: Can I use BODIPY™ TR methyl ester for live-cell imaging?

A4: Absolutely. BODIPY™ TR methyl ester is an excellent vital dye with low phototoxicity, making it well-suited for time-lapse imaging of live cells and embryos.[1] It has been successfully used to visualize dynamic cellular processes, such as morphogenesis in zebrafish embryos, without apparent teratogenic effects.[1][2][7]

Q5: What is the mechanism of action and localization of BODIPY™ TR methyl ester?

A5: As a lipophilic molecule, BODIPY™ TR methyl ester passively diffuses across the plasma membrane of live cells. It then accumulates in the membranes of various intracellular organelles, providing clear visualization of the cytoplasm and nucleus, which appears dark against the brightly stained membranes.[3][5] This differential staining provides excellent contrast for visualizing cellular and tissue architecture.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Staining 1. Suboptimal Dye Concentration: The concentration of the dye may be too low for the specific cell type.1. Optimize Concentration: Titrate the BODIPY™ TR methyl ester concentration. Start with the recommended range (see table below) and adjust as needed. Some cell types may require concentrations as low as 0.1 µM, while others might need up to 10 µM.[4][8]
2. Insufficient Incubation Time: The incubation period may not be long enough for the dye to adequately penetrate the cells and accumulate in the membranes.2. Increase Incubation Time: Extend the incubation time. For cultured cells, try increasing from 10 minutes up to 30 minutes.[4][8]
3. Cell Health: Unhealthy or dying cells may not retain the dye properly.3. Ensure Cell Viability: Use healthy, actively growing cells for your experiments. Check cell viability before and after staining.
High Background Fluorescence 1. Excess Dye: The concentration of the dye may be too high, leading to nonspecific binding.1. Reduce Dye Concentration: Lower the concentration of BODIPY™ TR methyl ester in your staining solution.
2. Inadequate Washing: Residual dye in the medium can contribute to high background.2. Improve Washing Steps: Increase the number and duration of washes with fresh buffer or medium after incubation.[6]
Photobleaching 1. Excessive Light Exposure: Prolonged or high-intensity illumination during imaging can cause the fluorophore to fade.1. Minimize Light Exposure: Use the lowest possible laser power and exposure time. Employ neutral density filters and acquire images efficiently. For time-lapse experiments, limit the number of scans; up to 100 scans have been shown to be feasible with zebrafish embryos.[1]
Altered Staining Pattern after Permeabilization 1. Dye Extraction: Permeabilization agents (e.g., detergents, solvents) can remove the lipophilic dye from the membranes.1. Modify Protocol: If possible, acquire images before permeabilization. If post-staining processing is required, consider alternative permeabilization methods or be aware that the staining pattern may be compromised.[7]

Quantitative Data Summary

Table 1: Recommended Staining Conditions for BODIPY™ TR Methyl Ester

Sample Type Recommended Concentration Incubation Time Temperature
Live Cultured Cells (e.g., HeLa, BPAE, MRC-5) 0.1 - 10 µM[3][8]10 - 30 minutes[3][8]37°C[3]
Fixed Cultured Cells 0.5 - 5 µM[4]10 - 30 minutesRoom Temperature
Live Zebrafish Embryos 100 µM[6][8]1 hour[6][8]Room Temperature

Note: These are starting recommendations. Optimal conditions may vary depending on the specific cell line, cell density, and experimental setup.

Experimental Protocols

Protocol 1: Staining Live Adherent Cells
  • Cell Preparation: Culture cells on coverslips or in imaging-compatible dishes until they reach the desired confluency.

  • Prepare Staining Solution: Dilute the 5 mM BODIPY™ TR methyl ester stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) or complete cell culture medium to the desired final concentration (e.g., 1 µM).[8]

  • Staining: Remove the culture medium from the cells and add the staining solution, ensuring the cells are completely covered.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[3]

  • Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed buffer or medium to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with filters appropriate for Texas Red® (Excitation/Emission: ~598/625 nm).

Protocol 2: Staining Fixed Cells
  • Cell Preparation: Grow cells on coverslips as described for live-cell staining.

  • Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.[4]

  • Washing: Wash the cells twice with PBS.

  • Staining: Prepare the BODIPY™ TR methyl ester staining solution in PBS at the desired concentration (e.g., 1-5 µM) and apply it to the fixed cells.

  • Incubation: Incubate for 10-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image as described for live cells. Note: Avoid permeabilization with detergents if possible to preserve the staining pattern.[7]

Visualizations

general_workflow cluster_prep Preparation cluster_staining Staining cluster_post_stain Post-Staining cluster_optional Optional Steps start Start: Healthy Cell Culture prep_stain Prepare Staining Solution (e.g., 1 µM in HBSS) start->prep_stain add_stain Add Staining Solution to Cells prep_stain->add_stain incubate Incubate (10-30 min, 37°C) add_stain->incubate wash Wash Cells (2-3x) incubate->wash image Fluorescence Imaging (Ex/Em: ~598/625 nm) wash->image fix Fixation (4% PFA) wash->fix for fixed staining permeabilize Permeabilization (Caution Advised) fix->permeabilize permeabilize->image

General experimental workflow for BODIPY™ TR methyl ester staining.

troubleshooting_workflow cluster_weak_signal Weak or No Signal cluster_high_bg High Background start Staining Issue Observed q_conc Is concentration optimized? start->q_conc q_bg_conc Is concentration too high? start->q_bg_conc a_conc_no Titrate concentration (0.1 - 10 µM) q_conc->a_conc_no No q_time Is incubation time sufficient? q_conc->q_time Yes a_conc_no->q_time a_time_no Increase incubation time (up to 30 min) q_time->a_time_no No q_health Are cells healthy? q_time->q_health Yes a_time_no->q_health a_health_no Use healthy cell culture q_health->a_health_no No a_bg_conc_yes Decrease dye concentration q_bg_conc->a_bg_conc_yes Yes q_wash Are washes adequate? q_bg_conc->q_wash No a_bg_conc_yes->q_wash a_wash_no Increase number/duration of washes q_wash->a_wash_no No

Troubleshooting decision tree for common staining issues.

mechanism_of_action cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm dye_solution BODIPY™ TR Methyl Ester in Solution plasma_membrane Plasma Membrane dye_solution->plasma_membrane Passive Diffusion er_golgi Endoplasmic Reticulum & Golgi Apparatus Membranes plasma_membrane->er_golgi Accumulation in Endomembranes mitochondria Mitochondrial Membranes plasma_membrane->mitochondria Accumulation in Endomembranes nucleus Nucleus (Low Fluorescence)

Cellular uptake and localization of BODIPY™ TR methyl ester.

References

reducing BODIPY TR methyl ester cytotoxicity in live cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ TR methyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers mitigate cytotoxicity and achieve optimal results in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ TR methyl ester and what is it used for?

A: BODIPY™ TR methyl ester is a cell-permeant, lipophilic fluorescent dye that emits a red fluorescence (Excitation/Emission maxima ~598/625 nm).[1][2] It readily crosses cell membranes to stain intracellular membranes, such as the endoplasmic reticulum and Golgi apparatus, but does not strongly localize to the plasma membrane.[3][4] Its bright and stable fluorescence makes it an excellent vital counterstain, particularly for providing histological context in cells or tissues expressing Green Fluorescent Protein (GFP), as its emission spectrum is well-separated from that of GFP.[1][5][6][7]

Q2: What are the primary causes of cytotoxicity with BODIPY™ TR methyl ester?

A: The primary causes of cytotoxicity stem from two main factors:

  • Phototoxicity: Like many fluorescent dyes, BODIPY™ derivatives can generate reactive oxygen species (ROS), such as singlet oxygen and superoxide, when excited by a light source.[8][9][10][11][12][13] This light-induced ROS production can lead to cellular damage, affecting normal physiological processes and potentially leading to apoptosis or necrosis.[14][15]

  • Chemical Toxicity: High concentrations of the dye itself or the solvent used to dissolve it (commonly DMSO) can be toxic to cells.[16] It is crucial to optimize the dye concentration to the lowest effective level for your specific cell type and experimental conditions.[1]

Q3: My cells look unhealthy or are dying after staining and imaging. How can I fix this?

A: This is a common issue related to cytotoxicity. Please refer to the Troubleshooting Guide: High Cell Death or Abnormal Morphology below for a step-by-step approach to resolving this problem. The key is to systematically reduce both chemical toxicity and phototoxicity.

Q4: The fluorescent signal is too weak at lower, non-toxic concentrations. What can I do?

A: Achieving a bright signal without inducing toxicity requires careful optimization. See the Troubleshooting Guide: Weak Fluorescent Signal for strategies to improve signal intensity while maintaining cell health.

Q5: Can I use BODIPY™ TR methyl ester in fixed cells?

A: Yes, the staining from BODIPY™ TR methyl ester is well-retained after fixation with formaldehyde.[1][2][5] However, permeabilization with detergents like Triton™ X-100 may remove the dye, so it is important to test this in your specific protocol.[1][2]

Troubleshooting Guides

Guide 1: High Cell Death or Abnormal Morphology

This guide addresses issues where cells exhibit signs of stress, altered morphology, or death following staining and imaging with BODIPY™ TR methyl ester.

// Define Nodes start [label="Problem:\nHigh Cell Death or\nAbnormal Morphology", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

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// Define Edges start -> sub_chem; sub_chem -> opt_conc [label="Titrate dye"]; sub_chem -> opt_time [label="Shorten incubation"]; sub_chem -> opt_dmso [label="Check solvent"];

{opt_conc, opt_time, opt_dmso} -> sub_photo [style=dashed];

sub_photo -> min_light; sub_photo -> min_exposure; sub_photo -> use_filters;

{min_light, min_exposure, use_filters} -> sub_env [style=dashed];

sub_env -> use_antioxidant; sub_env -> use_live_cell_buffer;

{use_antioxidant, use_live_cell_buffer} -> end_node; } dot Caption: Troubleshooting workflow for high cytotoxicity.

Detailed Steps:

  • Reduce Chemical Toxicity:

    • Optimize Dye Concentration: The optimal concentration is highly cell-type dependent. While some protocols for embryos use up to 100 µM, cultured cells are often much more sensitive.[1][3] Start with a titration series to find the lowest concentration that provides adequate signal.

    • Reduce Incubation Time: Shorter incubation times (e.g., 10-15 minutes) can reduce dye overload and subsequent stress.[1][2]

    • Minimize DMSO Concentration: Ensure the final concentration of DMSO in your staining media is non-toxic, typically well below 0.5%.

  • Reduce Phototoxicity:

    • Minimize Light Exposure: Use the lowest laser power or excitation light intensity that allows you to visualize the signal. Avoid unnecessarily long or repeated exposures.[17]

    • Optimize Acquisition Settings: Use more sensitive detectors, increase camera gain, or use pixel binning to reduce the required exposure time.

    • Use Neutral Density (ND) Filters: These filters reduce the intensity of the excitation light before it reaches your sample.[17]

  • Optimize Imaging Environment:

    • Use Antioxidants: Supplementing your imaging medium with antioxidants like Trolox or N-acetylcysteine can help quench the harmful ROS generated during imaging.[18]

    • Use Appropriate Media: For extended time-lapse experiments, use a CO2-independent medium to maintain physiological pH outside of a cell culture incubator.

Guide 2: Weak Fluorescent Signal

This guide helps when the signal from BODIPY™ TR methyl ester is insufficient for analysis, forcing the use of higher, potentially toxic laser powers.

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// Define Edges start -> sub_stain; sub_stain -> inc_conc; sub_stain -> inc_time; sub_stain -> check_stock;

{inc_conc, inc_time, check_stock} -> sub_acq [style=dashed];

sub_acq -> check_filters; sub_acq -> inc_gain; sub_acq -> inc_exposure; sub_acq -> use_binning;

{check_filters, inc_gain, inc_exposure, use_binning} -> sub_analysis [style=dashed];

sub_analysis -> denoise; sub_analysis -> bg_subtract;

{denoise, bg_subtract} -> end_node; } dot Caption: Workflow for optimizing a weak fluorescent signal.

Detailed Steps:

  • Optimize Staining Protocol:

    • Increase Concentration/Time: Carefully increase the dye concentration or incubation time, monitoring for any signs of cytotoxicity. Use the results from your viability assays (see protocols below) to define your upper limits.

    • Check Stock Solution: BODIPY™ dyes are sensitive to light. Ensure your stock solution has been stored properly (protected from light, at -20°C) and is not expired.

  • Optimize Acquisition Settings:

    • Use Correct Filters: Confirm that your microscope's filter sets are appropriate for Texas Red™ or similar dyes to ensure maximal collection of emitted photons.[1]

    • Increase Detector Sensitivity: Increase the gain on your PMT or EMCCD camera. This amplifies the signal without increasing the light dose to your cells.

    • Use Pixel Binning: Binning combines pixels into larger "super-pixels," which increases the signal-to-noise ratio (SNR) at the cost of some spatial resolution.

  • Post-Acquisition Processing:

    • Image Analysis Software: Use background subtraction and denoising algorithms to improve the visibility of your signal.

Data & Protocols

Table 1: Recommended Starting Concentrations for Staining
ApplicationCell/Tissue TypeRecommended Concentration RangeTypical Incubation TimeReference
Live Cultured CellsAdherent cells (e.g., fibroblasts, BPAE)0.01 - 1.0 µM (Optimal ~0.1 µM)10 - 30 minutes[1]
Live Cultured CellsGeneral recommendation1 - 10 µM10 minutes[2]
Live EmbryosZebrafish100 µM1 hour[1][3]

Note: These are starting points. Always optimize for your specific cell type and experimental setup.

Protocol 1: Staining Live Cultured Cells

This protocol is a starting point for staining adherent cells on coverslips.

  • Prepare Staining Solution:

    • Thaw the 5 mM BODIPY™ TR methyl ester stock solution at room temperature.

    • Prepare a fresh 1 µM working solution by diluting the stock solution into a suitable buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4) or complete cell culture medium.[1] For example, add 0.2 µL of the 5 mM stock to 1 mL of buffer.

    • Optimization step: Prepare a range of concentrations (e.g., 0.05 µM, 0.1 µM, 0.5 µM, 1.0 µM) to test.

  • Cell Staining:

    • Aspirate the culture medium from the cells grown on coverslips.

    • Wash the cells once with pre-warmed buffer or medium.

    • Add the staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[1][2]

  • Wash and Image:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed buffer or medium to remove any unbound dye.[1]

    • Mount the coverslip in an appropriate imaging chamber with fresh, pre-warmed medium.

    • Proceed with imaging immediately. Use a filter set suitable for Texas Red™ dye.[1]

Protocol 2: Assessing Cytotoxicity with a Live/Dead Viability Assay

This protocol uses common fluorescent reagents to quantify cell viability after staining and imaging. It allows you to distinguish between live (green fluorescence) and dead (red fluorescence) cells. Note: This assay is for validating cytotoxicity and uses different dyes than BODIPY™ TR. You will need a viability assay kit (e.g., containing Calcein-AM and Ethidium Homodimer-1).

  • Experimental Setup:

    • Plate your cells in a multi-well imaging plate (e.g., 96-well) and allow them to adhere overnight.

    • Prepare several conditions:

      • Negative Control: Untreated cells (no dye, no imaging).

      • Staining Control: Cells stained with your chosen concentration of BODIPY™ TR methyl ester but NOT imaged.

      • Experimental Condition: Cells stained with BODIPY™ TR methyl ester AND subjected to your imaging protocol (e.g., 30-minute time-lapse).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 70% ethanol (B145695) for 30 minutes) to kill them.

  • Perform Staining and Imaging:

    • Execute the staining and imaging for the "Staining Control" and "Experimental Condition" wells as planned.

  • Live/Dead Assay Staining:

    • After the experiment, prepare the live/dead assay working solution according to the manufacturer's instructions (e.g., 2 µM Calcein-AM and 4 µM Ethidium Homodimer-1 in PBS).

    • Wash all wells once with PBS.

    • Add the live/dead working solution to all wells and incubate for 20-45 minutes at room temperature or 37°C, protected from light.

  • Analysis:

    • Image the wells using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red).

    • Quantify the number of live and dead cells in each condition using image analysis software.

    • Calculate the percentage of viable cells for each condition. This will clearly show the impact of the dye alone versus the combined effect of the dye and the imaging light.

References

Technical Support Center: Minimizing Spectral Bleed-Through with BODIPY™ TR Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BODIPY™ TR methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this versatile red fluorescent dye while minimizing spectral bleed-through in multicolor imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of BODIPY™ TR methyl ester?

BODIPY™ TR methyl ester is a red fluorescent dye with excitation and emission maxima that make it suitable for use with common laser lines and filter sets. Its spectral characteristics are summarized in the table below.

PropertyWavelength (nm)
Excitation Maximum ~588 - 598 nm
Emission Maximum ~616 - 625 nm

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and local environment.

Q2: In which cellular compartments does BODIPY™ TR methyl ester localize?

BODIPY™ TR methyl ester is a lipophilic dye that readily permeates the membranes of live cells. It primarily localizes to endomembranous organelles such as the endoplasmic reticulum and Golgi apparatus. It does not strongly stain the plasma membrane. This localization pattern makes it an excellent tool for visualizing cellular morphology and can serve as a counterstain in various experiments.

Q3: Can BODIPY™ TR methyl ester be used on fixed cells?

Yes, one of the key advantages of BODIPY™ TR methyl ester is that its staining is retained after fixation with formaldehyde (B43269). This allows for flexibility in experimental design, enabling researchers to perform imaging on both live and fixed samples. However, it is important to note that permeabilization with detergents may affect the staining pattern.

Q4: What is spectral bleed-through and why is it a concern with BODIPY™ TR methyl ester?

Spectral bleed-through, also known as crosstalk, occurs in multicolor fluorescence microscopy when the emission signal from one fluorophore is detected in the filter set designated for another.[1] This can lead to false positives and inaccurate co-localization analysis. While BODIPY™ TR methyl ester has a relatively narrow emission spectrum, its emission tail can potentially overlap with the detection window of other fluorophores, particularly those in adjacent spectral regions. Careful experimental design and the use of controls are crucial to minimize this effect.

Troubleshooting Guides

Issue: I am observing a signal in another channel that I suspect is bleed-through from BODIPY™ TR methyl ester.

This is a common challenge in multicolor imaging. Follow these steps to diagnose and resolve the issue:

Step 1: Confirm Spectral Bleed-Through with Single-Color Controls

  • Action: Prepare a sample stained only with BODIPY™ TR methyl ester.

  • Procedure: Image this sample using the same acquisition settings (laser power, gain, exposure time) for all channels you are using in your multicolor experiment.

  • Expected Outcome: If you detect a signal in channels intended for other fluorophores, this confirms spectral bleed-through.

Step 2: Optimize Your Imaging Protocol

  • Sequential Scanning: If your microscope supports it, acquire images for each channel sequentially rather than simultaneously.[2] This is one of the most effective ways to prevent bleed-through, as only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that is detected in another channel.

  • Optimize Filter Sets: Ensure your emission filters are as narrow as possible while still efficiently collecting the signal from your target fluorophore. This will help to exclude the emission tail of BODIPY™ TR methyl ester from being detected in other channels.[2]

Step 3: Adjust Staining Concentrations

  • Titrate Fluorophore Concentrations: Use the lowest possible concentration of BODIPY™ TR methyl ester that provides a sufficient signal. Overly bright signals are more likely to bleed into other channels.

Step 4: Computational Correction (if necessary)

  • Spectral Unmixing: If bleed-through persists, you can use spectral unmixing algorithms available in many imaging software packages. This technique uses the emission spectra of individual fluorophores (obtained from your single-color controls) to mathematically separate the mixed signals in your multicolor image.[3]

Data Presentation

Table 1: Spectral Properties of BODIPY™ TR Methyl Ester
ParameterValueReference
Excitation Maximum588 - 598 nm[4][5]
Emission Maximum616 - 625 nm[4][5]
Recommended Laser Lines561 nm, 568 nm[5]
Recommended Filter SetsTexas Red® or similar[5]
Table 2: Potential for Spectral Bleed-Through with Common Fluorophores

This table provides a general guide to the potential for spectral overlap and bleed-through when using BODIPY™ TR methyl ester with other common fluorophores. "Low" indicates minimal overlap, while "High" suggests a significant potential for bleed-through that will likely require mitigation strategies.

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Bleed-through into BODIPY™ TR ChannelPotential for BODIPY™ TR Bleed-through into Fluorophore Channel
DAPI359461LowLow
Alexa Fluor™ 488499520LowLow
eGFP488508LowLow[4]
mCherry587610HighHigh
Cy5™651670LowLow

Experimental Protocols

Protocol 1: Live-Cell Staining with BODIPY™ TR Methyl Ester

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Prepare Staining Solution:

    • Thaw the 5 mM BODIPY™ TR methyl ester stock solution in DMSO at room temperature.

    • Dilute the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to a final working concentration. A starting concentration of 0.1 µM is recommended, with an optimal range typically between 0.01 and 1.0 µM.[5]

  • Cell Preparation:

    • Culture cells on a suitable imaging dish or coverslip.

    • Wash the cells once with the imaging buffer.

  • Staining:

    • Remove the wash buffer and add the BODIPY™ TR methyl ester staining solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.[5]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with fresh imaging buffer.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY™ TR (e.g., a Texas Red® filter set).

Protocol 2: Fixed-Cell Staining with BODIPY™ TR Methyl Ester
  • Cell Fixation:

    • Fix cells with 4% formaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the BODIPY™ TR methyl ester staining solution as described in the live-cell protocol. A concentration of 1-10 µM in PBS is a good starting point.[6]

    • Add the staining solution to the fixed cells and incubate for 10-20 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

Experimental_Workflow_Live_Cell_Staining cluster_prep Preparation cluster_stain Staining cluster_post_stain Post-Staining prep_solution Prepare Staining Solution (0.1 - 1.0 µM) stain_cells Incubate with BODIPY TR (10-30 min, 37°C) prep_solution->stain_cells prep_cells Culture & Wash Cells prep_cells->stain_cells wash_cells Wash Cells (2-3x) stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells

Caption: Workflow for live-cell staining with BODIPY™ TR methyl ester.

Troubleshooting_Spectral_Bleed_Through start Suspected Spectral Bleed-Through control Image Single-Color Control Sample start->control check Signal in Other Channels? control->check optimize Optimize Acquisition: - Sequential Scanning - Narrower Emission Filters check->optimize Yes no_bleed No Bleed-Through Observed check->no_bleed No adjust Adjust Staining Concentrations optimize->adjust unmix Perform Spectral Unmixing adjust->unmix resolved Bleed-Through Minimized unmix->resolved

Caption: Troubleshooting workflow for minimizing spectral bleed-through.

References

BODIPY TR methyl ester aggregation and quenching effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BODIPY TR methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

A1: this compound is a red fluorescent dye with excitation and emission maxima suitable for imaging alongside green fluorescent proteins (GFP).[1][2] Its spectral characteristics are relatively stable across different environments, such as in dimethyl sulfoxide (B87167) (DMSO) versus liposomes.[3]

PropertyValueReference
Excitation Maximum~598 nm[1]
Emission Maximum~625 nm[1][2]
Recommended Excitation561 nm or 568 nm laser[1]
Recommended Filter SetTexas Red®[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, commonly at a concentration of 5 mM.[1][2] This stock solution should be stored at -20°C and protected from light.[2]

Q3: Is this compound compatible with fixed-cell imaging?

A3: Yes, this compound staining is retained after fixation with 4% paraformaldehyde.[1][4] However, it is important to note that fixation may lead to a mild increase in background fluorescence.[4] Permeabilization with detergents, methanol, or acetone (B3395972) after fixation should be avoided as it can remove the dye from the sample, leading to altered staining patterns or reduced intensity.[1]

Q4: How photostable is this compound?

A4: this compound exhibits good photostability. In studies with zebrafish embryos, it has been observed that approximately 100 confocal scans can be performed before significant photobleaching compromises image quality.[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Q: My sample shows very weak or no red fluorescence after staining with this compound. What could be the cause?

A: Several factors can contribute to a weak or absent signal. Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Incorrect Filter/Laser Settings Ensure that the excitation and emission wavelengths on your microscope are set appropriately for this compound (Ex/Em: ~598/625 nm). Use a laser line around 561 nm or 568 nm for excitation and a Texas Red® or similar filter set for detection.[1]
Low Dye Concentration The optimal staining concentration can vary between cell types. For cultured cells, a concentration range of 0.01 to 1.0 µM has been suggested, with ~0.1 µM often yielding good results.[1] For zebrafish embryos, a higher concentration of 100 µM is commonly used.[2] If your signal is weak, consider titrating the dye concentration to find the optimal level for your specific experimental setup.
Insufficient Incubation Time For live cultured cells, an incubation time of 10 minutes at 37°C is a good starting point.[1] Zebrafish embryos typically require a longer incubation of 1 hour.[2] If staining is faint, you can try extending the incubation period.
Dye Removal During Permeabilization If you are performing fixation and permeabilization, be aware that detergents (like Triton™ X-100), methanol, or acetone can strip the lipophilic dye from membranes, resulting in signal loss.[1] If intracellular co-staining with antibodies is required, a careful optimization of the permeabilization step is necessary, or alternatively, consider imaging this compound before permeabilization.
Photobleaching Although relatively photostable, excessive exposure to the excitation light can lead to photobleaching.[4] Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure times.
Issue 2: High Background or Non-Specific Staining

Q: I am observing high background fluorescence, making it difficult to distinguish my structures of interest. How can I reduce this?

A: High background can obscure specific signals. Here are some common causes and how to address them:

Potential CauseRecommended Solution
Excessive Dye Concentration Using too high a concentration of the dye can lead to high background staining. Try reducing the concentration of this compound in your staining solution.
Dye Aggregation BODIPY dyes can aggregate at high concentrations or in aqueous solutions, leading to fluorescent precipitates that contribute to background. To minimize aggregation, ensure the DMSO stock solution is well-dissolved before diluting it into your aqueous staining buffer. Vortex the final staining solution immediately before adding it to your sample.
Insufficient Washing Inadequate washing after staining can leave residual dye in the sample. Increase the number and/or duration of wash steps after incubation with the dye.
Fixation-Induced Background Fixation with paraformaldehyde can sometimes slightly increase background fluorescence.[4] While usually manageable, ensure your fixation protocol is optimized and that the fixative is fresh.
Autofluorescence Biological samples can have endogenous fluorescence (autofluorescence). To check for this, image an unstained control sample using the same settings as your stained sample. If autofluorescence is significant, you may need to use spectral unmixing if your imaging software supports it, or consider using a dye with a different spectral profile.
Issue 3: Dye Aggregation and Fluorescence Quenching

Q: I suspect the this compound is aggregating, leading to quenching of the fluorescent signal. How can I prevent this?

A: Aggregation-caused quenching (ACQ) is a known phenomenon for many fluorophores, including BODIPY dyes. When dye molecules are in close proximity at high concentrations, they can form non-fluorescent aggregates.

Understanding Dye Aggregation and Quenching

Caption: The relationship between high concentrations, aggregation, and fluorescence quenching of this compound.

Strategies to Mitigate Aggregation and Quenching

StrategyDetailed Protocol/Action
Optimize Staining Concentration Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio without causing significant aggregation. For cultured cells, start with a range of 0.01 µM to 1.0 µM.[1]
Proper Solution Preparation 1. Allow the DMSO stock solution to completely thaw at room temperature. 2. Briefly centrifuge the vial to collect the solution at the bottom. 3. Dilute the stock solution into your aqueous buffer immediately before use. 4. Vortex the final staining solution vigorously for at least 30 seconds to ensure the dye is well-dispersed.
Control Solvent Environment The final concentration of DMSO in the staining solution should be kept low (e.g., <1%) to minimize solvent effects on the cells and reduce the likelihood of dye precipitation.

Experimental Protocols

Protocol 1: Staining of Live Cultured Cells

This protocol is adapted for live-cell imaging of various cell types, such as human fibroblasts and bovine pulmonary artery endothelial cells.[1]

  • Prepare Staining Solution:

    • Thaw the 5 mM this compound stock solution in DMSO at room temperature.

    • Dilute the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to the desired final concentration (e.g., 0.1 µM).[1]

    • Vortex the staining solution well.

  • Cell Staining:

    • Wash the cells once with the pre-warmed buffer.

    • Add the staining solution to the cells and incubate for 10 minutes at 37°C.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with the pre-warmed buffer to remove any unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red®. For confocal microscopy, use a 561 nm or 568 nm laser for excitation.[1]

Protocol 2: Staining of Zebrafish Embryos

This protocol is designed for vital staining of zebrafish embryos.[2]

  • Prepare Staining Solution:

    • Add 5 µL of the 5 mM this compound stock solution to 250 µL of embryo rearing medium. This results in a final concentration of 100 µM dye with 2% DMSO.[2]

    • Mix the solution thoroughly.

  • Embryo Staining:

    • Place the zebrafish embryos in the staining solution.

    • Incubate for 1 hour at room temperature.[2]

  • Washing:

    • Transfer the embryos through three successive washes in fresh embryo rearing medium.

  • Mounting and Imaging:

    • Mount the embryos for imaging.

    • For fixed samples, incubate the stained embryos in 4% paraformaldehyde for 1 hour at 4°C, followed by washing.[2][4]

    • Image using a confocal microscope with appropriate laser lines (e.g., 568 nm).[2]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_staining Staining cluster_post_stain Post-Staining PrepStock Prepare 5 mM Stock in DMSO PrepStain Dilute Stock to Working Concentration in Buffer PrepStock->PrepStain AddDye Add Staining Solution to Sample PrepStain->AddDye Incubate Incubate (e.g., 10 min for cells, 1 hr for embryos) AddDye->Incubate Wash Wash to Remove Excess Dye Incubate->Wash Fix Optional: Fix with 4% PFA Wash->Fix Image Fluorescence Imaging Wash->Image Fix->Image

Caption: A generalized experimental workflow for staining with this compound.

References

Technical Support Center: BODIPY™ TR Methyl Ester Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of detergents with BODIPY™ TR methyl ester staining. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY™ TR methyl ester and what does it stain?

BODIPY™ TR methyl ester is a lipophilic, red fluorescent vital dye. It readily permeates cell membranes and primarily localizes in endomembranous organelles such as the endoplasmic reticulum and Golgi apparatus, but does not stain the plasma membrane strongly.[1][2][3] Its bright, photostable fluorescence makes it an excellent counterstain for GFP in living and fixed cells.[4][5]

Q2: Can I use detergents when staining with BODIPY™ TR methyl ester?

It is strongly advised to avoid detergents after staining with BODIPY™ TR methyl ester. Permeabilization of cells or tissues with detergents like Triton™ X-100, saponin, or acetone (B3395972) after staining can remove the lipophilic dye from the membranes, leading to a significant reduction in signal intensity and altered staining patterns.[2]

Q3: Is BODIPY™ TR methyl ester staining compatible with immunofluorescence (IF)?

Yes, it is compatible with immunofluorescence, but the protocol requires careful consideration of the permeabilization step. To successfully combine BODIPY™ TR methyl ester staining with intracellular antibody labeling, it is recommended to perform the permeabilization step before staining with the dye.

Q4: Will fixation with formaldehyde (B43269) affect BODIPY™ TR methyl ester staining?

BODIPY™ TR methyl ester staining is retained after fixation with 4% paraformaldehyde.[2][4] This allows for the preservation of the staining pattern in fixed samples. However, it is crucial to avoid alcohol or solvent-based fixatives, as they can extract the lipophilic dye.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Signal Detergent-based permeabilization after staining: Detergents can strip the lipophilic dye from cellular membranes.If co-staining for intracellular targets, permeabilize the cells before incubating with BODIPY™ TR methyl ester. If no co-staining is required, omit the permeabilization step entirely.
Low dye concentration: The concentration of the dye may be insufficient for optimal staining.Optimize the dye concentration. For live cells, a starting concentration of 0.1-2 µM is recommended. For fixed cells, 0.5-5 µM can be used, and for tissue sections, 1-10 µM may be necessary.
Photobleaching: Excessive exposure to excitation light can lead to a loss of fluorescence.Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. Use of an anti-fade mounting medium can also help preserve the signal.
High Background Dye concentration too high: Excessive dye can lead to non-specific binding and high background fluorescence.Titrate the BODIPY™ TR methyl ester concentration to find the optimal balance between signal and background.
Insufficient washing: Residual, unbound dye can contribute to background signal.Increase the number and duration of wash steps with PBS or an appropriate buffer after staining to effectively remove unbound dye.
Dye precipitation: BODIPY™ dyes are hydrophobic and can precipitate in aqueous solutions if not handled correctly.Ensure the dye is fully dissolved in an organic solvent like DMSO before preparing the final staining solution. Vortex the staining solution immediately before adding it to the sample.
Altered Staining Pattern Detergent-induced redistribution: Even mild detergents can cause the lipophilic dye to redistribute from its original location in the endomembranous system to other cellular compartments.Avoid using any detergents in buffers after the staining step. If permeabilization is necessary for co-staining, perform it before adding BODIPY™ TR methyl ester.
Cell health: In live-cell imaging, stressed or dying cells can exhibit altered membrane structures and dye localization.Ensure cells are healthy and not overly confluent before staining. Use a gentle buffer like HBSS for washing and staining live cells.

Effect of Detergents on Signal Intensity

Detergent Type Example Expected Impact on BODIPY™ TR Methyl Ester Signal Mechanism of Action
Harsh (Non-ionic) Triton™ X-100High Solubilizes membranes, leading to the extraction of lipids and associated lipophilic dyes. Studies on other fluorescent probes have shown significant signal loss with Triton X-100.
Harsh (Ionic) SDSVery High Strong denaturant that completely disrupts cell membranes.
Mild (Non-ionic) Tween® 20Moderate to High Milder than Triton™ X-100 but can still create pores in the membrane and may cause dye redistribution.
Mild (Steroid-based) SaponinLow to Moderate Selectively interacts with cholesterol in the plasma membrane, creating pores while generally leaving intracellular membranes intact. This is a better choice for preserving endomembranous structures.
Mild (Steroid-based) DigitoninLow Similar to saponin, it selectively permeabilizes the plasma membrane by complexing with cholesterol, making it a preferred choice for maintaining the integrity of intracellular organelles.

Experimental Protocols

Standard Staining Protocol for Fixed Cells (No Antibody Co-staining)
  • Grow cells on a suitable substrate (e.g., coverslips).

  • Wash cells three times with Phosphate-Buffered Saline (PBS).

  • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash cells three times with PBS.

  • Prepare the BODIPY™ TR methyl ester staining solution at a concentration of 0.5-5 µM in PBS.

  • Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

Protocol for Co-staining with Intracellular Antibodies

This protocol is designed to minimize the loss of the lipophilic BODIPY™ TR methyl ester signal by performing the permeabilization step before the dye is introduced.

  • Fixation: Fix cells as described in the standard protocol (steps 1-4).

  • Permeabilization: Permeabilize the cells with a mild detergent. It is recommended to use 0.1% Saponin or a low concentration of Digitonin in PBS for 10 minutes at room temperature. Avoid using Triton™ X-100 if possible.

  • Washing: Wash cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating with a suitable blocking buffer (e.g., PBS with 1% BSA and 10% normal goat serum) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • BODIPY™ TR Methyl Ester Staining: Incubate the cells with BODIPY™ TR methyl ester staining solution (0.5-5 µM in PBS) for 20-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips with an appropriate mounting medium.

Visualizations

Detergent_Effect_Workflow cluster_standard Standard Staining cluster_harsh Harsh Detergent Permeabilization cluster_mild Recommended Co-Staining Workflow Stain Stain with BODIPY TR ME Wash_S Wash Stain->Wash_S Image_S Image Wash_S->Image_S Stain_H Stain with BODIPY TR ME Perm_H Permeabilize (e.g., Triton X-100) Stain_H->Perm_H Wash_H Wash Perm_H->Wash_H Image_H Image (Signal Loss) Wash_H->Image_H Fix Fix Cells Perm_M Permeabilize (e.g., Saponin) Fix->Perm_M Antibody Antibody Staining Perm_M->Antibody Stain_M Stain with BODIPY TR ME Antibody->Stain_M Image_M Image (Signal Preserved) Stain_M->Image_M

Caption: Recommended workflows for BODIPY™ TR methyl ester staining.

Detergent_Mechanism cluster_before Before Detergent Treatment cluster_after After Harsh Detergent Treatment Membrane_B Cell Membrane with BODIPY TR ME Detergent Detergent (e.g., Triton X-100) Membrane_B->Detergent Addition of Detergent Membrane_A Disrupted Membrane Dye_Released Released BODIPY TR ME Membrane_A->Dye_Released Results in Detergent->Membrane_A Solubilizes Membrane

Caption: Mechanism of detergent-induced signal loss.

References

Validation & Comparative

A Head-to-Head Comparison: BODIPY TR Methyl Ester vs. MitoTracker Red for Mitochondrial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe for mitochondrial visualization, the choice between BODIPY TR methyl ester and MitoTracker Red CMXRos is a critical one. This guide provides an objective comparison of their performance, supported by experimental data, to inform your selection process.

Both this compound and MitoTracker Red CMXRos are popular red fluorescent dyes used for labeling mitochondria in live cells. However, they operate on different staining principles, which in turn affects their performance in key areas such as retention after fixation, photostability, and cytotoxicity. This guide delves into these differences to provide a clear comparison for researchers.

Performance Comparison

A summary of the key performance characteristics of this compound and MitoTracker Red CMXRos is presented below. This data is compiled from various studies and manufacturer's specifications.

FeatureThis compoundMitoTracker Red CMXRos
Excitation/Emission Maxima ~598/625 nm[1]~579/599 nm[2]
Quantum Yield High (BODIPY dyes typically have high quantum yields)[3][4]0.91[2]
Photostability High, low photobleaching rate[5]Moderate, fluorescence can drop by nearly 50% after 30 minutes of laser irradiation[6][7]
Cytotoxicity Low[5]Can induce mitochondrial dysfunction at higher concentrations[8]; IC50 of <100 nM for 3D spheroid formation inhibition (MitoTracker Deep Red)[9]
Retention after Fixation Well-retained after formaldehyde (B43269) fixation[1][5]Well-retained after aldehyde fixation[10][11]
Dependence on Mitochondrial Membrane Potential No[12]Yes[2][13]
Staining Mechanism Lipophilic accumulation in endomembranous organelles[1][12]Accumulates in active mitochondria based on membrane potential and covalently binds to mitochondrial proteins[2][14]

Staining Mechanisms

The fundamental difference between these two dyes lies in their mechanism for mitochondrial localization.

This compound: This dye is a lipophilic molecule that readily permeates the cell membrane and accumulates in various endomembranous organelles, including the mitochondria, endoplasmic reticulum, and Golgi apparatus[1][12]. Its localization is not dependent on the mitochondrial membrane potential[12].

This compound Staining Mechanism BODIPY_TR BODIPY TR Methyl Ester Cell_Membrane Cell Membrane BODIPY_TR->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Lipophilic Accumulation ER_Golgi ER/Golgi Cytoplasm->ER_Golgi Lipophilic Accumulation

This compound Staining Mechanism

MitoTracker Red CMXRos: This dye is a cationic molecule that is actively sequestered by mitochondria due to their negative membrane potential. Once inside the mitochondria, a mildly thiol-reactive chloromethyl group reacts with mitochondrial proteins, forming covalent bonds and ensuring the dye is well-retained, even after cell death and fixation[2][14].

MitoTracker Red CMXRos Staining Mechanism MitoTracker_Red MitoTracker Red CMXRos Cell_Membrane Cell Membrane MitoTracker_Red->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Mitochondrion Mitochondrion (Negative Membrane Potential) Cytoplasm->Mitochondrion Potential-driven Accumulation Mitochondrial_Proteins Mitochondrial Proteins Mitochondrion->Mitochondrial_Proteins Covalent Bonding This compound Staining Workflow Start Start: Culture cells to desired confluency Prepare_Staining_Solution Prepare 0.1-1.0 µM BODIPY TR methyl ester in buffer/medium Start->Prepare_Staining_Solution Incubate Incubate cells for 10-30 minutes at 37°C Prepare_Staining_Solution->Incubate Wash Wash cells with fresh buffer or medium Incubate->Wash Image Image cells using a fluorescence microscope Wash->Image Optional_Fix Optional: Fix cells with 4% formaldehyde Image->Optional_Fix MitoTracker Red CMXRos Staining Workflow Start Start: Culture cells to desired confluency Prepare_Staining_Solution Prepare 50-200 nM MitoTracker Red CMXRos in medium Start->Prepare_Staining_Solution Incubate Incubate cells for 15-45 minutes at 37°C Prepare_Staining_Solution->Incubate Wash Replace with fresh pre-warmed medium Incubate->Wash Image Image cells using a fluorescence microscope Wash->Image Optional_Fix Optional: Fix cells with formaldehyde Image->Optional_Fix

References

A Head-to-Head Comparison of BODIPY TR Methyl Ester and Other Common BODIPY Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of BODIPY TR methyl ester with other widely used BODIPY dyes, supported by experimental data to facilitate informed decisions for various cellular imaging applications.

The family of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes has become a cornerstone of fluorescence microscopy due to their exceptional photophysical properties. These include high fluorescence quantum yields, large molar extinction coefficients, and remarkable photostability.[1] this compound, a red-fluorescent, lipophilic dye, is particularly noted for its utility in live-cell imaging and as a counterstain for green fluorescent protein (GFP).[2][3] This guide will delve into a comparative analysis of this compound against other popular BODIPY variants, namely BODIPY FL, BODIPY TMR, and BODIPY 630/650, to highlight their respective strengths and ideal applications.

Photophysical Properties: A Quantitative Comparison

The selection of a fluorophore is fundamentally guided by its spectral characteristics and brightness. The following table summarizes the key photophysical properties of this compound and its counterparts. The data, primarily from measurements in methanol (B129727) or DMSO, provide a basis for direct comparison.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Stokes Shift (nm)
This compound ~589[1]~616[1]~69,000[1]~0.9[1]~27
BODIPY FL ~503[4]~512[4]>80,000[4][5]~0.9 - 1.0[4][5]~9
BODIPY TMR ~543[5]~569[5]High[6]High[6]~26
BODIPY 630/650 ~625[7]~640[7]High[7]High[7]~15

Key Insights from the Data:

  • Brightness: All the compared BODIPY dyes exhibit high molar extinction coefficients and quantum yields, indicating exceptional brightness, a significant advantage for detecting low-abundance targets.

  • Spectral Range: The choice of dye is primarily dictated by the available excitation sources and the need to avoid spectral overlap in multicolor imaging experiments. BODIPY FL offers a classic green fluorescence, while BODIPY TMR provides an orange-red emission. This compound and BODIPY 630/650 extend into the red and far-red regions of the spectrum, respectively, which can be advantageous for reducing autofluorescence in biological samples.[]

  • Stokes Shift: A notable characteristic of many BODIPY dyes is their relatively small Stokes shift, the difference between the excitation and emission maxima.[5][9] This can sometimes lead to self-absorption and may require careful filter selection. However, modifications to the BODIPY core can increase the Stokes shift.[10][11]

Applications and Performance in Cellular Imaging

This compound:

This dye is a cell-permeant, lipophilic molecule that readily stains intracellular membranes and organelles such as the endoplasmic reticulum and mitochondria, but not the plasma membrane.[1][3] Its red fluorescence makes it an excellent counterstain for GFP-expressing cells, allowing for clear visualization of cellular morphology in the context of GFP-labeled structures.[2] The staining is retained after formaldehyde (B43269) fixation, adding to its versatility.[1]

BODIPY FL:

As one of the first and most widely used BODIPY dyes, BODIPY FL is a versatile green fluorophore. Its spectral properties are similar to fluorescein, but it offers superior photostability and is less sensitive to pH changes.[5][12] Its hydrophobic nature makes it suitable for labeling lipids and membranes.[12]

BODIPY TMR:

Spectrally similar to tetramethylrhodamine (B1193902) (TMR), BODIPY TMR offers the advantages of the BODIPY core, including high brightness and photostability. It is a valuable tool for multicolor imaging in the orange-red region of the spectrum.[5]

BODIPY 630/650:

This far-red fluorescent dye is beneficial for in vivo imaging and for experiments where minimizing cellular autofluorescence is critical.[7] Its longer wavelength excitation and emission can penetrate deeper into tissues.

Experimental Protocols: A General Guideline

While specific protocols should be optimized for the cell type and experimental setup, the following provides a general workflow for staining live cells with BODIPY dyes.

1. Reagent Preparation:

  • Prepare a stock solution of the BODIPY dye (e.g., 1-5 mM) in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • On the day of the experiment, dilute the stock solution to the desired working concentration (typically 0.1-5 µM) in a suitable buffer or serum-free medium.

2. Cell Staining:

  • Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS or HBSS).

  • Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

3. Washing and Imaging:

  • Remove the staining solution and wash the cells two to three times with the buffered saline solution to remove any unbound dye.

  • Replace the wash solution with fresh culture medium or an appropriate imaging buffer.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen BODIPY dye.

Visualizing the Workflow and Decision-Making Process

To aid in experimental design, the following diagrams illustrate a typical staining workflow and a decision tree for selecting the most suitable BODIPY dye.

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Prepare Stock Solution Prepare Stock Solution Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution Wash Cells (Pre-stain) Wash Cells (Pre-stain) Prepare Working Solution->Wash Cells (Pre-stain) Incubate with Dye Incubate with Dye Wash Cells (Pre-stain)->Incubate with Dye Wash Cells (Post-stain) Wash Cells (Post-stain) Incubate with Dye->Wash Cells (Post-stain) Image Cells Image Cells Wash Cells (Post-stain)->Image Cells

A generalized workflow for staining live cells with BODIPY dyes.

BODIPY_Selection_Tree Start Start Excitation Source? Excitation Source? Start->Excitation Source? Multicolor Imaging? Multicolor Imaging? Excitation Source?->Multicolor Imaging? ~488 nm BODIPY_TMR BODIPY TMR (Orange-Red) Excitation Source?->BODIPY_TMR ~543 nm BODIPY_TR BODIPY TR (Red) Excitation Source?->BODIPY_TR ~589 nm BODIPY_630_650 BODIPY 630/650 (Far-Red) Excitation Source?->BODIPY_630_650 ~630 nm GFP Counterstain? GFP Counterstain? Multicolor Imaging?->GFP Counterstain? Yes BODIPY_FL BODIPY FL (Green) Multicolor Imaging?->BODIPY_FL No Minimize Autofluorescence? Minimize Autofluorescence? GFP Counterstain?->Minimize Autofluorescence? No GFP Counterstain?->BODIPY_TR Yes Minimize Autofluorescence?->BODIPY_FL No Minimize Autofluorescence?->BODIPY_630_650 Yes

A decision tree to guide the selection of a BODIPY dye.

Conclusion

This compound is a highly effective red fluorescent dye for live-cell imaging, particularly as a counterstain for GFP. Its excellent photophysical properties are characteristic of the BODIPY family, which offers a wide range of spectral options for diverse imaging needs. The choice between this compound and other BODIPY dyes will ultimately depend on the specific requirements of the experiment, including the available instrumentation, the need for multicolor imaging, and the intrinsic properties of the biological sample. By understanding the comparative data presented in this guide, researchers can make a more informed decision to select the optimal BODIPY dye for their research.

References

Validating Mitochondrial Staining: A Comparison of BODIPY™ TR Methyl Ester and Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug discovery, accurate visualization of mitochondria is crucial for understanding cellular metabolism, health, and disease. While immunofluorescence (IF) against mitochondrial protein markers is a highly specific and widely accepted method, fluorescent dyes offer a convenient alternative for live-cell imaging and high-throughput screening. This guide provides a comparative overview of BODIPY™ TR methyl ester, a red fluorescent dye that localizes to endomembranous organelles including mitochondria, and the gold standard of immunofluorescence for mitochondrial labeling.

This guide details the experimental protocols for co-staining with BODIPY™ TR methyl ester and an antibody against a mitochondrial protein, and outlines the methodology for quantitative validation of their colocalization. While direct quantitative comparative data between BODIPY™ TR methyl ester and immunofluorescence for mitochondrial markers is not extensively published, this guide provides researchers with the framework to perform such validation.

Performance Comparison: BODIPY™ TR Methyl Ester vs. Immunofluorescence

The following table summarizes the expected performance characteristics of BODIPY™ TR methyl ester compared to immunofluorescence for mitochondrial staining, based on available literature.

FeatureBODIPY™ TR Methyl EsterImmunofluorescence (e.g., anti-Tom20, anti-COX IV)
Target Lipophilic environments within endomembranous organelles, including mitochondria.[1][2]Specific mitochondrial proteins (e.g., Tom20, COX IV, ATP synthase).
Specificity Moderate to high for mitochondria, but may also stain other endomembranous structures like the ER and Golgi.[1]Very high, specific to the target protein's localization within the mitochondria.
Live/Fixed Cells Compatible with both live and fixed cells (formaldehyde fixation).[3][4]Primarily for fixed and permeabilized cells.
Protocol Time Short (staining can be as quick as 10-30 minutes).[1]Longer and more complex, involving fixation, permeabilization, blocking, and multiple antibody incubation steps.
Ease of Use Simple, one-step staining.Multi-step, requires optimization of antibody concentrations and incubation times.
Multiplexing Excellent for multiplexing with green fluorescent probes like GFP due to minimal spectral overlap.[4][5]Dependent on the availability of primary antibodies from different host species and spectrally distinct secondary antibodies.
Signal Dependency Staining is dependent on the lipophilic nature of the organelle membrane.Signal is dependent on the expression level and accessibility of the target protein.

Experimental Protocols

Herein are detailed protocols for staining cells with BODIPY™ TR methyl ester, performing immunofluorescence for a mitochondrial marker, and a combined protocol for co-staining.

BODIPY™ TR Methyl Ester Staining Protocol (for cultured cells)
  • Reagent Preparation : Prepare a 1-5 mM stock solution of BODIPY™ TR methyl ester in anhydrous DMSO.

  • Working Solution : Dilute the stock solution in a suitable buffer (e.g., HBSS or cell culture medium) to a final working concentration of 0.1-1.0 µM.[1]

  • Cell Staining :

    • For live-cell imaging, incubate cultured cells with the working solution for 10-30 minutes at 37°C.[1]

    • For fixed cells, proceed with fixation before or after staining. Staining is retained after formaldehyde (B43269) fixation.[4]

  • Washing : Wash the cells two to three times with fresh buffer or medium to remove excess dye.

  • Imaging : Image the cells using a fluorescence microscope with filter sets appropriate for Texas Red or a similar red fluorophore (Excitation/Emission: ~598/625 nm).[3]

Immunofluorescence Protocol for Mitochondrial Marker (e.g., Tom20)
  • Cell Fixation : Fix cultured cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization : Wash cells three times with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking : Wash cells three times with PBS and block with a suitable blocking buffer (e.g., 1% BSA, 5% goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate cells with a primary antibody against a mitochondrial marker (e.g., rabbit anti-Tom20) diluted in blocking buffer overnight at 4°C.

  • Washing : Wash cells three times with PBS.

  • Secondary Antibody Incubation : Incubate cells with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing : Wash cells three times with PBS.

  • Mounting and Imaging : Mount the coverslips with an appropriate mounting medium and image.

Co-staining Protocol for Validation
  • BODIPY™ TR Methyl Ester Staining : Stain live cells with BODIPY™ TR methyl ester as described above (live-cell staining protocol).

  • Fixation : After live-cell imaging (optional) or directly after staining, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Immunofluorescence : Proceed with the immunofluorescence protocol from the permeabilization step onwards, using a primary antibody against a mitochondrial marker and a spectrally distinct secondary antibody (e.g., Alexa Fluor 488 for green fluorescence).

  • Imaging : Acquire images in two separate channels (one for BODIPY™ TR methyl ester and one for the immunofluorescence signal) using a confocal microscope to ensure minimal signal bleed-through.

Quantitative Validation of Colocalization

To objectively assess the degree of colocalization between BODIPY™ TR methyl ester and the immunolabeled mitochondrial protein, a quantitative analysis such as the Pearson's Correlation Coefficient (PCC) should be employed. A PCC value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. For significant colocalization, PCC values are expected to be high and positive.

Proposed Quantitative Analysis Workflow
  • Image Acquisition : Acquire dual-channel confocal images of co-stained cells. It is crucial to set the imaging parameters (e.g., laser power, gain) to avoid signal saturation.

  • Region of Interest (ROI) Selection : Define ROIs encompassing individual cells to exclude background noise from the analysis.

  • Colocalization Analysis : Use image analysis software (e.g., ImageJ with the JACoP plugin, FIJI, or other commercial software) to calculate the PCC for the two channels within the defined ROIs.

  • Data Interpretation : A high average PCC value (typically >0.7) would indicate a strong colocalization and thus validate the use of BODIPY™ TR methyl ester as a reliable marker for mitochondria under the tested conditions.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for staining and validation.

G cluster_bodipy BODIPY™ TR Methyl Ester Staining cluster_if Immunofluorescence cluster_imaging Imaging & Analysis b1 Prepare Staining Solution b2 Incubate Cells (10-30 min) b1->b2 b3 Wash Cells b2->b3 i1 Fix & Permeabilize b3->i1 Co-staining path i2 Block i1->i2 i3 Primary Antibody i2->i3 i4 Secondary Antibody i3->i4 i5 Wash i4->i5 im1 Dual-Channel Confocal Imaging i5->im1 im2 Quantitative Colocalization Analysis (PCC) im1->im2

Caption: Co-staining and validation workflow.

G start Start: Cultured Cells bodipy_stain Stain with BODIPY™ TR Methyl Ester start->bodipy_stain fix Fix with 4% Paraformaldehyde bodipy_stain->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA/Serum permeabilize->block primary_ab Incubate with anti-Mitochondrial Protein Ab block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab wash Wash Cells secondary_ab->wash image Acquire Dual-Channel Images wash->image analyze Calculate Pearson's Correlation Coefficient image->analyze

Caption: Detailed co-staining experimental steps.

References

A Head-to-Head Comparison of BODIPY TR Methyl Ester and Nile Red for Lipid Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the accurate visualization and quantification of intracellular lipids are paramount. Fluorescent microscopy, aided by specific dyes, offers a powerful tool for these investigations. Among the myriad of available probes, BODIPY TR methyl ester and Nile Red have emerged as two popular choices for staining lipid droplets. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal dye for their specific needs.

Quantitative Data Summary

The selection of a fluorescent dye is often dictated by its spectral properties and performance characteristics. The following table summarizes the key quantitative data for this compound and Nile Red.

FeatureThis compoundNile Red
Excitation Maximum (nm) ~589 nm[1]552 nm (in methanol)
Emission Maximum (nm) ~616 nm[1]636 nm (in methanol)
Quantum Yield High (~0.9)[1]Environment-dependent, high in nonpolar media
Photostability High[2][3][4]Moderate to high, but generally less stable than BODIPY dyes[5][6]
Specificity Endomembranous organelles (ER, Golgi, mitochondria)[1][7][8]Neutral lipids and lipid droplets[9][10][11]
Suitability for Live Cells Yes[]Yes[9][10]
Suitability for Fixed Cells Yes, compatible with formaldehyde (B43269) fixation[1][8]Yes[13]
Solvent for Stock Solution DMSO[7][8]DMSO[14][15]

Performance Comparison

Beyond the numbers, the practical performance of these dyes in a laboratory setting is a critical consideration.

This compound:

This compound is a red fluorescent, lipophilic dye that readily permeates cell membranes.[7] It is particularly valued for its high fluorescence quantum yield and exceptional photostability, making it well-suited for long-term imaging experiments and techniques that require intense laser illumination, such as confocal microscopy.[2][3][4] One of its key advantages is its narrow emission spectrum, which minimizes bleed-through into other fluorescence channels. This makes it an excellent counterstain for GFP-expressing cells, allowing for clear dual-channel imaging.[8][16] While it stains various endomembranous organelles like the endoplasmic reticulum and Golgi apparatus, it does not strongly localize to the plasma membrane.[1][7][8]

Nile Red:

Nile Red is a versatile lipophilic stain that exhibits strong fluorescence in hydrophobic environments but is minimally fluorescent in aqueous media.[10][11] This solvatochromic property makes it an excellent choice for specifically detecting intracellular lipid droplets.[9][10] The emission color of Nile Red is dependent on the hydrophobicity of its environment, shifting from red in polar lipids to a yellow-gold in neutral lipids. For selective staining of neutral lipid droplets, it is often recommended to use excitation and emission wavelengths corresponding to the yellow-gold fluorescence.[9][11][17][18] While generally photostable, some studies have indicated that it is more prone to photobleaching than BODIPY dyes.[5][6] Its broader emission spectrum can also present challenges in multicolor imaging experiments due to potential spectral overlap.

Experimental Protocols

Detailed and reproducible protocols are essential for successful staining. Below are representative protocols for both live-cell and fixed-cell staining using each dye.

This compound Staining Protocol

A. Live Cell Staining

  • Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 5 mM stock solution.[7] Store at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to a final concentration of 0.1-1.0 µM.[8] The optimal concentration should be determined for each cell type.

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.

  • Staining: Remove the culture medium and wash the cells once with the buffer. Add the BODIPY working solution and incubate for 10-30 minutes at 37°C, protected from light.[8]

  • Washing: Remove the staining solution and wash the cells two to three times with the buffer.

  • Imaging: Mount the coverslips or view the dish directly using a fluorescence microscope with filter sets appropriate for Texas Red or similar fluorophores.[8]

B. Fixed Cell Staining

  • Cell Preparation and Fixation: Grow and fix cells using 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the BODIPY working solution (0.5–5 µM in PBS) and incubate for 20–60 minutes in the dark.

  • Washing: Wash the cells two to three times with PBS to remove unbound dye.

  • Imaging: Mount and image as described for live cells. Note that permeabilization with detergents may extract the dye.[8]

Nile Red Staining Protocol

A. Live Cell Staining

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in DMSO.[19] Store at room temperature in the dark.

  • Prepare Working Solution: Dilute the stock solution in cell culture medium or PBS to a final concentration of 100-1000 nM.[13][14]

  • Cell Preparation: Grow cells to the desired confluency.

  • Staining: Replace the culture medium with the Nile Red working solution and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[13][15]

  • Washing: Rinse the cells with PBS.

  • Imaging: Image the cells immediately. For selective detection of neutral lipid droplets, use filter sets for yellow-gold fluorescence (excitation ~450-500 nm, emission >528 nm).[9][17]

B. Fixed Cell Staining

  • Cell Preparation and Fixation: Grow cells and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[13]

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If other intracellular targets are to be stained, cells can be permeabilized with 0.5% Triton X-100 for 10 minutes. Note that this may alter lipid droplet morphology.[13]

  • Staining: Incubate with the Nile Red working solution for 15-30 minutes at room temperature.[13]

  • Washing: Wash three times with PBS.

  • Imaging: Mount and visualize as described for live cells.

Visualizations

To further clarify the comparison and experimental procedures, the following diagrams are provided.

General Workflow for Lipid Staining cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_image Imaging and Analysis A Seed cells on coverslips or imaging plates B Culture to desired confluency A->B C Prepare dye working solution B->C D (Optional) Fix and Permeabilize B->D E Incubate cells with dye C->E D->E F Wash to remove excess dye E->F G Mount sample F->G H Acquire images using fluorescence microscope G->H I Analyze images for lipid content/distribution H->I Choosing the Right Lipid Stain Start What is your primary application? Q1 Are you performing multi-color imaging with GFP? Start->Q1 Q2 Is high photostability for long-term imaging critical? Q1->Q2 No BODIPY Use this compound Q1->BODIPY Yes Q3 Is specific staining of neutral lipid droplets the main goal? Q2->Q3 No Q2->BODIPY Yes NileRed Use Nile Red Q3->NileRed Yes Consider_BODIPY Consider BODIPY (stains other organelles too) Q3->Consider_BODIPY No Consider_NR Consider Nile Red (check for spectral overlap)

References

A Comparative Guide to the Photostability of Fluorescent Dyes: BODIPY TR Methyl Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating reliable and reproducible experimental data. Photostability, the ability of a fluorophore to resist degradation upon exposure to light, is a critical performance indicator that directly impacts the quality and duration of imaging experiments. This guide provides a comprehensive comparison of the photostability of BODIPY TR methyl ester with other commonly used fluorescent dyes, supported by experimental data and detailed methodologies.

Overview of Photostability

Photobleaching, or the irreversible destruction of a fluorophore upon light excitation, is a major limitation in fluorescence microscopy. Highly photostable dyes allow for longer exposure times and more intense illumination, which is crucial for detecting weak signals, performing time-lapse imaging, and conducting high-resolution microscopy techniques. The BODIPY (boron-dipyrromethene) class of dyes is renowned for its exceptional photostability, high fluorescence quantum yields, and sharp emission spectra.[1][]

Quantitative Comparison of Dye Performance

The following tables summarize key photophysical properties of this compound and a selection of other popular fluorescent dyes. It is important to note that these values are compiled from various sources and may have been obtained under different experimental conditions, which can influence direct comparisons.

Table 1: Photophysical Properties of Selected Fluorescent Dyes

Dye ClassExample DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
BODIPY This compound~592~618> 80,000High (approaching 1.0 in some cases)[3]
BODIPY BODIPY FL~503~512> 80,000[3]~0.9 - 1.0[]
Alexa Fluor Alexa Fluor 56857860391,3000.69[4]
Alexa Fluor Alexa Fluor 633632647100,000-
Alexa Fluor Alexa Fluor 647650665270,0000.33[4]
Cyanine (B1664457) Cy5649670250,0000.27
Rhodamine Rhodamine 6G528551116,0000.92
Fluorescein (B123965) Fluorescein (FITC)49451875,0000.92

Table 2: Photostability Comparison

DyePhotobleaching Quantum Yield (Φ_b_)Relative Photostability
BODIPY Dyes Generally very lowHigh[1][5][6]
Alexa Fluor Dyes Generally lowHigh, often superior to traditional dyes[7][8]
Cy5 5 x 10⁻⁶ (at low excitation intensities) to 2 x 10⁻⁵ (at saturation)[9]Moderate[10]
Rhodamine 6G 0.2 x 10⁻⁵ to 2.5 x 10⁻⁵[11]Moderate to High[11]
Fluorescein -Low

Note: A lower photobleaching quantum yield indicates higher photostability.

Studies have shown that BODIPY dyes are generally more photostable than fluorescein and even some cyanine dyes.[6] For instance, one study applying fluorescence correlation spectroscopy found that borondipyrromethene (BODIPY) dyes are more stable than fluorescein dyes of similar structure.[6] Alexa Fluor dyes are also known for their superior brightness and photostability compared to traditional dyes like FITC.[11]

Experimental Protocols

Accurate assessment of fluorophore photostability requires standardized experimental protocols. Below are detailed methodologies for quantifying photobleaching.

Measurement of Photobleaching Half-Life (t½) using Confocal Microscopy

This protocol outlines a common method for determining the photobleaching half-life, which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

I. Materials and Equipment

  • Fluorophore solutions of interest (e.g., this compound, Alexa Fluor 633, Cy5) at a standardized concentration (e.g., 1 µM) in a suitable solvent (e.g., PBS, ethanol).

  • Confocal laser scanning microscope with a high-power laser line appropriate for exciting the dye.

  • Image analysis software (e.g., ImageJ, FIJI).

II. Procedure

  • Sample Preparation: Prepare a slide with the fluorophore solution.

  • Microscope Setup:

    • Select an objective with appropriate magnification and numerical aperture.

    • Choose the laser line that optimally excites the fluorophore.

    • Set the laser power to a consistent and high level to induce photobleaching.

    • Define a region of interest (ROI) for continuous illumination and a control ROI outside the bleached area.

  • Image Acquisition:

    • Acquire a pre-bleach image of the ROI at low laser power.

    • Continuously illuminate the ROI with high laser power.

    • Acquire a time-lapse series of images of the ROI at regular intervals using low laser power to monitor the fluorescence decay.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the bleached ROI and the control ROI in each image of the time-lapse series.

    • Correct for any minor photobleaching in the control ROI by normalizing the intensity of the bleached ROI.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay curve to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k .

Determination of Photobleaching Quantum Yield (Φ_b_)

The photobleaching quantum yield is a more absolute measure of photostability and is defined as the number of molecules photobleached per total number of photons absorbed.

I. Materials and Equipment

  • Spectrofluorometer with a stable light source.

  • Actinometer solution with a known quantum yield (for determining photon flux).

  • Fluorophore solution of known concentration and absorbance.

II. Procedure

  • Determine Photon Flux: Use the actinometer to measure the photon flux of the excitation light source at the desired wavelength.

  • Sample Irradiation: Irradiate the fluorophore solution with a known photon flux for a specific period.

  • Measure Change in Concentration: Determine the change in the concentration of the fluorophore before and after irradiation using absorbance spectroscopy.

  • Calculate Photobleaching Quantum Yield: The photobleaching quantum yield (Φ_b_) can be calculated using the following formula: Φ_b_ = (Number of molecules photobleached) / (Total photons absorbed)

Visualizing Experimental Workflows

Experimental_Workflow_Photobleaching_Half_Life cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep Prepare Fluorophore Solution setup Microscope Setup prep->setup pre_bleach Acquire Pre-bleach Image setup->pre_bleach bleach Continuous Illumination (High Power) pre_bleach->bleach time_lapse Acquire Time-Lapse Images (Low Power) bleach->time_lapse measure Measure Fluorescence Intensity time_lapse->measure normalize Normalize Intensity measure->normalize plot Plot Intensity vs. Time normalize->plot fit Exponential Decay Fit plot->fit calculate Calculate Half-Life (t½) fit->calculate

Photobleaching_Quantum_Yield_Workflow cluster_flux Photon Flux Determination cluster_irradiation Sample Irradiation cluster_measurement Concentration Measurement cluster_calculation Calculation actinometry Actinometry irradiate Irradiate Fluorophore Solution actinometry->irradiate absorbance Measure Absorbance (Pre & Post) irradiate->absorbance calculate_qb Calculate Φ_b_ absorbance->calculate_qb

References

A Comparative Guide to Staining Endomembranous Organelles: BODIPY TR Methyl Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize the intricate network of endomembranous organelles, the choice of fluorescent probe is critical for generating accurate and reproducible data. This guide provides an objective comparison of BODIPY TR methyl ester with leading alternatives for staining the endoplasmic reticulum (ER) and Golgi apparatus, supported by experimental data and detailed protocols.

This compound is a lipophilic, red-fluorescent dye that readily permeates the cell membrane of live cells and accumulates in endomembranous organelles, including the ER, Golgi apparatus, and mitochondria.[1][2][3] Its utility as a counterstain for green fluorescent protein (GFP) is well-established, owing to minimal spectral overlap.[4][5] However, its broad localization within multiple organelles necessitates a careful comparison with more targeted probes for studies focused on specific endomembranous compartments.

Performance Comparison

This section compares the key performance characteristics of this compound with two widely used organelle-specific probes: ER-Tracker™ Red (a BODIPY™ TR glibenclamide conjugate) for the endoplasmic reticulum and BODIPY™ TR Ceramide for the Golgi apparatus.

FeatureThis compoundER-Tracker™ Red (BODIPY™ TR Glibenclamide)BODIPY™ TR Ceramide
Target Organelle(s) Endoplasmic Reticulum, Golgi Apparatus, MitochondriaEndoplasmic ReticulumGolgi Apparatus
Specificity Mechanism General lipophilicityBinds to sulfonylurea receptors (SURs) of ATP-sensitive K+ channels on the ER[6][7][8]Metabolized and accumulates in the Golgi apparatus[7][9]
Live-Cell Imaging Yes[1][2]Yes[6][10]Yes[7][9]
Fixability Yes (4% paraformaldehyde)[2][4]Partially retained after formaldehyde (B43269) fixation[6]Yes
Reported Photostability High[5]High[10]High
Reported Cytotoxicity Low[4]Low at optimized concentrations[6]Generally low, but can affect lipid metabolism
Excitation/Emission (nm) ~589 / 616 nm[2][10]~587 / 615 nm[6][8][11]~589 / 617 nm

Experimental Data Insights

This compound's staining pattern is characterized by its accumulation in a variety of intracellular membranes, making it an excellent tool for visualizing the overall cellular architecture in living tissues.[3] However, this lack of specificity for a single organelle can be a drawback for studies requiring precise localization to either the ER or the Golgi.

In contrast, ER-Tracker™ Red leverages the specific interaction between glibenclamide and the sulfonylurea receptors that are abundant on the ER membrane.[6][7][8] This targeted binding results in a more selective staining of the ER network compared to the generalized membrane staining of this compound.

BODIPY™ TR Ceramide, a fluorescently labeled sphingolipid, is processed through the secretory pathway, leading to its concentration in the Golgi apparatus.[7][9] This mechanism provides high specificity for the Golgi. Interestingly, at high concentrations within the Golgi, BODIPY TR ceramide can form excimers, leading to a red-shifted emission.[7][9]

Experimental Protocols

Staining Live Cells with this compound
  • Prepare Staining Solution: Prepare a 1 µM staining solution by diluting a 5 mM stock solution in DMSO into a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4. The optimal concentration may vary between 0.01 and 1.0 µM depending on the cell type.[2]

  • Cell Preparation: Grow cells on a glass-bottom dish or chamber slide. Just before staining, wash the cells with the staining buffer.

  • Staining: Replace the buffer with the staining solution and incubate for 10 minutes at 37°C.[2]

  • Washing: Wash the cells with fresh buffer.

  • Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for Texas Red® dye. For confocal microscopy, excitation at 561 nm or 568 nm is recommended.[2]

  • (Optional) Fixation: After staining, cells can be fixed with 4% formaldehyde. Note that permeabilization with detergents may remove the dye.[2]

Staining Live Cells with ER-Tracker™ Red
  • Prepare Staining Solution: Prepare a working solution of 50-500 nM ER-Tracker™ Red in the appropriate cell culture medium.

  • Cell Preparation: Grow cells on a glass-bottom dish or chamber slide.

  • Staining: Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.

  • Washing: Replace the staining solution with fresh, pre-warmed culture medium.

  • Imaging: Observe the cells using a fluorescence microscope with a standard TRITC filter set.

Staining Live Cells with BODIPY™ TR Ceramide
  • Prepare Staining Solution: Prepare a 5 µM solution of the BODIPY™ TR ceramide complexed to BSA in HBSS or other suitable buffer.

  • Cell Preparation: Grow cells on a glass-bottom dish or chamber slide. Wash the cells three times with dye-free HBSS, cooled to 4°C.

  • Staining: Incubate the cells in the staining solution for 30 minutes at 4°C.[12]

  • Washing: Wash the cells three times with cold, dye-free HBSS.

  • Incubation: Incubate for an additional 30 minutes in the cold, dye-free HBSS.[12]

  • Imaging: Image the cells using appropriate filter sets for BODIPY TR (excitation/emission max are ~589/617 nm).

Logical Relationships and Workflows

The selection of a fluorescent probe for endomembranous organelle staining is a critical decision that impacts the interpretation of experimental results. The following diagram illustrates the decision-making process based on the desired specificity.

G Probe Selection for Endomembrane Staining cluster_0 Research Goal cluster_1 Recommended Probe cluster_2 Staining Mechanism General Endomembrane Visualization General Endomembrane Visualization This compound This compound General Endomembrane Visualization->this compound Specific ER Staining Specific ER Staining ER-Tracker Red ER-Tracker Red Specific ER Staining->ER-Tracker Red Specific Golgi Staining Specific Golgi Staining BODIPY TR Ceramide BODIPY TR Ceramide Specific Golgi Staining->BODIPY TR Ceramide Lipophilic Accumulation Lipophilic Accumulation This compound->Lipophilic Accumulation Receptor Binding Receptor Binding ER-Tracker Red->Receptor Binding Metabolic Trafficking Metabolic Trafficking BODIPY TR Ceramide->Metabolic Trafficking

Caption: Probe selection guide based on experimental goals.

The experimental workflow for staining and imaging endomembranous organelles follows a general pattern, with specific modifications for each probe.

G General Staining and Imaging Workflow Cell Seeding Cell Seeding Staining Staining Cell Seeding->Staining Probe Preparation Probe Preparation Probe Preparation->Staining Washing Washing Staining->Washing Imaging Imaging Washing->Imaging Data Analysis Data Analysis Imaging->Data Analysis

Caption: A generalized workflow for fluorescent staining.

Conclusion

This compound is a robust and photostable dye suitable for the general visualization of endomembranous organelles in live and fixed cells. Its broad localization, however, makes it less ideal for studies requiring the specific identification of the ER or Golgi apparatus. For high-specificity ER staining, ER-Tracker™ Red is a superior choice due to its targeted binding mechanism. Similarly, for dedicated Golgi imaging, the metabolic trafficking and accumulation of BODIPY™ TR Ceramide offer greater precision. The choice of probe should therefore be guided by the specific research question and the level of organelle specificity required.

References

A Comparative Guide to Red Fluorescent Dyes: BODIPY TR Methyl Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, the precise visualization of cellular structures and processes is paramount. Red fluorescent dyes are invaluable tools for these applications, offering distinct advantages in multicolor imaging experiments, particularly when used in conjunction with green fluorescent proteins (GFPs). This guide provides a quantitative comparison of BODIPY TR methyl ester with two other widely used red fluorescent dyes: Texas Red and Alexa Fluor 594. We present key photophysical data, detailed experimental protocols, and visual representations of experimental workflows to aid in the selection of the optimal dye for your research needs.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is often dictated by its specific photophysical properties. Brightness, which is a product of the molar extinction coefficient and the quantum yield, is a critical factor for detecting low-abundance targets. Photostability determines the dye's resistance to fading during imaging, a crucial aspect for time-lapse microscopy. The fluorescence lifetime, the average time a molecule remains in its excited state, can be utilized in advanced imaging techniques like fluorescence lifetime imaging microscopy (FLIM).

PropertyThis compoundTexas RedAlexa Fluor 594
Excitation Maximum (nm) ~589 - 598[1]~586 - 596[2]~590
Emission Maximum (nm) ~616 - 625[1]~603 - 615[2]~617
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~69,000~85,000[2]~73,000
Quantum Yield ~0.9~0.93~0.66
Fluorescence Lifetime (ns) Not widely reported~4.2[3]Not widely reported
Relative Photostability Good[4][5]Good[6]Excellent[7][8]
Cellular Localization Endomembranous organelles (ER, Golgi), mitochondria[1][9][10]Primarily labels proteins and can be targeted via conjugates[2][11]Primarily labels proteins and can be targeted via conjugates[12]

Key Takeaways from the Data:

  • Brightness: Texas Red exhibits the highest molar extinction coefficient, suggesting strong light absorption. Both this compound and Texas Red have very high quantum yields, leading to bright fluorescence emission. While Alexa Fluor 594 has a slightly lower extinction coefficient and quantum yield compared to the others, it is still considered a very bright dye[7].

  • Spectral Properties: All three dyes have similar excitation and emission spectra, making them compatible with standard red fluorescent filter sets and laser lines (e.g., 561 nm or 594 nm)[1][6].

  • Photostability: Alexa Fluor 594 is widely recognized for its superior photostability compared to Texas Red[6][8]. BODIPY dyes, in general, are known for their good photostability[4][5]. This makes Alexa Fluor 594 and this compound particularly well-suited for experiments requiring prolonged or repeated imaging.

  • Cellular Localization: this compound is a lipophilic dye that readily permeates cell membranes and accumulates in endomembranous organelles[1][9][10]. In contrast, Texas Red and Alexa Fluor 594 are typically used as succinimidyl esters or other reactive forms to covalently label proteins and can be targeted to specific cellular locations through antibody or other biomolecule conjugation[2][11][12].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable fluorescence microscopy data. Below are representative protocols for staining both live and fixed cells with each of the compared dyes.

This compound Staining

Live Cell Staining Protocol:

  • Prepare Staining Solution: Prepare a 1-10 µM working solution of this compound in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or your normal cell culture medium.

  • Cell Preparation: Grow cells on coverslips or in imaging dishes to the desired confluency.

  • Staining: Remove the culture medium and add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Wash: Gently wash the cells two to three times with pre-warmed HBSS or culture medium to remove excess dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).

Fixed Cell Staining Protocol:

  • Cell Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Staining: Incubate the fixed cells with a 1-10 µM solution of this compound in PBS for 15-30 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope.

Texas Red Succinimidyl Ester Staining (for labeling proteins)

Live Cell Labeling (of surface proteins on antibodies):

This protocol is for labeling primary amines on proteins, such as antibodies, which can then be used for live-cell imaging of surface targets.

  • Prepare Antibody Solution: Dissolve the antibody to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Dissolve Texas Red succinimidyl ester in anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Live Cell Staining: Incubate live cells with the purified Texas Red-labeled antibody in appropriate media for a duration determined by the specific antibody-antigen interaction, typically 30-60 minutes at 4°C or 37°C.

  • Wash and Image: Wash cells to remove unbound antibody and image immediately.

Alexa Fluor 594 Succinimidyl Ester Staining (for labeling proteins)

The protocol for labeling proteins with Alexa Fluor 594 succinimidyl ester is very similar to that of Texas Red succinimidyl ester.

Protein Labeling Protocol:

  • Prepare Protein Solution: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3).

  • Prepare Dye Stock Solution: Dissolve Alexa Fluor 594 succinimidyl ester in high-quality, anhydrous DMSO.

  • Labeling Reaction: Add the reactive dye to the protein solution. The molar ratio of dye to protein will need to be optimized for each protein.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Purification: Purify the conjugate to remove unreacted dye.

Mandatory Visualizations

To further clarify the experimental processes and the fundamental principles of fluorescence, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis prep Prepare Cells (Live or Fixed) stain_sol Prepare Staining Solution stain Incubate Cells with Dye prep->stain stain_sol->stain wash Wash to Remove Excess Dye stain->wash image Fluorescence Microscopy wash->image analyze Image Analysis image->analyze

Caption: A generalized workflow for fluorescently staining biological samples.

Fluorescence_Principle GS Ground State (S0) ES Excited State (S1) GS->ES Excitation (Absorption of Photon) ES->GS Fluorescence (Emission of Photon)

Caption: The fundamental principle of fluorescence: excitation and emission.

References

A Researcher's Guide to Colocalization Studies Using BODIPY TR Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug discovery, and related fields, understanding the subcellular localization of molecules is paramount. Fluorescent microscopy, coupled with specific organelle probes, provides a powerful tool for these colocalization studies. BODIPY TR methyl ester is a versatile red fluorescent dye that readily permeates cell membranes, making it a popular choice for staining endomembranous organelles in live and fixed cells.[1][2] This guide provides a comprehensive comparison of this compound with common organelle-specific trackers for mitochondria, lysosomes, and the endoplasmic reticulum, supported by experimental data and detailed protocols.

Performance Comparison of this compound and Alternatives

This compound is a lipophilic dye that accumulates in intracellular membranes, including the endoplasmic reticulum, Golgi apparatus, and mitochondria.[1] Its bright, photostable fluorescence and spectral properties make it an excellent candidate for multiplex imaging with green fluorescent protein (GFP) and other green-emitting fluorophores.[3][4]

Spectral Properties

A key consideration in multi-color imaging is the spectral separation of the fluorescent probes to minimize bleed-through. The table below summarizes the excitation and emission maxima of this compound and spectrally compatible organelle trackers.

Fluorescent ProbeTarget OrganelleExcitation Max (nm)Emission Max (nm)
This compound Endomembranes589617
MitoTracker Red CMXRos Mitochondria579599
LysoTracker Red DND-99 Lysosomes577590
ER-Tracker Red (BODIPY TR Glibenclamide) Endoplasmic Reticulum587615
GFP (Enhanced Green Fluorescent Protein) Protein of Interest488507
Colocalization Analysis: A Quantitative Perspective
Probe CombinationTarget OrganellesReported Pearson's Correlation Coefficient (PCC)
BODIPY-labeled compound 2 and LysoTracker Red DND-99LysosomesR = Pearson's correlation coefficient[4]
BSA-Cy5 and LysoTracker Red DND-99Lysosomes~0.8[5]
Cationic BODIPY and MitoTracker RedMitochondriaStatistically significant Pearson's correlation coefficient[6]
BODIPY-Mito dyes and MitoTrackerMitochondriaHigh degree of colocalization[7]

Note: The table above provides examples of PCC values from studies using different probes. These values are for reference and may not be directly comparable to the performance of this compound. Further experimental validation is recommended.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful colocalization studies. Below are representative protocols for co-staining mammalian cells with this compound and various organelle trackers.

General Workflow for Live-Cell Colocalization Imaging

The following diagram illustrates a typical workflow for preparing and imaging live cells for colocalization analysis.

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Seed cells on imaging dish cell_growth Culture to 70-80% confluency cell_culture->cell_growth prepare_stains Prepare staining solutions cell_growth->prepare_stains stain_cells Incubate cells with dyes prepare_stains->stain_cells wash_cells Wash cells to remove excess dye stain_cells->wash_cells acquire_images Acquire images on confocal microscope wash_cells->acquire_images analyze_coloc Analyze colocalization (e.g., PCC) acquire_images->analyze_coloc

Caption: General workflow for live-cell colocalization experiments.

Protocol 1: Colocalization of this compound with MitoTracker Red CMXRos

This protocol is designed for the simultaneous visualization of endomembranes and mitochondria in live HeLa cells.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound (5 mM stock in DMSO)

  • MitoTracker Red CMXRos (1 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed HeLa cells on glass-bottom imaging dishes and culture to 70-80% confluency.

  • Staining Solution Preparation:

    • Prepare a 2X working solution of this compound by diluting the 5 mM stock to 2 µM in pre-warmed HBSS.

    • Prepare a 2X working solution of MitoTracker Red CMXRos by diluting the 1 mM stock to 400 nM in pre-warmed HBSS.

    • Mix equal volumes of the 2X this compound and 2X MitoTracker Red CMXRos working solutions to obtain a 1X final staining solution.

  • Staining:

    • Wash the cells twice with pre-warmed HBSS.

    • Add the 1X final staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with pre-warmed HBSS.

  • Imaging:

    • Image the cells immediately in HBSS using a confocal microscope.

    • Excite this compound at ~589 nm and collect emission at ~617 nm.

    • Excite MitoTracker Red CMXRos at ~579 nm and collect emission at ~599 nm.

Protocol 2: Colocalization of this compound with LysoTracker Red DND-99

This protocol details the co-staining of endomembranes and lysosomes in live U2OS cells.

Materials:

  • U2OS cells

  • McCoy's 5A medium with 10% FBS

  • This compound (5 mM stock in DMSO)

  • LysoTracker Red DND-99 (1 mM stock in DMSO)

  • Live-cell imaging solution

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Culture U2OS cells on imaging dishes to the desired confluency.

  • Staining Solution Preparation:

    • Prepare a working solution of this compound at a final concentration of 1 µM in pre-warmed live-cell imaging solution.

    • Prepare a working solution of LysoTracker Red DND-99 at a final concentration of 50-75 nM in the same imaging solution.

  • Staining:

    • Wash cells with pre-warmed imaging solution.

    • Add the combined staining solution to the cells and incubate for 30 minutes at 37°C.

  • Washing:

    • Gently wash the cells twice with pre-warmed imaging solution.

  • Imaging:

    • Acquire images immediately using a confocal microscope.

    • Excite this compound at ~589 nm and collect emission at ~617 nm.

    • Excite LysoTracker Red DND-99 at ~577 nm and collect emission at ~590 nm.

Protocol 3: Colocalization of this compound with ER-Tracker Red

This protocol is for the colocalization of general endomembranes and the endoplasmic reticulum in live A549 cells.

Materials:

  • A549 cells

  • F-12K Medium with 10% FBS

  • This compound (5 mM stock in DMSO)

  • ER-Tracker Red (BODIPY TR Glibenclamide) (1 mM stock in DMSO)[8][9]

  • HBSS

  • Confocal microscope

Procedure:

  • Cell Preparation:

    • Grow A549 cells on imaging dishes to optimal confluency.

  • Staining Solution Preparation:

    • Prepare a working solution containing 1 µM this compound and 1 µM ER-Tracker Red in pre-warmed HBSS.

  • Staining:

    • Wash the cells with pre-warmed HBSS.

    • Incubate the cells in the staining solution for 15-30 minutes at 37°C.

  • Washing:

    • Wash the cells three times with pre-warmed HBSS.

  • Imaging:

    • Image the live cells promptly on a confocal microscope.

    • Excite both probes at ~587-589 nm and collect emission in a single channel around 615-620 nm. Sequential scanning with narrow emission windows may help to differentiate the signals if necessary.

Signaling Pathways and Logical Relationships

The localization of fluorescent probes is governed by their chemical properties and the physiological state of the cell. The following diagram illustrates the general principle of how lipophilic dyes like this compound and targeted probes stain their respective organelles.

G cluster_probes Fluorescent Probes cluster_cell Live Cell cluster_organelles Organelles bodipy BODIPY TR methyl ester plasma_membrane Plasma Membrane bodipy->plasma_membrane Passive Diffusion endomembranes Other Endomembranes mitotracker MitoTracker Red mitotracker->plasma_membrane Passive Diffusion mitochondria Mitochondria lysotracker LysoTracker Red lysotracker->plasma_membrane Passive Diffusion lysosome Lysosome ertracker ER-Tracker Red ertracker->plasma_membrane Passive Diffusion er Endoplasmic Reticulum plasma_membrane->mitochondria Accumulation (Mito. Potential) plasma_membrane->lysosome Accumulation (Acidic pH) plasma_membrane->er Binding to Receptors plasma_membrane->endomembranes Accumulation (Lipophilic)

Caption: Staining mechanisms of fluorescent probes in live cells.

Conclusion

This compound is a valuable tool for visualizing endomembranous structures in colocalization studies. Its spectral compatibility with common organelle trackers allows for detailed multiparametric imaging. While direct quantitative comparisons with other red-fluorescent probes are limited in the literature, the provided protocols and comparative data offer a solid foundation for designing and executing successful colocalization experiments. Researchers are encouraged to optimize staining conditions for their specific cell types and experimental setups to achieve the most reliable and informative results.

References

BODIPY TR Methyl Ester: A Superior Alternative to Traditional Fluorescent Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cell biology, neuroscience, and drug discovery, the visualization of cellular structures and processes is paramount. For decades, traditional fluorescent dyes like fluorescein (B123965) and rhodamine have been the workhorses of fluorescence microscopy. However, the advent of advanced imaging techniques has exposed their limitations, paving the way for a new generation of fluorophores. Among these, BODIPY TR methyl ester has emerged as a powerful tool, offering significant advantages in photostability, brightness, and spectral properties, making it an exceptional choice for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of this compound with traditional fluorescent dyes, supported by experimental data and detailed protocols to aid in the seamless integration of this superior dye into your research workflows.

Key Performance Advantages of this compound

This compound, a member of the boron-dipyrromethene (BODIPY) family of dyes, overcomes many of the shortcomings of conventional fluorescent probes. Its unique chemical structure imparts a range of desirable properties that translate to higher quality and more reliable experimental data.

High Quantum Yield and Brightness: The fluorescence quantum yield, a measure of the efficiency of photon emission after absorption, is a critical determinant of a fluorophore's brightness. This compound boasts a high quantum yield, often approaching 1.0 in various solvents, which is significantly higher than many traditional dyes.[] This high quantum yield, coupled with a large molar extinction coefficient, results in exceptionally bright fluorescent signals, enabling the detection of low-abundance targets and reducing the required dye concentration, thereby minimizing potential cytotoxicity.

Narrow Emission Spectra for Multiplexing: A key challenge in multi-color fluorescence microscopy is spectral overlap, or "bleed-through," between different fluorescent channels. Traditional dyes often have broad emission spectra, making it difficult to distinguish between different signals. BODIPY dyes, including this compound, are characterized by their narrow and sharp emission peaks.[] This feature significantly reduces spectral overlap, facilitating cleaner and more accurate multiplexing experiments where multiple cellular targets are visualized simultaneously. For instance, the spectral characteristics of this compound are spectrally similar to Texas Red, allowing for its use with standard filter sets designed for this popular dye.[4][5]

Environmental Insensitivity: The fluorescence of many traditional dyes is sensitive to environmental factors such as pH and solvent polarity. This can lead to artifacts and misinterpretation of data, as changes in the cellular microenvironment can affect the fluorescent signal independently of the biological process being studied. This compound, however, exhibits spectral properties that are relatively insensitive to changes in pH and the polarity of the surrounding medium.[6] This stability ensures that the observed fluorescence signal is a more reliable reporter of the target's abundance and localization.

Low Cytotoxicity and Suitability for Live-Cell Imaging: A crucial requirement for any fluorescent probe used in living cells is minimal toxicity. This compound is a cell-permeant dye that has been shown to have low cytotoxicity at the concentrations typically used for staining.[7] This property, combined with its exceptional photostability, makes it an ideal candidate for live-cell imaging, allowing for the long-term observation of dynamic cellular processes without perturbing cell health and function. While no data is available addressing the mutagenicity or toxicity of this specific reagent, its widespread use in live zebrafish embryos has not shown any teratogenic effects.[7]

Performance Comparison: this compound vs. Traditional Dyes

To provide a clear overview of the advantages of this compound, the following table summarizes its key photophysical properties in comparison to two widely used traditional fluorescent dyes, Fluorescein (FITC) and a rhodamine derivative, Texas Red.

PropertyThis compoundFluorescein (FITC)Texas Red
Excitation Max (nm) ~589-598[7]~495~595[8]
Emission Max (nm) ~616-625[7][9]~519~615[8]
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~80,000~75,000~85,000
Quantum Yield ~0.9[]~0.3-0.9 (pH dependent)~0.5
Photostability High[][2]Low[]Moderate
pH Sensitivity Low[6]HighLow
Spectral Width Narrow[]BroadModerate

Experimental Protocols

The following are detailed protocols for staining various biological samples with this compound.

Live Mammalian Cell Staining

This protocol is suitable for staining adherent mammalian cells for live-cell imaging.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Protocol:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 0.1-2 µM. The optimal concentration may vary depending on the cell type and experimental conditions.[]

  • Cell Preparation: Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

  • Staining: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[]

  • Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for Texas Red or similar red fluorophores.

Fixed Mammalian Cell Staining

This protocol is suitable for staining fixed mammalian cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Protocol:

  • Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a staining solution of 0.5-5 µM this compound in PBS.[] Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope.

Zebrafish Embryo Staining

This protocol is adapted for vital staining of zebrafish embryos.

Materials:

  • This compound stock solution (5 mM in anhydrous DMSO)[5]

  • Embryo Rearing Medium (ERM)

  • 5 mM HEPES buffer (pH 7.2)

Protocol:

  • Prepare Staining Solution: Dilute the 5 mM this compound stock solution 1:50 into ERM buffered with 5 mM HEPES (pH 7.2) to a final concentration of 100 µM with 2% DMSO.[5]

  • Staining: Incubate the zebrafish embryos in the staining solution for 1 hour at room temperature, protected from light.[5]

  • Washing: Transfer the embryos through three successive washes in HEPES-buffered ERM to remove unbound dye.[5]

  • Mounting and Imaging: Mount the embryos in an open-faced chamber for imaging with a confocal microscope.[5]

Visualizing Experimental Workflows and Cellular Pathways

To further illustrate the application and advantages of this compound, the following diagrams, created using the DOT language, depict a typical experimental workflow and a conceptual representation of its cellular localization.

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Culture Cells wash1 Wash with PBS start->wash1 prep_stain Prepare BODIPY TR Staining Solution wash1->prep_stain stain Incubate with Stain prep_stain->stain wash2 Wash to Remove Excess Dye stain->wash2 image Fluorescence Microscopy wash2->image analyze Image Analysis image->analyze

A typical experimental workflow for staining cells with this compound.

cellular_localization cluster_cell Eukaryotic Cell cluster_organelles Endomembranous Organelles nucleus Nucleus cytoplasm Cytoplasm er Endoplasmic Reticulum golgi Golgi Apparatus bodipy BODIPY TR Methyl Ester bodipy->cytoplasm

Cellular localization of this compound in endomembranous organelles.

Conclusion

This compound represents a significant advancement over traditional fluorescent dyes for a wide range of applications in cellular imaging. Its exceptional photostability, high quantum yield, narrow emission spectrum, and low cytotoxicity make it an invaluable tool for researchers seeking to obtain high-quality, reliable, and quantitative data from both live and fixed cells. By understanding its advantages and following optimized protocols, scientists and drug development professionals can leverage the superior performance of this compound to push the boundaries of their research and gain deeper insights into the complexities of cellular life.

References

Assessing the Teratogenic Risk of BODIPY TR Methyl Ester for in Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers in cell biology, developmental biology, and drug discovery, the use of fluorescent dyes for in vivo imaging is an indispensable tool. Among the myriad of available probes, BODIPY TR methyl ester is a popular choice for its bright fluorescence and cell-permeant properties. However, when working with live organisms, particularly in developmental studies, a critical consideration is the potential for the imaging agent itself to interfere with normal biological processes, including the risk of teratogenicity—the induction of developmental abnormalities.

This guide provides a comparative assessment of the teratogenic potential of this compound, weighing the available evidence against other commonly used fluorescent dyes. While direct quantitative teratogenic data for this compound remains elusive in published literature, a qualitative understanding of its safety profile can be gleaned from its application in sensitive embryonic models. This will be contrasted with available quantitative data for alternative dyes to aid researchers in making informed decisions for their experimental designs.

Performance Comparison: this compound vs. Alternatives

The ideal fluorescent probe for live embryo imaging should exhibit high fluorescence quantum yield, photostability, and low toxicity, with no teratogenic effects. The following table summarizes the available information on the teratogenic potential of this compound and provides a comparison with Rhodamine B, a well-characterized fluorescent dye with known teratogenic effects.

Fluorescent DyeChemical ClassReported Teratogenic EffectsQuantitative Data (Zebrafish Model)Key Considerations
This compound Boron-dipyrrometheneNo apparent teratogenic effects on embryonic development have been reported in zebrafish studies.[1][2]No specific LC50, EC50, or Teratogenic Index (TI) data is currently available in the public domain.Generally considered to have low toxicity and high biocompatibility.[1][2] The lack of quantitative data necessitates careful dose optimization and control experiments.
Rhodamine B XantheneInduces reproductive toxicity and transgenerational teratogenic effects in zebrafish.[3][4] Observed malformations, reduced survival, and lower hatching rates in the F1 generation.[3][4]Studies have demonstrated significant impairments in fecundity and developmental abnormalities at concentrations as low as 1.5 mg/L.[3][4]A known teratogen, its use in live embryo developmental studies should be carefully considered and is often avoided in favor of less toxic alternatives.

Experimental Protocols for Teratogenicity Assessment

To rigorously assess the teratogenic potential of a fluorescent dye, standardized assays using model organisms are employed. The Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) and the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) are two widely accepted methods.

Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)

The ZEDTA is a high-throughput screening method that utilizes the rapid and external development of zebrafish embryos to assess the potential of a substance to cause developmental abnormalities.

Materials:

  • Fertilized zebrafish embryos (e.g., AB strain)

  • Embryo medium (e.g., E3 medium)

  • Test compound (fluorescent dye) dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well plates (e.g., 24- or 96-well)

  • Stereomicroscope

  • Incubator set to 28.5°C

Procedure:

  • Embryo Collection and Staging: Collect freshly fertilized zebrafish eggs and stage them to ensure they are at a pre-gastrulation stage (e.g., 4-6 hours post-fertilization, hpf).

  • Exposure: Place a single embryo in each well of a multi-well plate containing embryo medium. Add the test compound at various concentrations. Include a vehicle control (solvent only) and a negative control (embryo medium only).

  • Incubation: Incubate the plates at 28.5°C for a period of 96 to 120 hours.

  • Observation and Endpoint Assessment: Observe the embryos daily under a stereomicroscope. Record lethal endpoints (coagulation, lack of heartbeat, no somite formation) and sublethal teratogenic endpoints (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial malformations, reduced heart rate, hatching inhibition).

  • Data Analysis:

    • LC50 (Median Lethal Concentration): Calculate the concentration of the test compound that causes lethality in 50% of the embryos.

    • EC50 (Median Effective Concentration): Determine the concentration that causes a specific teratogenic effect in 50% of the surviving embryos.

    • Teratogenic Index (TI): Calculate the ratio of the LC50 to the EC50 (TI = LC50 / EC50). A higher TI value indicates a greater potential for teratogenicity at non-lethal concentrations.[5]

Frog Embryo Teratogenesis Assay-Xenopus (FETAX)

FETAX is another robust whole-embryo assay that uses the embryos of the African clawed frog, Xenopus laevis, to screen for developmental toxicants.

Materials:

  • Sexually mature male and female Xenopus laevis

  • Human chorionic gonadotropin (hCG)

  • FETAX solution (a defined salt solution)

  • Test compound

  • Petri dishes

  • Stereomicroscope

  • Incubator set to 22-24°C

Procedure:

  • Embryo Production: Induce breeding in adult frogs by injecting hCG. Collect and select normally developing blastula-stage embryos.

  • Exposure: Place a group of embryos (e.g., 25) in a petri dish containing the test compound diluted in FETAX solution across a range of concentrations. Include a negative control.

  • Incubation: Incubate the dishes for 96 hours at 22-24°C. Renew the test solutions every 24 hours.

  • Endpoint Evaluation: At the end of the 96-hour exposure period, assess the embryos for mortality and the incidence and severity of malformations. Measure the head-to-tail length of the surviving larvae to assess growth inhibition.

  • Data Analysis:

    • LC50: Determine the concentration causing 50% mortality.

    • EC50 (Malformation): Determine the concentration causing malformations in 50% of the surviving embryos.

    • Teratogenic Index (TI): Calculate the ratio of the LC50 to the EC50.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental processes, the following diagrams, generated using the DOT language, illustrate the general workflow for assessing teratogenicity and a hypothetical signaling pathway that could be perturbed by a teratogenic compound.

Teratogenicity_Assessment_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Data Analysis start Start: Select Model Organism (e.g., Zebrafish, Xenopus) embryo_collection Embryo Collection and Staging start->embryo_collection compound_prep Prepare Test Compound (Fluorescent Dye) Solutions embryo_collection->compound_prep exposure Expose Embryos to a Range of Compound Concentrations compound_prep->exposure controls Include Vehicle and Negative Controls incubation Incubate under Controlled Conditions exposure->incubation observation Daily Observation for Lethal and Sublethal Endpoints incubation->observation data_collection Record Mortality and Malformation Data observation->data_collection calculation Calculate LC50, EC50, and Teratogenic Index (TI) data_collection->calculation conclusion Conclusion: Assess Teratogenic Potential calculation->conclusion

Caption: General workflow for assessing the teratogenic potential of a chemical compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor teratogen Teratogenic Compound (e.g., Fluorescent Dye) teratogen->mek Inhibition gene_expression Altered Gene Expression transcription_factor->gene_expression malformation Developmental Malformation gene_expression->malformation

Caption: Hypothetical signaling pathway disruption by a teratogenic compound.

Conclusion and Recommendations

The available evidence suggests that this compound is a vital dye with low toxicity and does not appear to induce teratogenic effects in zebrafish embryos at concentrations typically used for imaging. This qualitative assessment, however, is not a substitute for rigorous quantitative analysis. For researchers working on sensitive developmental processes, the absence of a defined Teratogenic Index for this compound warrants a cautious approach.

In contrast, dyes like Rhodamine B have demonstrated clear teratogenic potential in zebrafish studies.[3][4] This highlights the importance of selecting fluorescent probes with a well-established safety profile for in vivo developmental studies.

Recommendations for Researchers:

  • Prioritize Dyes with Available Toxicity Data: Whenever possible, select fluorescent probes for which quantitative teratogenicity data (LC50, EC50, TI) are available.

  • Perform Pilot Studies: When using a dye with limited teratogenicity data, such as this compound, it is crucial to conduct pilot studies to determine the lowest effective concentration for imaging and to assess for any potential developmental abnormalities in the model organism.

  • Include Rigorous Controls: Always include untreated and vehicle-treated control groups in experiments to accurately attribute any observed effects to the fluorescent dye.

  • Consider Alternative Dyes: Explore other classes of fluorescent probes that have been more extensively characterized for their developmental toxicity.

By carefully considering the potential for teratogenicity and employing rigorous experimental design, researchers can continue to leverage the power of fluorescent imaging to unravel the complexities of developmental biology while ensuring the integrity of their findings.

References

Safety Operating Guide

Proper Disposal of BODIPY TR Methyl Ester: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of BODIPY TR methyl ester, a fluorescent dye commonly used in biological imaging.

While specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets (SDS), a comprehensive disposal plan can be formulated by adhering to general best practices for chemical and fluorescent dye waste management. The primary principle is to treat this compound and its associated materials as chemical waste and to follow all institutional and local regulations for hazardous waste disposal.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and segregation. Different waste streams generated during the use of this compound must be handled separately to ensure safety and compliance.

Waste StreamWaste TypeRecommended Disposal Route
Unused or expired this compound (solid)Chemical WasteCollect in a clearly labeled, sealed container and dispose of through the institution's hazardous waste program.
This compound in DMSO stock solutionOrganic Solvent WasteCollect in a designated, compatible container for flammable liquids. Do not mix with other waste types. Dispose of via the hazardous waste program.
Contaminated labware (e.g., pipette tips, tubes)Solid Chemical WasteCollect in a designated, puncture-resistant container lined with a plastic bag. Label clearly and dispose of through the hazardous waste program.
Aqueous solutions containing the dyeAqueous Chemical WasteCollect in a clearly labeled, sealed container. Consult your institution's EHS for specific guidelines on aqueous waste containing fluorescent dyes.
Contaminated Personal Protective Equipment (PPE)Solid Chemical WasteDouble-bag in clear plastic bags, label as "Contaminated PPE," and dispose of according to institutional guidelines for chemically contaminated solid waste.

Step-by-Step Disposal Protocol

Follow these detailed steps to ensure the safe and compliant disposal of this compound and associated waste.

1. Waste Collection and Container Management:

  • Designated Waste Containers: Utilize separate, clearly labeled, and chemically compatible waste containers for each waste stream (solid, liquid organic, liquid aqueous). Containers should be in good condition with secure, leak-proof lids.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "in DMSO"), concentration, and the accumulation start date.

  • Container Integrity: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; fill to a maximum of 90% capacity to prevent spills.

2. Handling of Specific Waste Streams:

  • Unused Solid Dye: If you have expired or unused solid this compound, it should be disposed of in its original container if possible. If not, transfer it to a new, clearly labeled container for solid chemical waste.

  • DMSO Stock Solutions: Solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) should be collected as organic solvent waste. DMSO is a combustible liquid and should be segregated from other waste streams, particularly strong oxidizing and reducing agents.

  • Contaminated Solids: All solid materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, must be considered solid chemical waste. Collect these items in a designated container lined with a heavy-duty plastic bag.

  • Aqueous Solutions: For dilute aqueous solutions used in staining procedures, consult your institution's Environmental Health and Safety (EHS) office. Some institutions may permit the disposal of very dilute, non-hazardous dye solutions down the drain with copious amounts of water, while others will require collection as aqueous chemical waste. Never assume drain disposal is acceptable without explicit approval from your EHS department.

3. Storage of Chemical Waste:

  • Satellite Accumulation Areas (SAAs): Store all hazardous waste in a designated SAA within the laboratory, at or near the point of generation.

  • Segregation: Store waste containers according to chemical compatibility. Keep organic solvent waste separate from acids, bases, and oxidizers. Refer to chemical compatibility charts for detailed guidance.

  • Secondary Containment: Place all liquid waste containers in secondary containment bins to prevent the spread of material in case of a leak.

4. Arranging for Waste Disposal:

  • Contact EHS: Once a waste container is full or has reached its designated accumulation time limit, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms accurately and completely.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments using this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Waste Generated from This compound Use solid_waste Solid Waste? (e.g., tips, gloves, solid dye) start->solid_waste Is it solid? liquid_waste Liquid Waste? start->liquid_waste Is it liquid? solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container aqueous_waste Aqueous Solution? liquid_waste->aqueous_waste organic_waste Organic Solvent Solution? (e.g., in DMSO) liquid_waste->organic_waste aqueous_container Collect in Labeled Aqueous Chemical Waste Container aqueous_waste->aqueous_container Yes organic_container Collect in Labeled Organic Solvent Waste Container organic_waste->organic_container Yes store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->store_waste aqueous_container->store_waste organic_container->store_waste ehs_pickup Arrange for Hazardous Waste Pickup with EHS store_waste->ehs_pickup

This compound Disposal Workflow

Disclaimer: This document provides general guidance. Researchers must consult their institution's specific waste disposal policies and procedures and adhere to all local, state, and federal regulations. When in doubt, always contact your Environmental Health and Safety department for clarification.

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